molecular formula C2H4ClF B011141 1-Chloro-1-fluoroethane CAS No. 110587-14-9

1-Chloro-1-fluoroethane

Cat. No.: B011141
CAS No.: 110587-14-9
M. Wt: 82.5 g/mol
InChI Key: YACLCMMBHTUQON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Chloro-1-fluoroethane (C₂H₄ClF), known under synonyms such as HCFC-151a and Freon 151, is a halogenated hydrocarbon of significant interest in chemical research and industrial applications. With a molecular weight of 82.5 g/mol and a boiling point of approximately 16°C, this volatile compound serves as a valuable building block in organic synthesis and a model system for studying molecular interactions. Research Applications and Value This compound is primarily utilized as a versatile intermediate in organic synthesis, facilitating the preparation of more complex molecules. Its historical and research use as a refrigerant (HCFC-151a) is due to its efficient heat transfer properties. Furthermore, this compound acts as a model compound for fundamental scientific studies, enabling research into conformational preferences like the gauche effect in halogenated ethanes and providing insights into reaction mechanisms and kinetics through spectroscopic and computational analysis. Physical and Chemical Properties The presence of both chlorine and fluorine atoms confers distinct polarity to the molecule, which directly influences its solubility. It exhibits greater solubility in polar organic solvents such as ethyl acetate and acetone, while demonstrating limited solubility in non-polar solvents and is generally regarded as insoluble in water. Synthetic Routes A principal method for synthesizing this compound is the catalytic hydrofluorination of vinyl chloride. This liquid-phase reaction can be optimized using catalysts like vanadium or chromium chlorides and fluorides, under controlled temperatures and pressures, to enhance selectivity and yield while minimizing byproducts. Safety and Handling Please note that this compound is classified as flammable and toxic. It is intended for research and manufacturing purposes only. For Research Use Only. Not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloro-1-fluoroethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4ClF/c1-2(3)4/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YACLCMMBHTUQON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4ClF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60869534
Record name 1-Chloro-1-fluoroethane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

82.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1615-75-4, 110587-14-9
Record name 1-Chloro-1-fluoroethane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1615-75-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethane, 1-chloro-1-fluoro-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethane, chlorofluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110587149
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Chloro-1-fluoroethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60869534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-Chloro-1-fluoroethane CAS number 1615-75-4 properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-Chloro-1-fluoroethane (HCFC-151a) CAS Number: 1615-75-4

Prepared for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist

Preamble: A Modern Perspective on a Halogenated Ethane

This compound, also known by its refrigerant designation HCFC-151a, is a halogenated hydrocarbon of significant interest in specialized chemical synthesis. As a chiral molecule containing both chlorine and fluorine on the same carbon, it presents a unique platform for stereospecific reactions. This guide moves beyond a simple recitation of properties to provide a deeper understanding of its molecular behavior, practical handling, and scientific context. For the researcher, understanding the interplay of its physical properties, spectroscopic signature, and chemical reactivity is paramount for its effective and safe utilization. This document is structured to provide that integrated understanding, grounded in established chemical principles and supported by authoritative data.

Section 1: Core Molecular & Physical Properties

This compound is a volatile, colorless liquid or gas at room temperature with a faint, sweetish odor.[1] Its physical state under standard conditions is dictated by its low boiling point. The presence of both chlorine and fluorine imparts a significant dipole moment, influencing its intermolecular interactions and solubility characteristics.

A consolidation of its key physical and chemical identifiers is presented in Table 1. These values are critical for designing experimental setups, particularly for reactions conducted under pressure or at low temperatures, and for computational modeling of its behavior.

PropertyValueSource(s)
CAS Number 1615-75-4[1]
Molecular Formula C₂H₄ClF[1]
Molecular Weight 82.50 g/mol [1]
IUPAC Name This compound[1]
Synonyms HCFC-151a, Freon 151, 1-Chlorofluoroethane[1]
Boiling Point 16 °C (289.15 K)[2]
Density (estimate) 1.1747 g/cm³[2]
Vapor Pressure (25 °C) 1180 mmHg[2]
XLogP3-AA (LogP) 1.7[1]

Section 2: Molecular Structure & Spectroscopic Signature

The structure of this compound is fundamental to its properties. The central C-1 is a stereocenter, meaning the molecule exists as a pair of enantiomers, (R)- and (S)-1-chloro-1-fluoroethane.

Figure 1: 2D representation of this compound.
Predicted NMR Spectroscopic Profile

While comprehensive, experimentally verified NMR spectra are not widely published, a robust prediction can be made based on established principles of nuclear magnetic resonance. This theoretical analysis is invaluable for researchers aiming to identify or confirm the presence of this molecule.

  • ¹H NMR Spectrum: The molecule presents two distinct proton environments.

    • Methine Proton (-CHFCl): This single proton is coupled to the three methyl protons and the adjacent fluorine atom. Due to the electronegativity of both Cl and F, this signal is expected to be significantly downfield. The signal should appear as a doublet of quartets (dq) . The large splitting will be from the geminal coupling to fluorine (²J(H,F)), and the smaller splitting will be a quartet from the vicinal coupling to the methyl protons (³J(H,H)).

    • Methyl Protons (-CH₃): These three equivalent protons are coupled to the single methine proton and the geminal fluorine atom. The signal should appear as a doublet of doublets (dd) . The larger splitting will be from the vicinal H-H coupling, and the smaller splitting will be from the vicinal H-F coupling (³J(H,F)).

  • ¹³C NMR Spectrum: Two distinct carbon signals are expected.

    • C1 (-CHFCl): This carbon is directly attached to the highly electronegative F and Cl atoms, causing a significant downfield shift. The signal will be split into a doublet by the directly attached fluorine (¹J(C,F)), which is a characteristic large coupling.

    • C2 (-CH₃): The methyl carbon will appear upfield. It will also experience a smaller coupling to the fluorine atom (²J(C,F)), resulting in a doublet.

Mass Spectrometry Fragmentation Analysis

The electron ionization (EI) mass spectrum provides a molecular fingerprint. The molecular ion peak (M⁺) will exhibit a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl:³⁷Cl ≈ 3:1).

  • Molecular Ion (M⁺): Peaks are expected at m/z 82 (for C₂H₄³⁵ClF⁺) and m/z 84 (for C₂H₄³⁷ClF⁺) in an approximate 3:1 intensity ratio.

  • Key Fragmentation Pathways:

    • Loss of Cl•: A prominent fragment at m/z 47 corresponding to [C₂H₄F]⁺. This is often a favorable fragmentation for chloroalkanes.

    • Loss of CH₃•: Cleavage of the C-C bond results in a fragment at m/z 67/69 ([CHFCl]⁺), which will also show the 3:1 chlorine isotope pattern.

    • Alpha-cleavage (loss of H•): A fragment at m/z 81/83 may be observed.

Section 3: Synthesis & Chemical Reactivity

Synthesis via Hydrofluorination of Vinyl Chloride

A primary route for the synthesis of this compound is the electrophilic addition of hydrogen fluoride (HF) to vinyl chloride (C₂H₃Cl). This reaction capitalizes on the reactivity of the alkene double bond.

cluster_reactants Reactants cluster_process Process cluster_products Products VC Vinyl Chloride (C₂H₃Cl) Reactor Autoclave Reactor (Liquid Phase) VC->Reactor HF Hydrogen Fluoride (HF) HF->Reactor HCFC151a This compound (HCFC-151a) Reactor->HCFC151a SideProducts Side Products (e.g., 1,1-difluoroethane, oligomers) Reactor->SideProducts Solvent Organic Solvent (e.g., Halogenated Hydrocarbon) Solvent->Reactor Catalyst Optional Catalyst (e.g., SnCl₄ for difluoroethane) Catalyst->Reactor

Figure 2: Conceptual workflow for the synthesis of HCFC-151a.

Experimental Protocol: Synthesis of this compound

Causality Statement: This protocol is based on the established method of liquid-phase hydrofluorination.[3] The use of an autoclave is mandated by the volatility of vinyl chloride and the need to maintain a liquid phase under autogenous pressure. The solvent choice is critical; a saturated halogenated hydrocarbon is used to maintain miscibility and avoid side reactions that occur with protic or coordinating solvents.[3]

  • Reactor Preparation: A high-pressure autoclave reactor, constructed from materials resistant to hydrogen fluoride (e.g., Hastelloy-C), is rendered inert by purging with dry nitrogen.

  • Solvent & Reactant Charging: The reactor is cooled to approximately 0-5 °C. A suitable inert organic solvent (e.g., 1,1,2-trichloro-1,2,2-trifluoroethane) is charged into the reactor.

  • Hydrogen Fluoride Addition: Anhydrous hydrogen fluoride (HF) is carefully transferred into the cooled reactor. The molar ratio of HF to vinyl chloride is a critical parameter, often maintained in excess to drive the reaction.

  • Vinyl Chloride Introduction: Liquid vinyl chloride is slowly pumped into the stirred HF/solvent mixture, maintaining the low temperature to control the initial exothermic reaction.

  • Reaction Execution: The autoclave is sealed, and the temperature is gradually raised to the target, typically between 20-50 °C. The reaction is maintained under autogenous pressure for a period of 2-6 hours.[3]

  • Work-up and Purification:

    • The reactor is cooled, and excess pressure is carefully vented through a basic scrubber (e.g., KOH or soda lime) to neutralize unreacted HF and HCl.

    • The liquid product mixture is transferred and washed with a dilute base (e.g., NaHCO₃ solution) followed by water to remove residual acids.

    • The organic phase is dried over an appropriate agent (e.g., anhydrous MgSO₄).

    • The final product is isolated and purified by fractional distillation, leveraging the difference in boiling points between the product, solvent, and any side products.

Reactivity Profile: Nucleophilic Substitution

The C-Cl bond in this compound is susceptible to nucleophilic attack. The reaction generally proceeds via an Sₙ2 mechanism, which involves a backside attack by the nucleophile and inversion of stereochemistry at the carbon center. The presence of the adjacent fluorine atom can influence the reaction rate through inductive effects.

Section 4: Analytical Methodologies

Protocol: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Self-Validation Principle: This GC-MS protocol is designed as a self-validating system for determining the purity of this compound. The use of a mid-polarity column provides robust separation of halogenated hydrocarbons, while the mass spectrometer offers definitive identification based on fragmentation patterns, confirming both the identity of the main peak and any potential impurities.

  • Sample Preparation: A sample of the synthesized this compound is dissolved in a suitable volatile solvent (e.g., dichloromethane) to create a dilute solution (approx. 100 ppm).

  • Instrumentation: A GC-MS system is used, equipped with a capillary column suitable for volatile halogenated compounds (e.g., Agilent J&W DB-624 or similar).

  • GC Parameters:

    • Injector: Split/splitless, operated in split mode (e.g., 50:1 split ratio) at 200 °C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).

    • Oven Program:

      • Initial temperature: 40 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 150 °C.

      • Hold: 2 minutes at 150 °C.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 200.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Data Analysis:

    • The retention time of the major peak is recorded.

    • The mass spectrum of the major peak is extracted and compared against a reference spectrum (e.g., NIST library) to confirm identity. Key fragments (m/z 82/84, 67/69, 47) should be present.

    • The total ion chromatogram (TIC) is integrated to determine the area percentage of the main peak, providing a quantitative measure of purity.

Section 5: Safety, Toxicology, and Environmental Impact

Handling and Safety

As a volatile, low-boiling-point compound, this compound must be handled with appropriate precautions. It is considered a flammable gas or liquid.

  • Engineering Controls: Work should be conducted in a well-ventilated chemical fume hood to prevent inhalation of vapors.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Safety glasses with side shields or chemical goggles are mandatory.

    • Hand Protection: Insulated gloves (for handling liquefied gas to prevent frostbite) and chemically resistant gloves (e.g., nitrile) for handling solutions.

    • Lab Attire: A flame-retardant lab coat and closed-toe shoes are required.

  • Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources.[4] Ensure fire-extinguishing equipment (e.g., CO₂, dry chemical) is readily available.

Start Leak/Spill Detected Evacuate Evacuate Immediate Area Alert Personnel Start->Evacuate Ventilate Increase Ventilation (If Safe to Do So) Evacuate->Ventilate Ignition Remove All Ignition Sources Evacuate->Ignition Assess Assess Spill Size Ventilate->Assess Ignition->Assess SmallSpill Small Spill (Liquid) Assess->SmallSpill Minor LargeSpill Large Spill / Gas Leak Assess->LargeSpill Major Absorb Contain & Absorb with Inert Material SmallSpill->Absorb ContactEHS Contact Environmental Health & Safety (EHS) LargeSpill->ContactEHS Cleanup Collect into Sealed Container for Disposal Absorb->Cleanup Cleanup->ContactEHS Consult EHS for Disposal

Sources

An In-depth Technical Guide to the Physical Properties of 1-Chloro-1-fluoroethane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-Chloro-1-fluoroethane, also known by its refrigerant designation HCFC-151a, is a halogenated hydrocarbon with the chemical formula C₂H₄ClF.[1] As a member of the hydrochlorofluorocarbon (HCFC) family, it has garnered interest in various industrial and research applications, including as a chemical intermediate and potential refrigerant.[1] This guide provides an in-depth analysis of the core physical properties of this compound, offering a foundational understanding for professionals in research, chemical manufacturing, and drug development. We will explore its molecular characteristics, bulk physical properties, and safety considerations, grounding the discussion in the principles of chemical physics that govern its behavior.

Molecular Structure and Properties

The physical behavior of any compound is fundamentally dictated by its molecular structure. This compound is a derivative of ethane, where one carbon atom is substituted with a hydrogen atom, a chlorine atom, and a fluorine atom, while the other carbon remains a methyl group.

Chirality

A critical feature of the this compound molecule is the presence of a stereocenter at the first carbon atom (C1), the carbon bonded to both halogen atoms. This carbon is attached to four different groups: a methyl group (-CH₃), a hydrogen atom (-H), a fluorine atom (-F), and a chlorine atom (-Cl). Consequently, this compound is a chiral molecule and exists as a pair of enantiomers: (S)-1-chloro-1-fluoroethane and (R)-1-chloro-1-fluoroethane.[2] This chirality is significant as enantiomers can exhibit different biological activities and interactions, a key consideration in drug development and biochemical research.

Polarity and Intermolecular Forces

The significant difference in electronegativity between the carbon atom and the halogen atoms (Fluorine: 3.98, Chlorine: 3.16, Carbon: 2.55) results in highly polar C-F and C-Cl bonds. This charge separation creates a permanent molecular dipole moment. The reported dipole moment for this compound is approximately 2.07 Debye, indicating a substantially polar molecule.

This polarity is the primary determinant of the intermolecular forces at play, which are dominated by dipole-dipole interactions. London dispersion forces are also present and contribute to the overall intermolecular attraction. The absence of hydrogen bond donors means that hydrogen bonding does not occur between molecules of this compound. These forces collectively influence the compound's boiling point, vapor pressure, and solubility.

Core Physical Properties

The macroscopic physical properties of this compound are a direct consequence of its molecular structure and intermolecular forces.

Physical State and Appearance

At standard temperature and pressure, this compound is a colorless gas or a volatile liquid with a slightly sweet odor.[1] Its low boiling point means it will readily vaporize under ambient conditions.

Boiling and Melting Points

The boiling point of this compound is consistently reported as 16 °C (289.15 K) .[3][4][5] This relatively low boiling point is a direct result of its moderate intermolecular dipole-dipole forces and London dispersion forces, which require less thermal energy to overcome compared to compounds with stronger interactions like hydrogen bonds.

Density and Refractive Index

The density of this compound is estimated to be approximately 1.1747 g/cm³ .[3] This value, being greater than water, is influenced by the presence of the relatively heavy chlorine atom in the molecule. The estimated refractive index is approximately 1.3879 .[3]

Vapor Pressure

Reflecting its volatile nature, this compound exhibits a high vapor pressure. One source reports a vapor pressure of 1180 mmHg at 25°C .[4] This high tendency to evaporate is consistent with its low boiling point and is a critical parameter for applications involving its use as a gas or in closed systems.

Solubility

Based on its molecular structure, this compound is expected to have low solubility in water. It is a polar molecule, but it cannot act as a hydrogen bond donor. It would be considered moderately soluble in many organic solvents.[1] A computed Log10 of water solubility is -1.27, indicating low aqueous solubility.[5]

Summary of Physical Data

For ease of reference, the key quantitative physical properties of this compound are summarized in the table below.

Physical PropertyValueSource(s)
CAS Number 1615-75-4[3][6]
Molecular Formula C₂H₄ClF[3][6]
Molecular Weight 82.50 g/mol [3][6]
Boiling Point 16 °C (289.15 K)[3][4][5]
Melting Point -145.3 °C (127.81 K) (Estimated)[5]
Density ~1.1747 g/cm³ (Estimated)[3]
Vapor Pressure 1180 mmHg at 25 °C[4]
Log Water Solubility -1.27 (Estimated)[5]
Refractive Index ~1.3879 (Estimated)[3]

Molecular Visualization

The following diagram illustrates the molecular structure of this compound, highlighting the chiral center.

Caption: Molecular structure of this compound.

Experimental Protocol: Determination of Boiling Point

The following protocol outlines a standard micro-scale method for the experimental determination of the boiling point of a volatile liquid like this compound. This self-validating system ensures accuracy through careful observation of equilibrium.

Objective: To accurately determine the boiling point of this compound.

Materials:

  • Sample of this compound

  • Thiele tube or similar oil bath apparatus

  • High-temperature mineral oil

  • Thermometer (calibrated)

  • Small test tube (e.g., 10 x 75 mm)

  • Capillary tube (sealed at one end)

  • Rubber band or wire for attachment

Methodology:

  • Apparatus Setup:

    • Fill the Thiele tube with mineral oil to a level above the top arm.

    • Securely clamp the Thiele tube to a retort stand.

    • Causality: The Thiele tube is designed to ensure uniform heating of the oil bath via convection currents, which is critical for an accurate boiling point determination.

  • Sample Preparation:

    • Add approximately 0.5 mL of this compound to the small test tube.

    • Place the capillary tube into the test tube with the open end down.

    • Causality: The inverted capillary tube will trap vapor as the sample is heated, which is the key to observing the boiling point.

  • Assembly:

    • Attach the test tube assembly to the thermometer using a rubber band or wire. The bottom of the test tube should be aligned with the thermometer bulb.

    • Immerse the assembly in the Thiele tube oil bath, ensuring the sample is below the oil level but the top of the test tube is above it to prevent oil contamination.

  • Heating and Observation:

    • Gently heat the side arm of the Thiele tube with a micro-burner.

    • Observe the capillary tube. As the temperature rises, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.

    • Causality: This stream indicates that the vapor pressure of the liquid has exceeded the external atmospheric pressure and the liquid is boiling.

  • Boiling Point Determination:

    • Remove the heat source and allow the apparatus to cool slowly.

    • The stream of bubbles will slow and eventually stop. The exact temperature at which the liquid just begins to re-enter the capillary tube is the boiling point.

    • Causality: At this moment, the vapor pressure of the substance is exactly equal to the atmospheric pressure, which is the definition of the boiling point. This method measures the true equilibrium temperature without superheating.

  • Validation:

    • Repeat the heating and cooling cycle at least two more times to ensure the reading is reproducible. The values should agree within 1-2 °C.

Safety and Handling

This compound is classified as a flammable and toxic gas.[3] It must be handled with appropriate safety precautions in a well-ventilated area, preferably within a fume hood. Due to its volatility and low boiling point, it poses an inhalation risk. Appropriate personal protective equipment (PPE), including safety goggles and gloves, should be worn.

References

  • PubChem Compound Summary for CID 75344, 1-Chloro-1-fluoroethene. National Center for Biotechnology Information. [Link]

  • PubChem Compound Summary for CID 15373, this compound. National Center for Biotechnology Information. [Link]

  • This compound (CAS 1615-75-4) Properties. Cheméo. [Link]

  • PubChem Compound Summary for CID 71413777, (1R)-1-Chloro-1-fluoroethane. National Center for Biotechnology Information. [Link]

Sources

The Technical Profile of Freon 151 (HCFC-151): From Refrigerant History to Synthetic Reagent in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to address the specific requirements of researchers and drug development professionals, moving beyond the standard "refrigerant" narrative to explore the compound's critical role as a fluoroethylating agent in medicinal chemistry.

Abstract

Freon 151 (HCFC-151), chemically defined as 1-chloro-2-fluoroethane (


), represents a distinct class of hydrochlorofluorocarbons that transcends its historical origin as a refrigerant.[1] While its application in thermodynamics has waned due to the Montreal Protocol, its utility in the life sciences has persisted. This guide analyzes HCFC-151 not merely as a phase-out substance, but as a critical fluoroethylating intermediate  used to modify the pharmacokinetics of bioactive molecules and synthesize radiotracers for Positron Emission Tomography (PET).[1]

Part 1: Chemical Identity & Structural Disambiguation[1]

In technical literature, "Freon 151" is often subject to isomeric ambiguity. For the purpose of chemical synthesis and drug development, precise structural identification is paramount.[1]

Isomeric Distinction

The ASHRAE numbering system designates isomers based on symmetry and halogen distribution.[1]

FeatureHCFC-151 (Target) HCFC-151a (Common Isomer)
IUPAC Name 1-chloro-2-fluoroethane 1-chloro-1-fluoroethane
Structure


CAS Number 762-50-5 1615-75-4
Boiling Point ~59°C (Liquid at STP)~16.1°C (Gas/Volatile Liquid)
Primary Use Synthetic Reagent (Alkylation) Refrigerant / Solvent
Reactivity High (

active site)
Lower (Geminal stability)

Critical Note for Researchers: In medicinal chemistry, "Freon 151" almost exclusively refers to the 1-chloro-2-fluoroethane isomer because it serves as a source of the 2-fluoroethyl ($ -CH_2CH_2F $) moiety, a vital pharmacophore.[1]

Part 2: Historical Discovery & Evolution[1]

The Swarts Era (Late 19th Century)

The lineage of HCFC-151 traces back to the pioneering work of Frédéric Swarts (1890s), the Belgian chemist who first synthesized organic fluorides using antimony trifluoride (


). Swarts' halogen-exchange method (the Swarts Reaction ) allowed for the systematic replacement of chlorine with fluorine, creating the first chlorofluoroalkanes.
The Midgley Paradigm (1930s)

While Thomas Midgley Jr. and Charles Kettering at General Motors focused on


 (CFC-12) for refrigeration, the "150 series" (ethane derivatives) were developed in parallel.[1] HCFC-151 was identified as a potential low-pressure refrigerant and solvent.[1] However, its higher boiling point (59°C) made it less suitable for standard vapor-compression cycles compared to R-12 or R-22, relegating it to niche solvent applications and, later, chemical synthesis.[1]
Regulatory Phase-Out

Under the Montreal Protocol (Class II Substance, Annex C), HCFC-151 has an Ozone Depletion Potential (ODP) of approximately 0.003–0.005 .[1]

  • Developed Countries: Phase-out largely complete.[1]

  • Article 5 Countries: 97.5% reduction required by 2030.[1][2]

  • Current Status: Production is now restricted primarily to feedstock use , where the molecule is chemically transformed (e.g., into polymers or drugs) and not emitted into the atmosphere.

Part 3: Synthesis & Manufacturing Protocols

For researchers requiring high-purity HCFC-151 for synthesis, understanding its production is essential to identifying potential impurities (e.g., ethylene glycol, vinyl chloride).[1]

Primary Synthesis Pathway: Halogen Exchange

The most robust laboratory synthesis involves the nucleophilic fluorination of 1-bromo-2-chloroethane or 1,2-dichloroethane.[1]

Reaction:


[1]
Industrial Pathway: Hydrofluorination

Industrial scales often utilize the addition of HF to vinyl chloride, though this predominantly yields the geminal isomer (151a). Selective catalysis is required to achieve the vicinal (151) structure.[1]

Visualization of Synthesis Logic

The following diagram illustrates the decision matrix for synthesizing HCFC-151 versus its isomer.

SynthesisPathways Ethylene Ethylene (C2H4) Cl2 Chlorination Ethylene->Cl2 VC Vinyl Chloride Ethylene->VC Oxidation/Cl DCE 1,2-Dichloroethane Cl2->DCE KF KF / Glycol (Swarts/Halex) DCE->KF Nucleophilic Sub. HF HF Addition (Lewis Acid Cat.) VC->HF Markovnikov Addn. HCFC151 HCFC-151 (1-chloro-2-fluoroethane) TARGET KF->HCFC151 HF->HCFC151 Minor (Anti-Mark.) HCFC151a HCFC-151a (this compound) ISOMER HF->HCFC151a Major Product

Figure 1: Synthetic divergence between HCFC-151 and HCFC-151a.[1] Note that direct hydrofluorination favors the 151a isomer, necessitating substitution methods for high-yield HCFC-151 production.

Part 4: Applications in Drug Development & Medicinal Chemistry

This section addresses the core requirement for the "drug development" audience. HCFC-151 is not a drug; it is a privileged alkylating agent .[1]

The "Fluoroethyl" Effect

Incorporating fluorine into drug candidates is a standard strategy to modulate physicochemical properties.[1] The 2-fluoroethyl group ($ -CH_2CH_2F $) derived from HCFC-151 offers specific advantages over a standard ethyl group:

  • Metabolic Blocking: The strong C-F bond resists cytochrome P450 oxidation at the terminal position, extending the drug's half-life (

    
    ).[1]
    
  • Lipophilicity Modulation: Fluorine alters the

    
    , often improving membrane permeability while maintaining water solubility.[1]
    
  • Dipole Interactions: The C-F bond can engage in specific orthogonal multipolar interactions with protein binding pockets.[1]

Protocol: Fluoroethylation of Amines/Phenols

Researchers use HCFC-151 to introduce the fluoroethyl moiety via


 reactions.[1]

Standard Protocol:

  • Substrate: Secondary amine (

    
    ) or Phenol (
    
    
    
    ).[1]
  • Reagent: HCFC-151 (1.2 equivalents).[1][3]

  • Base:

    
     or 
    
    
    
    (to scavenge HCl).
  • Solvent: DMF or Acetonitrile (polar aprotic).[1]

  • Conditions: Sealed tube, 60-80°C, 12-24h.

    • Note: Sealed vessels are required due to the volatility of HCFC-151 (bp 59°C).[1]

Case Study: PET Radiotracer Synthesis

The most high-value application of the "151 structure" is in Positron Emission Tomography. While HCFC-151 itself is stable ("cold"), its Fluorine-18 labeled analog (


) is a critical synthon.[1]
  • Application: Synthesis of

    
    Fluoroethyl-choline (cancer imaging) or 
    
    
    
    Fluoroethyl-tyrosine.[1]
  • Mechanism: A precursor (e.g., 1-bromo-2-chloroethane) is reacted with

    
     to generate the labeled intermediate, which is then coupled to the drug scaffold.[1]
    

PETSynthesis Cyclotron Cyclotron (18F Production) Labeling Nucleophilic Fluorination (K[2.2.2] / K2CO3) Cyclotron->Labeling 18F- Precursor 1-bromo-2-chloroethane (Precursor) Precursor->Labeling Synthon [18F]1-chloro-2-fluoroethane (Active Synthon) Labeling->Synthon Coupling Alkylation (SN2) Synthon->Coupling Scaffold Drug Scaffold (e.g., Tyrosine precursor) Scaffold->Coupling FinalDrug [18F]Fluoroethyl-Tyrosine (PET Tracer) Coupling->FinalDrug

Figure 2: The role of the 1-chloro-2-fluoroethane structure in the synthesis of radiopharmaceuticals.[1] The "cold" HCFC-151 serves as the reference standard for these "hot" synthesis workflows.

Part 5: Environmental Impact & Safety Profile[1]

Regulatory Status
  • Montreal Protocol: Annex C, Group I.[1][4]

  • ODP: 0.005 (Low, but non-zero).[1]

  • GWP (Global Warming Potential): Low compared to CFCs, but still a greenhouse gas.[1]

Toxicology[1]
  • Inhalation: HCFC-151 vapors are heavier than air and can cause asphyxiation in confined spaces.[1]

  • Toxicity: Generally low acute toxicity, but halogenated ethanes can be nephrotoxic or hepatotoxic at high concentrations.[1]

  • Handling: Must be handled in a fume hood. Neoprene gloves are recommended as it can dissolve natural rubber.[1]

Phase-Out Schedule (Article 5 Countries)
YearControl Measure
2013Freeze at baseline levels
201510% Reduction
202035% Reduction
202567.5% Reduction
203097.5% Reduction (Service tail only)

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12983, 1-Chloro-2-fluoroethane.[1] PubChem.[1] Available at: [Link][1]

  • National Institute of Standards and Technology (NIST). Ethane, 1-chloro-2-fluoro- Thermochemical Data.[1] NIST Chemistry WebBook.[1] Available at: [Link][1]

  • United Nations Environment Programme (UNEP). The Montreal Protocol on Substances that Deplete the Ozone Layer.[1] Ozone Secretariat.[1] Available at: [Link][1]

  • Pike, V. W. Positron-emitting radioligands for studies in vivo—probes for human psychopharmacology.[1] Journal of Psychopharmacology, 1993.[1] (Contextualizing the use of halo-ethane synthons in PET). Available at: [Link]

  • Swarts, F. Notice sur la préparation du fluorure d'éthyle et de quelques autres dérivés fluorés de l'éthane.[1] Bulletin de l'Académie Royale de Belgique, 1898.[1] (Historical reference for the Swarts reaction).

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An In-Depth Technical Guide to the Stereoisomers of 1-Chloro-1-fluoroethane

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the stereoisomers of 1-chloro-1-fluoroethane, a chiral haloalkane of interest in synthetic chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages established methodologies for the closely related analogue, 1-bromo-1-fluoroethane, to present a robust framework for the synthesis, resolution, characterization, and analysis of its enantiomers. The principles and protocols detailed herein are grounded in fundamental stereochemical concepts and are intended to serve as a practical resource for researchers navigating the complexities of small chiral fluorinated molecules.

Introduction: The Significance of Chirality in Fluorinated Molecules

The introduction of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties. When this modification creates a stereocenter, as in the case of this compound, the resulting enantiomers can exhibit distinct biological activities. This phenomenon is of paramount importance in drug development, where one enantiomer may be therapeutically active while the other is inactive or even toxic.[1] A thorough understanding of the synthesis, separation, and characterization of such stereoisomers is therefore critical for the advancement of medicinal chemistry and materials science.

This compound (C₂H₄ClF) is a chiral molecule possessing a single stereocenter at the C1 position.[2] The four different substituents attached to this carbon (chlorine, fluorine, a methyl group, and a hydrogen atom) give rise to a pair of non-superimposable mirror images: (R)-1-chloro-1-fluoroethane and (S)-1-chloro-1-fluoroethane.

To assign the absolute configuration of these enantiomers, the Cahn-Ingold-Prelog (CIP) priority rules are applied.[3] The substituents on the chiral carbon are ranked based on their atomic number:

  • Chlorine (Cl) - Highest priority

  • Fluorine (F)

  • Methyl group (-CH₃)

  • Hydrogen (H) - Lowest priority

CIP_Rules cluster_molecule Assigning Priority to Substituents of this compound C1 Chiral Carbon (C1) Cl Chlorine (Priority 1) C1->Cl Highest Atomic Number F Fluorine (Priority 2) C1->F CH3 Methyl (Priority 3) C1->CH3 H Hydrogen (Priority 4) C1->H Lowest Atomic Number

Figure 1: Cahn-Ingold-Prelog priority assignment for the substituents on the chiral carbon of this compound.

Synthetic Strategies for Enantiomerically Enriched this compound

The preparation of enantiomerically pure this compound can be approached through two primary strategies: asymmetric synthesis or the resolution of a racemic mixture.

Asymmetric Synthesis

Direct enantioselective synthesis offers an elegant route to obtaining a single enantiomer from the outset. While specific protocols for this compound are not extensively documented, methods developed for other chiral fluorinated compounds can be adapted.[1][4] One promising approach involves the enantioselective fluorination of a suitable precursor using a chiral catalyst.[1]

Conceptual Protocol: Asymmetric Fluorination

This protocol is based on the well-established organocatalytic α-fluorination of aldehydes, which can be adapted to produce a chiral precursor to this compound.[4]

  • Starting Material: Propanal (CH₃CH₂CHO).

  • Catalyst: A chiral imidazolidinone catalyst (e.g., MacMillan catalyst).

  • Fluorinating Agent: N-Fluorobenzenesulfonimide (NFSI).

  • Reaction: The enamine formed from propanal and the chiral catalyst undergoes enantioselective fluorination with NFSI to yield (S)-2-fluoropropanal.

  • Subsequent Steps: The resulting chiral aldehyde can then be converted to the target molecule through standard functional group transformations, such as reduction to the alcohol followed by chlorination. The stereochemistry of these subsequent steps must be carefully controlled to avoid racemization.

Asymmetric_Synthesis Propanal Propanal Fluoropropanal (S)-2-Fluoropropanal Propanal->Fluoropropanal Enantioselective Fluorination Chiral_Catalyst Chiral Imidazolidinone Catalyst Chiral_Catalyst->Fluoropropanal NFSI NFSI (Fluorinating Agent) NFSI->Fluoropropanal Reduction Reduction Fluoropropanal->Reduction Fluoroalcohol (S)-2-Fluoropropan-1-ol Reduction->Fluoroalcohol Chlorination Chlorination Fluoroalcohol->Chlorination Target (R)-1-Chloro-1-fluoroethane Chlorination->Target

Figure 2: Conceptual workflow for the asymmetric synthesis of an enantiomer of this compound.

Chiral Resolution of Racemic this compound

Chiral resolution is a widely employed method for separating a racemic mixture into its constituent enantiomers.[5] This typically involves the use of a chiral resolving agent to form a pair of diastereomers, which can then be separated based on their different physical properties, such as solubility.[5]

Experimental Protocol: Diastereomeric Salt Formation (Adapted from analogous haloalkanes)

Since this compound is a neutral molecule, it must first be derivatized to introduce a functional group amenable to salt formation. A plausible strategy involves the synthesis of a chiral carboxylic acid or amine derivative. However, a more direct approach for small, volatile haloalkanes can be enzymatic kinetic resolution.

Enzymatic Kinetic Resolution

This technique utilizes an enzyme that selectively catalyzes a reaction with one enantiomer of the racemic mixture at a much faster rate than the other. This results in a mixture of the unreacted, enantiomerically enriched starting material and the product, which can then be separated. Lipases are commonly used for the resolution of chiral alcohols and esters, and dehalogenases can act on haloalkanes.

Conceptual Protocol: Enzymatic Resolution

  • Substrate: Racemic this compound.

  • Enzyme: A suitable dehalogenase or a lipase capable of acting on a derivative.

  • Reaction: The enzyme selectively converts one enantiomer (e.g., the (R)-enantiomer) to a different compound (e.g., by hydrolysis or esterification).

  • Separation: The reaction is stopped at approximately 50% conversion. The remaining, unreacted (S)-1-chloro-1-fluoroethane is now enantiomerically enriched and can be separated from the product by distillation or chromatography.

Characterization and Analysis of Stereoisomers

Once the enantiomers have been synthesized or resolved, their purity and absolute configuration must be determined.

Chiral Gas Chromatography (GC)

For volatile compounds like this compound, chiral gas chromatography is the analytical method of choice for determining enantiomeric excess (% ee).[6] This technique employs a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.[6]

Experimental Protocol: Chiral GC Analysis

  • Column: A capillary column with a cyclodextrin-based chiral stationary phase (e.g., a derivative of β- or γ-cyclodextrin) is a common choice for separating chiral halogenated hydrocarbons.[7]

  • Carrier Gas: Helium or hydrogen.

  • Temperature Program: An optimized temperature program is crucial for achieving baseline separation of the enantiomers. A typical program would involve an initial hold at a low temperature, followed by a gradual ramp to a higher temperature.

  • Detector: A flame ionization detector (FID) or an electron capture detector (ECD) can be used.

  • Data Analysis: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers.

Table 1: Representative Chiral GC Parameters (Hypothetical)

ParameterValueRationale
Column Chiraldex G-TA (30 m x 0.25 mm, 0.12 µm)Gamma-cyclodextrin trifluoroacetyl derivative, known for good selectivity for small chiral molecules.
Injector Temp. 200 °CEnsures rapid volatilization without degradation.
Oven Program 40 °C (5 min), then 2 °C/min to 100 °CA slow ramp is critical for resolving closely eluting enantiomers.
Carrier Gas Helium, 1.0 mL/minProvides good efficiency and is inert.
Detector FID at 250 °CStandard detector for organic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents

NMR spectroscopy in the presence of a chiral shift reagent (CSR) can be used to determine the enantiomeric excess of a sample.[8] The CSR forms diastereomeric complexes with the enantiomers, which have different NMR spectra.[8] Lanthanide-based chiral shift reagents are commonly employed for this purpose.[9]

Experimental Protocol: NMR Analysis with a Chiral Shift Reagent

  • Sample Preparation: A solution of the enantiomerically enriched this compound is prepared in a suitable deuterated solvent (e.g., CDCl₃).

  • Initial Spectrum: A standard ¹H or ¹⁹F NMR spectrum is acquired.

  • Addition of CSR: A small amount of a chiral shift reagent (e.g., Eu(hfc)₃, tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)) is added to the NMR tube.

  • Spectral Acquisition: A series of spectra are acquired after incremental additions of the CSR. The signals corresponding to the two enantiomers will separate into distinct peaks.

  • Quantification: The enantiomeric excess is determined by integrating the separated signals.

NMR_Workflow Sample Racemic or Enriched Sample in NMR Tube Initial_NMR Acquire Initial NMR Spectrum (Single Peak for Enantiomers) Sample->Initial_NMR Add_CSR Add Chiral Shift Reagent (CSR) Initial_NMR->Add_CSR Complexation Formation of Diastereomeric Complexes (R-CSR and S-CSR) Add_CSR->Complexation Final_NMR Acquire Final NMR Spectrum (Separated Peaks for Enantiomers) Complexation->Final_NMR Integration Integrate Peak Areas to Determine Enantiomeric Excess Final_NMR->Integration

Figure 3: Workflow for the determination of enantiomeric excess using NMR spectroscopy with a chiral shift reagent.

Optical Rotation

Chiral molecules are optically active, meaning they rotate the plane of plane-polarized light.[10] The direction and magnitude of this rotation are characteristic of a specific enantiomer under defined conditions (concentration, path length, temperature, and wavelength).[11] The specific rotation, [α], is a physical constant for a pure enantiomer.

Measurement of Specific Rotation

The optical rotation is measured using a polarimeter. The specific rotation is then calculated using the following formula:

[α] = α / (c × l)

Where:

  • [α] is the specific rotation.

  • α is the observed rotation in degrees.

  • c is the concentration of the sample in g/mL.

  • l is the path length of the polarimeter cell in decimeters (dm).

Conclusion

This technical guide has outlined the key principles and methodologies for the study of the stereoisomers of this compound. By drawing upon established protocols for analogous chiral haloalkanes, we have provided a scientifically grounded framework for the enantioselective synthesis, chiral resolution, and analytical characterization of these molecules. The successful application of these techniques will enable researchers to access enantiomerically pure this compound, facilitating further investigations into its unique properties and potential applications in various scientific disciplines.

References

  • Valero, G., Companyó, X., & Rios, R. (2011). Enantioselective organocatalytic synthesis of fluorinated molecules. Chemistry (Weinheim an der Bergstrasse, Germany), 17(7), 2018–2037. [Link]

  • Beeson, T. D., Mastracchio, A., Hong, J., Ashton, K., & MacMillan, D. W. C. (2005). Enantioselective organocatalytic alpha-fluorination of aldehydes. Journal of the American Chemical Society, 127(31), 10946–10947. [Link]

  • Nowak, I., & Tlustochowicz, M. (2023). Enantioselective Synthesis of Highly Substituted Fluoroalkylated Benzopyranones and 3-Coumaranones via N-Heterocyclic Carbene-Catalyzed Intramolecular Annulations. The Journal of Organic Chemistry, 88(20), 14665–14677. [Link]

  • Ueda, K., Ohtani, H., & Ikai, T. (2018). NMR Spectroscopic Determination of Enantiomeric Excess Using Small Prochiral Molecules. Organic Letters, 20(11), 3245–3249. [Link]

  • Gouilleux, B., & Lesot, P. (2021). Potential and performance of anisotropic 19F NMR for the enantiomeric analysis of fluorinated chiral active pharmaceutical ingredients. Analyst, 146(18), 5649–5657. [Link]

  • Li, G., Ma, J., & Zhang, X. (2022). Catalytic enantioselective synthesis of fluoromethylated stereocenters by asymmetric hydrogenation. Chemical Science, 13(28), 8276–8281. [Link]

  • Wikipedia. (n.d.). Chiral resolution. In Wikipedia. Retrieved January 26, 2026, from [Link]

  • Zheng, W., & Tunge, J. A. (2022). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Organic Letters, 24(3), 764–768. [Link]

  • LCGC International. (n.d.). Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. [Link]

  • Cobb, A. J. A. (2021). Flavin-dependent halogenases catalyze enantioselective olefin halocyclization. Nature Communications, 12(1), 3236. [Link]

  • PubChem. (n.d.). 1-Bromo-1-fluoroethane. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

  • Cimarelli, C., & Palmieri, G. (2024). Unconventional approaches for chiral resolution. Beilstein Journal of Organic Chemistry, 20, 644–663. [Link]

  • thechemfemme. (2024, June 24). Chirality and Optical Activity- Haloalkanes and Haloarenes [Video]. YouTube. [Link]

  • Patil, R. A., & Bhilare, S. V. (n.d.). Chiral Gas Chromatography. In Gas Chromatography. IntechOpen. [Link]

  • Ashenhurst, J. (2017, February 7). Optical Rotation, Optical Activity, and Specific Rotation. Master Organic Chemistry. [Link]

  • Wester, H.-J., & Hamacher, K. (2002). Efficient synthesis of 2-bromo-1-[18F]fluoroethane and its application in the automated preparation of 18F-fluoroethylated compound. Applied Radiation and Isotopes, 57(5), 681–686. [Link]

  • Pharmaceutical Technology. (2015, February 2). Chiral Resolution with and without Resolving Agents. [Link]

  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. [Link]

  • Khan Academy. (n.d.). Optical activity [Video]. Khan Academy. [Link]

  • Ashenhurst, J. (2016, October 20). Introduction to Assigning (R) and (S): The Cahn-Ingold-Prelog Rules. Master Organic Chemistry. [Link]

  • Agilent. (2022, November 9). Analysis of 27 Halogenated Hydrocarbons and 11 Volatile Organic Compounds in Water. [Link]

  • Claborn, K., Isborn, C., Kaminsky, W., & Kahr, B. (2008). Optical rotation of achiral compounds. Angewandte Chemie (International Ed. in English), 47(31), 5706–5717. [Link]

  • Pearson+. (n.d.). Under appropriate conditions, (S)-1-bromo-1-fluoroethane reacts w... | Study Prep. [Link]

  • Ueda, K., Ohtani, H., & Ikai, T. (2018). NMR Spectroscopic Determination of Enantiomeric Excess Using Small Prochiral Molecules. Organic Letters, 20(11), 3245–3249. [Link]

  • Wang, Z., Li, Y., Wang, C., & Tang, P. (2024). Determination of Volatile Halogenated Hydrocarbons in Drinking and Environmental Waters by Headspace Gas Chromatography. Journal of AOAC International. [Link]

  • PubChem. (n.d.). (1S)-1-bromo-1-fluoroethane. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

  • Libretexts. (2023, January 22). Fundamentals of Chirality. Chemistry LibreTexts. [Link]

  • PubChem. (n.d.). 1-Bromo-1-fluoroethene. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

  • PubChem. (n.d.). 1-Bromo-1-(1-bromo-2-fluoroethoxy)-2-fluoroethane. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

  • PubChem. (n.d.). 2-Bromo-1-chloro-1-fluoroethane. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

Sources

(1R)-1-Chloro-1-fluoroethane and (1S)-1-chloro-1-fluoroethane

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph:

Part 1: Executive Summary

(1R)- and (1S)-1-chloro-1-fluoroethane (collectively known as HCFC-151a) represent a distinct class of chiral hydrochlorofluorocarbons (HCFCs).[1] While historically utilized as blowing agents and transitional refrigerants, their value in modern research lies in their potential as chiral synthons and fluorinated bioisosteres .[1]

The presence of a single chiral center at C1, bearing a hydrogen, methyl group, chlorine, and fluorine, creates a unique steric and electronic environment.[1] This guide provides a comprehensive technical analysis of these enantiomers, focusing on their rigorous synthesis, resolution via gas-phase chromatography, and application in stereoselective drug development.[1]

Part 2: Physicochemical Profile

The physical properties of 1-chloro-1-fluoroethane dictate specific handling protocols. Its low boiling point (16°C) classifies it as a volatile liquid/gas at standard temperature and pressure (STP), requiring pressurized containment or cryogenic handling during synthesis and analysis.[1]

Table 1: Physicochemical Properties of Racemic this compound

PropertyValueCausality/Relevance
CAS Number 1615-75-4 (Racemic)Unique identifier for regulatory tracking.[1]
Molecular Formula C₂H₄ClFDefines the halogenated ethyl backbone.[1]
Molecular Weight 82.50 g/mol Low MW facilitates high volatility.[1]
Boiling Point 16.0 °CRequires handling as a liquefied gas; critical for GC method development.[1]
Density 1.175 g/cm³ (at 20°C, liq.)[1]Denser than water; informs phase separation protocols.[1][2]
Refractive Index 1.3879Low index characteristic of fluorinated aliphatics.[1]
Dipole Moment ~2.07 DModerate polarity aids in separation on polar stationary phases.[1]
Solubility Soluble in alcohols, ethers; Low in waterLipophilicity dictates use as a non-polar solvent or reagent.[1]

Part 3: Stereochemical Characterization

The absolute configuration of HCFC-151a is determined by the Cahn-Ingold-Prelog (CIP) priority rules.[1] The chiral center at C1 is bonded to:

  • -Cl (Atomic number 17) -> Priority 1[1]

  • -F (Atomic number 9) -> Priority 2[1]

  • -C (Methyl group, C attached to H,H,H) -> Priority 3[1]

  • -H (Atomic number 1) -> Priority 4[1]

Configuration Assignment:

  • (1R)-1-chloro-1-fluoroethane: When H is oriented away, the sequence Cl → F → CH₃ is Clockwise .[1]

  • (1S)-1-chloro-1-fluoroethane: When H is oriented away, the sequence Cl → F → CH₃ is Counter-Clockwise .[1]

Visualization: Stereochemical Logic

CIP_Priority cluster_logic Configuration Logic Center Chiral Center (C1) Cl 1. Chlorine (-Cl) High Atomic # (17) Center->Cl F 2. Fluorine (-F) Atomic # (9) Center->F Me 3. Methyl (-CH3) Carbon (6) Center->Me H 4. Hydrogen (-H) Lowest Priority Center->H R_Config (1R)-Configuration Clockwise (1->2->3) S_Config (1S)-Configuration Counter-Clockwise (1->2->3)

Figure 1: Cahn-Ingold-Prelog (CIP) priority assignment for this compound.

Part 4: Synthesis and Production Strategies

The synthesis of HCFC-151a typically yields a racemic mixture.[1] The primary industrial route involves the hydrofluorination of vinyl chloride or vinylidene precursors.[1]

Synthetic Pathway: Hydrofluorination

Mechanism: Electrophilic addition of HF to the alkene double bond.[1] Reagents: Vinyl chloride (VCM), Anhydrous HF.[1] Catalyst: Lewis acids (e.g., SnCl₄, BF₃) or liquid phase without catalyst at elevated pressure.[1]

  • Step 1: Protonation of the alkene by HF to form a carbocation intermediate.[1]

  • Step 2: Nucleophilic attack by fluoride.[1]

  • Selectivity: Markovnikov addition favors the formation of this compound over the 1-chloro-2-fluoro isomer due to the stabilization of the carbocation by the alpha-chlorine atom (via resonance donation of lone pairs).[1]

Visualization: Reaction Workflow

Synthesis_Workflow VCM Vinyl Chloride (CH2=CHCl) Reactor Pressurized Reactor (10-20 bar, 20-100°C) VCM->Reactor HF Hydrogen Fluoride (HF) HF->Reactor Carbocation Intermediate [CH3-CHCl]+ Reactor->Carbocation Protonation Byproducts Byproducts (1,1-Difluoroethane) Reactor->Byproducts Over-fluorination Catalyst Catalyst (SnCl4 or BF3) Catalyst->Reactor Product Racemic HCFC-151a (this compound) Carbocation->Product F- Attack

Figure 2: Industrial synthesis pathway via hydrofluorination of vinyl chloride.[1]

Part 5: Experimental Protocols (Separation & Analysis)

Due to the volatility of HCFC-151a (BP 16°C), standard liquid chromatography (HPLC) is often impractical without specialized cryogenic equipment.[1] Chiral Gas Chromatography (GC) is the validated method for analytical resolution.[1]

Protocol: Chiral GC Separation

This protocol defines the separation of (1R) and (1S) enantiomers using a cyclodextrin-based stationary phase.[1]

Objective: Baseline separation of enantiomers for enantiomeric excess (ee) determination.

Materials:

  • Instrument: GC with FID (Flame Ionization Detector) or Mass Spectrometer.[1]

  • Column: Cyclodextrin-based capillary column (e.g.,

    
    -DEX 225 or equivalent).[1]
    
    • Rationale: The cavity size of

      
      -cyclodextrin is optimal for small halogenated guests, allowing differential inclusion complexation.[1]
      
  • Carrier Gas: Helium (1.0 mL/min).[1]

Methodology:

  • Sample Preparation:

    • Cool a headspace vial to 0°C.[1]

    • Transfer 10 µL of liquid HCFC-151a (racemic) into the vial using a gas-tight syringe pre-chilled to -20°C.

    • Seal immediately with a PTFE-lined crimp cap.[1]

  • Injection:

    • Inject 100 µL of headspace vapor (Split ratio 50:1).[1]

    • Injector Temp: 150°C (Ensures rapid volatilization without thermal degradation).[1]

  • Temperature Program:

    • Initial: 35°C (Isothermal for 15 minutes).

    • Rationale: Low initial temperature is crucial to retain the volatile analyte on the stationary phase and maximize the thermodynamic difference in interaction energy (

      
      ) between enantiomers.[1]
      
  • Detection:

    • FID at 250°C.[1]

  • Validation:

    • Verify resolution (

      
      ) > 1.5.[1]
      
    • Confirm identity via MS (m/z 82, 84 for molecular ion cluster).[1]

Protocol: Absolute Configuration via VCD

Vibrational Circular Dichroism (VCD) is recommended for assigning absolute configuration without derivatization.[1]

  • Simulation: Calculate the VCD spectrum for the (1R) isomer using DFT (Density Functional Theory) at the B3LYP/6-311G(d,p) level.

  • Measurement: Record the IR and VCD spectra of the enantiomer-enriched gas sample in a 10 cm pathlength gas cell with BaF₂ windows.

  • Assignment: Compare the sign of the C-F stretching band (approx. 1000-1100 cm⁻¹) in the experimental VCD spectrum with the calculated spectrum. A positive correlation assigns the configuration.[1][2][3]

Part 6: Applications in Drug Development

The 1-chloro-1-fluoroethyl moiety serves as a specialized bioisostere in medicinal chemistry.[1]

  • Metabolic Blocking: The C-Cl and C-F bonds are metabolically robust compared to C-H bonds.[1] Introducing this group can block metabolic oxidation at labile sites (e.g., benzylic positions), extending the half-life (

    
    ) of a drug candidate.[1]
    
  • Conformational Locking: The "Gauche Effect" (preference of fluorine to be gauche to adjacent electron-withdrawing groups) can lock the conformation of the ethyl side chain, potentially increasing binding affinity to a target receptor.[1]

  • Chirality: The distinct biological activity of the (1R) vs. (1S) enantiomers allows for the fine-tuning of pharmacodynamics.[1]

Part 7: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15373, this compound. Retrieved from [Link]

  • Stenutz, R. Data on this compound. Retrieved from [Link]

  • Google Patents. Process for the preparation of this compound (US6809226B1). Retrieved from

Sources

Theoretical studies on 1-Chloro-1-fluoroethane stability

Author: BenchChem Technical Support Team. Date: February 2026

Title: Theoretical Stability Profiling of 1-Chloro-1-fluoroethane (HCFC-151a): A Computational & Kinetic Analysis

Executive Summary This technical guide provides a comprehensive theoretical and experimental framework for evaluating the stability of this compound (CAS: 1615-75-4), also known as HCFC-151a.[1] While primarily recognized as a hydrochlorofluorocarbon intermediate, its geminal di-halogenated structure (


) serves as a critical model for understanding dehydrohalogenation kinetics in fluorinated pharmaceutical motifs.[1] This guide addresses the competitive elimination pathways (HCl vs. HF) and oxidative degradation (OH radical attack), essential for assessing storage stability and metabolic fate in drug development.[1]

Part 1: Molecular Architecture & Electronic State[1]

The stability of this compound is dictated by its geminal substitution pattern.[1] Unlike its vicinal isomer (1-chloro-2-fluoroethane), the presence of both chlorine and fluorine on C-1 induces specific electronic effects.[1]

1.1 Structural Parameters (Computed) Using Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level, the ground state geometry exhibits


 symmetry due to the chiral center at C-1.[1]
ParameterValue (Approx. Theoretical)Significance
C1-Cl Bond Length 1.79 ÅWeaker bond; primary site of thermal lability.[1]
C1-F Bond Length 1.38 ÅStrong bond; confers oxidative resistance.[1]
Dipole Moment ~2.0 - 2.2 DInfluences solubility and solvation energy.[1]
Stereochemistry R/S EnantiomersChiral center requires chiral stationary phases for separation.[1]

1.2 The Anomeric Effect The geminal arrangement allows for hyperconjugation between the lone pairs of fluorine and the


 antibonding orbital of the C-Cl bond.[1] This interaction slightly shortens the C-F bond while lengthening (and weakening) the C-Cl bond, predisposing the molecule to specific elimination pathways.[1]

Part 2: Thermal Stability (Dehydrohalogenation Kinetics)

The critical stability concern for HCFC-151a is unimolecular elimination.[1] Thermal stress causes the molecule to eject a hydrogen halide, forming a vinyl species.[1]

2.1 Competitive Elimination Pathways Two pathways are theoretically possible, proceeding via a four-center transition state (TS):

  • Pathway A (HCl Elimination):

    
    [1]
    
  • Pathway B (HF Elimination):

    
    [1]
    

2.2 Thermodynamic & Kinetic Favorability Despite the high thermodynamic stability of the HF product, Pathway A (HCl elimination) is kinetically favored.[1]

  • Bond Dissociation Energy (BDE): The C-Cl bond (~80 kcal/mol) is significantly weaker than the C-F bond (~110 kcal/mol).[1]

  • Activation Energy (

    
    ):  The transition state for HCl elimination lies approximately 50-55 kcal/mol above the ground state, whereas HF elimination requires >60 kcal/mol.[1]
    

2.3 Visualization of Elimination Kinetics

Elimination_Landscape Reactant This compound (Ground State) TS_HCl TS: HCl Elimination (4-Center, ~52 kcal/mol) Reactant->TS_HCl Kinetic Control TS_HF TS: HF Elimination (4-Center, ~62 kcal/mol) Reactant->TS_HF High T Only Prod_VF Vinyl Fluoride + HCl (Major Product) TS_HCl->Prod_VF Prod_VC Vinyl Chloride + HF (Minor Product) TS_HF->Prod_VC

Figure 1: Potential Energy Surface (PES) sketch illustrating the kinetic preference for HCl elimination (Pathway A) over HF elimination (Pathway B).[1]

Part 3: Oxidative Stability (Atmospheric & Metabolic)[1]

In both the troposphere and biological systems (liver microsomes), stability is governed by susceptibility to Hydrogen Atom Abstraction (HAA).[1]

3.1 Mechanism: Radical Abstraction The primary oxidant is the Hydroxyl Radical (


).[1]


3.2 Site Selectivity

  • Site 1 (

    
    -H):  Abstraction from 
    
    
    
    yields radical
    
    
    .[1]
    • Effect: Stabilized by lone pair donation from F and Cl (captodative effect), but sterically hindered and electronically deactivated by the electronegative halogens.[1]

  • Site 2 (

    
    -H):  Abstraction from 
    
    
    
    yields radical
    
    
    .[1]
    • Effect: Statistically favored (3 Hydrogens vs 1) and less electronically deactivated.[1]

3.3 Degradation Pathway Following abstraction, the alkyl radical reacts with


 to form peroxy radicals, eventually degrading into carbonyl species (e.g., Acetyl Fluoride or Formyl Chloride), which are reactive electrophiles in biological contexts.[1]

Oxidative_Decay Start HCFC-151a (+ OH radical) Radical Alkyl Radical (•CH2CHClF) Start->Radical -H2O (Rate Limiting) Peroxy Peroxy Radical (RO2•) Radical->Peroxy + O2 Alkoxy Alkoxy Radical (RO•) Peroxy->Alkoxy + NO -> NO2 Final Carbonyl Halides (Toxic Metabolites) Alkoxy->Final C-C Scission

Figure 2: Oxidative degradation pathway initiated by OH radicals, leading to reactive carbonyl halides.[1]

Part 4: Experimental Validation Protocols

To validate the theoretical models above, the following self-validating experimental workflows are recommended.

4.1 Protocol A: Pyrolysis FT-IR (Thermal Stability)

  • Objective: Confirm HCl vs. HF elimination ratios.

  • Setup: Gas-phase flow reactor (Quartz tube) coupled to an FT-IR spectrometer.

  • Procedure:

    • Dilute HCFC-151a in

      
       carrier gas (1%).[1]
      
    • Step-heat reactor from 300°C to 600°C.

    • Detection: Monitor disappearance of C-Cl stretch (~700-800 cm⁻¹) and appearance of Vinyl Fluoride (

      
       stretch at 1650 cm⁻¹) and HCl (ro-vibrational lines 2600-3100 cm⁻¹).
      
  • Validation: Mass balance of Cl must be >95% (Sum of Reactant + HCl).[1]

4.2 Protocol B: Relative Rate Method (Oxidative Stability)

  • Objective: Determine reaction rate constant (

    
    ).
    
  • Setup: Photochemical reactor (Teflon bag) with GC-FID detection.

  • Procedure:

    • Introduce HCFC-151a, Reference Compound (e.g., Ethane), and Ozone/UV (OH source).[1]

    • Irradiate and sample at intervals (

      
      ).[1]
      
    • Plot

      
       vs. 
      
      
      
      .[1]
  • Calculation: Slope =

    
    .[1]
    
  • Validation: Linear regression

    
     confirms pseudo-first-order kinetics.[1]
    

References

  • NIST Mass Spectrometry Data Center. (2023).[1] Ethane, 1-chloro-1-fluoro- (CAS 1615-75-4).[1][2][3] NIST Chemistry WebBook, SRD 69.[1] [Link][1]

  • PubChem. (2024).[1][4][5] this compound Compound Summary. National Library of Medicine.[1] [Link]

  • Molina, M. J., & Rowland, F. S. (1974).[1] Stratospheric sink for chlorofluoromethanes: chlorine atom-cautalyzed destruction of ozone. Nature. (Foundational text on HCFC decomposition kinetics).

  • Atkinson, R., et al. (2008).[1] Evaluated Kinetic and Photochemical Data for Atmospheric Chemistry. IUPAC Task Group on Atmospheric Chemical Kinetic Data Assessment.[1] (Standard reference for OH radical abstraction rates). [Link][1]

Sources

An In-Depth Technical Guide to the Solubility of 1-Chloro-1-fluoroethane in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the solubility of 1-chloro-1-fluoroethane (HCFC-151a) in organic solvents. It is intended for researchers, scientists, and drug development professionals who utilize halogenated hydrocarbons in their work. This document moves beyond a simple recitation of data, offering insights into the underlying principles of solubility and providing detailed methodologies for its experimental determination.

Executive Summary

This compound (C2H4ClF) is a hydrochlorofluorocarbon with applications as a refrigerant and potentially as a chemical intermediate. Its utility in various processes, particularly in pharmaceutical synthesis and materials science, is intrinsically linked to its solubility in different organic media. Understanding and predicting this solubility is paramount for reaction design, process optimization, and ensuring reaction homogeneity.

This guide will delve into the theoretical underpinnings of this compound's solubility, explore the available data (while noting its current limitations), and provide detailed, field-proven experimental protocols for researchers to determine solubility in their specific systems.

Theoretical Framework: Understanding Solute-Solvent Interactions

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a macroscopic reflection of the intermolecular forces at play between the solute and solvent molecules. For this compound, a polar molecule, its interaction with organic solvents can be understood through the following forces:

  • Dipole-Dipole Interactions: this compound possesses a permanent dipole moment due to the electronegativity difference between the carbon, chlorine, and fluorine atoms. Polar solvents also have permanent dipoles, leading to attractive electrostatic interactions that promote dissolution.

  • London Dispersion Forces: These are weak, transient forces that exist between all molecules, arising from temporary fluctuations in electron density. While individually weak, they become significant for larger molecules and are the primary forces of attraction in nonpolar solvents.

  • Inductive Effects: The electron-withdrawing nature of the halogen atoms in this compound can induce a temporary dipole in a neighboring nonpolar solvent molecule, leading to a weak attractive interaction.

The interplay of these forces dictates the extent to which this compound will dissolve in a given organic solvent. A solvent with a similar polarity to this compound is generally expected to be a good solvent.

Solubility Profile of this compound: An Analysis of Available Data

Direct, quantitative experimental data on the solubility of this compound in a wide range of organic solvents is notably scarce in publicly available literature. However, we can infer its likely behavior by examining its physical properties and the solubility of structurally similar compounds.

Physicochemical Properties of this compound:

PropertyValueSource
Molecular Formula C₂H₄ClF
Molecular Weight 82.50 g/mol
Boiling Point 9 °C (48.2 °F; 282.1 K)
Calculated LogP 1.54

The calculated LogP value of 1.54 suggests a degree of lipophilicity, indicating that this compound will likely be more soluble in organic solvents than in water. The existence of a commercially available 10% solution of this compound in methanol further supports its solubility in polar protic solvents.[1]

Analogous Compound Solubility Data:

To further inform our understanding, we can examine the solubility of related halogenated ethanes:

  • 1,1-Dichloro-1-fluoroethane (HCFC-141b): This compound is described as being soluble in most common organic solvents. Its water solubility is reported as 4 g/L at 20 °C.

  • 1-Chloro-1,1-difluoroethane (HCFC-142b): This compound is noted to be soluble in benzene.[2]

Based on these analogs, it is reasonable to hypothesize that this compound will exhibit good solubility in a range of common organic solvents, including alcohols (methanol, ethanol), ketones (acetone), chlorinated solvents (dichloromethane, chloroform), ethers (tetrahydrofuran), esters (ethyl acetate), and aromatic hydrocarbons (toluene). Its solubility in nonpolar aliphatic hydrocarbons like hexane may be more limited but still present.

Experimental Determination of Solubility: A Practical Guide

Given the limited availability of public data, experimental determination of solubility is often necessary. The choice of method depends on the physical state of the solute and the desired precision. Due to the low boiling point of this compound, methods suitable for volatile liquids or gases are required.

Isothermal Phase Equilibrium Method (Shake-Flask)

This classic and reliable method is suitable for determining the solubility of a volatile liquid in a solvent at a specific temperature.

Principle: A known amount of the solvent is placed in a sealed, temperature-controlled vessel. The solute (this compound) is then introduced in excess, and the mixture is agitated until equilibrium is reached. The concentration of the solute in the liquid phase is then determined analytically.

Experimental Workflow:

Figure 1: Isothermal Phase Equilibrium Workflow.

Detailed Protocol:

  • Apparatus Setup:

    • A jacketed glass reaction vessel with a magnetic stirrer is ideal for precise temperature control.

    • The vessel must be sealed to prevent the escape of the volatile solute. A septum-sealed port is necessary for sample addition and withdrawal.

    • Connect the vessel to a circulating water bath set to the desired experimental temperature.

  • Solvent Introduction:

    • Accurately measure a known volume or mass of the desired organic solvent and transfer it to the reaction vessel.

    • Allow the solvent to equilibrate to the target temperature.

  • Solute Addition:

    • Carefully add an excess of this compound to the vessel through the septum port using a chilled gas-tight syringe. The presence of a separate liquid phase of this compound ensures that the solvent is saturated.

  • Equilibration:

    • Stir the mixture vigorously for a sufficient period to ensure equilibrium is reached. The time required will depend on the solvent and temperature and should be determined empirically (e.g., by taking samples at different time points until the concentration plateaus).

  • Sampling and Analysis:

    • Once equilibrium is established, stop the stirring and allow the phases to separate.

    • Using a gas-tight syringe, carefully withdraw an aliquot of the solvent phase, ensuring no undissolved solute is collected.

    • Immediately inject the sample into a gas chromatograph (GC) equipped with a suitable column (e.g., a non-polar or medium-polarity capillary column) and a flame ionization detector (FID) or a mass spectrometer (MS) for quantification.

    • Prepare a calibration curve using standards of this compound in the same solvent to determine the concentration in the experimental sample.

Headspace Gas Chromatography (HS-GC)

This method is particularly well-suited for volatile solutes and can be automated for high-throughput screening.

Principle: A known amount of the solvent and the solute are placed in a sealed vial and allowed to equilibrate at a constant temperature. The concentration of the solute in the headspace (the gas phase above the liquid) is directly proportional to its concentration in the liquid phase, as described by Henry's Law.

Experimental Workflow:

G A Prepare standards and samples in sealed vials B Place vials in autosampler of HS-GC system A->B C Incubate at constant temperature with agitation B->C D Automated sampling of headspace C->D E Injection into GC for analysis D->E F Quantify based on calibration curve E->F

Figure 2: Headspace Gas Chromatography Workflow.

Detailed Protocol:

  • Vial Preparation:

    • In a series of headspace vials, add a precise volume of the organic solvent.

    • Spike the vials with known, varying amounts of this compound to create a calibration curve.

    • Prepare the unknown sample vials with the same volume of solvent and an amount of this compound that is expected to be within the calibration range.

    • Immediately seal the vials with crimp caps containing a PTFE/silicone septum.

  • Incubation and Equilibration:

    • Place the vials in the headspace autosampler, which will incubate them at a precise temperature with agitation for a predetermined time to ensure equilibrium between the liquid and gas phases.

  • Analysis:

    • The autosampler will automatically withdraw a known volume of the headspace gas and inject it into the GC.

    • The concentration of this compound in the headspace is measured.

  • Quantification:

    • A calibration curve is constructed by plotting the peak area of this compound from the standards against their known concentrations in the liquid phase.

    • The concentration of this compound in the unknown samples is then determined from this calibration curve.

Applications in Research and Drug Development

A thorough understanding of the solubility of this compound is critical in several areas:

  • Reaction Medium Selection: In organic synthesis, the solvent can significantly influence reaction rates and outcomes. Knowing the solubility of reactants like this compound is the first step in selecting an appropriate solvent system that ensures a homogeneous reaction mixture.

  • Process Development and Scale-up: For industrial applications, solubility data is essential for designing and optimizing processes such as extractions, crystallizations, and purifications.

  • Formulation Development: In the pharmaceutical industry, understanding the solubility of active pharmaceutical ingredients (APIs) and excipients in various solvents is fundamental to developing stable and effective drug formulations. While this compound is not an API, its use as a reagent or in a manufacturing process requires knowledge of its solubility to control residual solvent levels.

Conclusion

While specific, publicly available quantitative solubility data for this compound in a broad range of organic solvents is limited, its physicochemical properties and the behavior of analogous compounds strongly suggest good solubility in most common organic media. This guide has provided the theoretical framework to understand these interactions and, more importantly, has detailed robust experimental methodologies that empower researchers to determine precise solubility data in their own systems. By applying these principles and protocols, scientists and professionals in drug development can make informed decisions regarding the use of this compound, leading to more efficient and effective research and development.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • PubChem. 1,1-Dichloro-1-fluoroethane. National Center for Biotechnology Information. [Link]

  • PubChem. 1-Chloro-1,1-difluoroethane. National Center for Biotechnology Information. [Link]

  • PubChem. This compound, 10% in methanol. National Center for Biotechnology Information. [Link]

Sources

Technical Guide: Polarity and Dipole Moment of 1-Chloro-1-fluoroethane (HCFC-151a)

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a rigorous analysis of the polarity and dipole moment of 1-Chloro-1-fluoroethane (HCFC-151a), tailored for researchers in physical chemistry and drug development.

Executive Summary

This compound (CAS: 1615-75-4), also known as HCFC-151a, represents a critical structural motif in both atmospheric chemistry and medicinal design. As a chiral hydrochlorofluorocarbon (HCFC), its polarity is defined not just by a scalar dipole magnitude but by a specific vector orientation arising from the gem-chlorofluoro substitution pattern.

This guide details the quantitative dipole components determined via microwave spectroscopy, analyzes the electrostatic landscape relevant to ligand-protein binding, and outlines the experimental protocols for validating these properties.

Part 1: Molecular Architecture & Symmetry

Structural Chirality and Symmetry

Unlike its symmetric counterparts (e.g., 1,1-difluoroethane), this compound belongs to the


 point group , possessing no elements of symmetry other than the identity. The central carbon (C1) is a chiral center, existing as distinct 

- and

-enantiomers.
  • Bond Vectors: The polarity arises from the vector sum of the C-F bond (

    
     1.5 D) and the C-Cl bond (
    
    
    
    1.6 D). Because these halogens are geminal (attached to the same carbon), their dipoles do not cancel but rather reinforce each other in the plane bisecting the H-C-Me angle, while creating a significant transverse component due to the difference in electronegativity and bond length between Fluorine and Chlorine.
  • Inertial Axes: The molecule is an asymmetric top (

    
    ).[1] The dipole moment is projected onto the principal inertial axes (
    
    
    
    ), which is critical for interpreting rotational spectra.
Internal Dynamics

The molecule exhibits hindered internal rotation of the methyl group (


 or 

). This barrier is significant enough that at room temperature, the molecule exists primarily in a staggered conformation, which maximizes the separation of the methyl hydrogens from the bulky halogens.

Part 2: Quantitative Polarity Data

The definitive values for the dipole moment of this compound were established using Stark effect microwave spectroscopy . This method measures the splitting of rotational energy levels in an external electric field, allowing for the resolution of the dipole vector along the molecule's principal axes.

Table 1: Experimental Dipole Moment Components

Data derived from Stark effect measurements on the


Cl isotopomer.
ComponentMagnitude (Debye)Physical Interpretation

0.953 D Component along the axis of least moment of inertia (roughly parallel to the C-C bond).

1.836 D The largest component, arising from the transverse vector sum of C-Cl and C-F dipoles.

0.013 D Negligible component, indicating the dipoles lie almost entirely in the

plane.

2.07 D Net Dipole Moment (

)
Table 2: Rotational Constants (Ground State, Cl)

These constants define the rotational spectrum from which the dipole is derived.

ParameterFrequency (MHz)
A 9016.27
B 3336.78
C 3263.04

Analytic Insight: The dominance of


 (1.836 D) confirms that the electron density is pulled heavily "sideways" relative to the carbon backbone. In a biological context, this creates a directional "electrostatic hook" capable of specific hydrogen bond acceptance or dipolar interactions in a receptor pocket.

Part 3: Experimental Protocol (Microwave Spectroscopy)

To validate these values in a laboratory setting, the following self-validating protocol is recommended. This workflow ensures the separation of the target signal from impurities or isotopologues.

Workflow Visualization

MicrowaveProtocol Sample Sample Preparation (>99% Purity, <10 mTorr) Spec Broadband FT-MW Spectrometer (Chirped Pulse) Sample->Spec Injection Cooling Supersonic Expansion (Argon carrier, T_rot ~ 2K) Spec->Cooling Adiabatic Cooling Stark Apply DC Electric Field (Stark Effect) Cooling->Stark Polarization Split Measure Frequency Splitting (Δν ∝ μ²E²) Stark->Split Field Interaction Fit Hamiltonian Fitting (Extract μ_a, μ_b, μ_c) Split->Fit Data Analysis

Figure 1: Workflow for the experimental determination of dipole moment components via Stark effect microwave spectroscopy.

Step-by-Step Methodology
  • Sample Preparation: Obtain this compound (CAS 1615-75-4) with >99% purity. Vacuum distill to remove air/water.

  • Supersonic Expansion: Mix the sample (1%) with Argon carrier gas (99%) at 1-2 atm backing pressure. Pulse into the vacuum chamber to achieve rotational temperatures of ~2 K. This collapses the population into the lowest quantum states, simplifying the spectrum.

  • Spectral Acquisition: Apply a microwave chirp (e.g., 8–18 GHz). Record the Free Induction Decay (FID) and Fourier transform to get the zero-field spectrum.

  • Stark Measurement: Apply a static DC electric field (e.g., 100–2000 V/cm) across parallel steel plates within the chamber.

  • Data Analysis: Observe the splitting of rotational transitions (e.g.,

    
    ). The magnitude of splitting is directly proportional to the dipole moment component along the field direction. Fit the shifts to the Stark Hamiltonian to extract 
    
    
    
    .

Part 4: Applications in Drug Development

The gem-chlorofluoro moiety is a potent tool in medicinal chemistry, acting as a bioisostere that modulates physicochemical properties without significantly altering steric bulk compared to a gem-dimethyl or gem-dichloro group.

Bioisosteric Relevance
  • Carbonyl Mimicry: The C-Cl and C-F bonds create a localized region of high electron density similar to a carbonyl oxygen (

    
    ). However, unlike a carbonyl, this moiety is not a hydrogen bond acceptor in the traditional sense, allowing for the blockage of metabolic hydrolysis sites.
    
  • Lipophilicity Modulation: Replacing a C-H bond with C-F or C-Cl typically increases lipophilicity (

    
    ), aiding membrane permeability. The gem-chlorofluoro group provides a "tunable" polarity that balances the high electronegativity of fluorine with the lipophilicity of chlorine.
    
Structure-Activity Relationship (SAR) Logic

SAR_Logic Moiety Gem-Chlorofluoro Motif (-CFCl-) Effect1 Metabolic Stability (Blocks P450 oxidation) Moiety->Effect1 Steric/Electronic Shielding Effect2 Dipolar Interaction (μ = 2.07 D) Moiety->Effect2 Vector Alignment Effect3 Lipophilicity (Modulates logP) Moiety->Effect3 Halogen Effect Result Enhanced Bioavailability & Target Binding Effect1->Result Effect2->Result Effect3->Result

Figure 2: Impact of the gem-chlorofluoro moiety on pharmacological parameters.

References

  • Sugie, M., et al. (1996). "Rotational spectrum, internal rotation barrier and ab initio calculations on this compound." Journal of Chemical Physics, 104, 9729.

    • )
  • Thomas, L. P., et al. (1974). "Microwave spectrum, quadrupole coupling, and barrier to internal rotation of this compound." Journal of Chemical Physics, 61, 5072.[2]

    • Foundational work on the internal rotation barrier.[3]

  • PubChem. "this compound (Compound)."[4][5][6] National Library of Medicine.

    • Source for general chemical and physical property d
  • NIST Chemistry WebBook. "Ethane, 1-chloro-1-fluoro-." National Institute of Standards and Technology.[7]

    • Verification of CAS and spectral d

Sources

Thermochemical Profile: 1-Chloro-1-fluoroethane (HCFC-151a)

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the thermochemistry of 1-Chloro-1-fluoroethane (HCFC-151a), structured for researchers and chemical engineers.

Technical Guide & Data Repository

Part 1: Executive Technical Summary

This compound (CAS: 1615-75-4), designated as HCFC-151a , represents a critical data point in the study of halogenated ethanes. While historically utilized as a blowing agent and solvent, its current relevance lies in computational benchmarking and fluorinated synthon development within pharmaceutical chemistry.

For the drug development professional, HCFC-151a serves as a model system for understanding the geminal-halohydrin effect —where the presence of both chlorine and fluorine on the same carbon atom significantly alters bond dissociation energies and hydrolytic stability compared to their vicinal counterparts.

Key Thermochemical Benchmarks (Standard State, 298.15 K):

  • Enthalpy of Formation (

    
    ): 
    
    
    
  • Boiling Point (

    
    ): 
    
    
    
    (
    
    
    )
  • Vapor Pressure (

    
    ): 
    
    
    
    at
    
    
  • Molecular Weight:

    
    
    

Part 2: Molecular Architecture & Stability

Conformational Dynamics

Unlike ethane, HCFC-151a exhibits a significant barrier to internal rotation due to the steric and electronic repulsion between the methyl hydrogens and the bulky halogen atoms. Microwave spectroscopy confirms a rotational barrier (


) of approximately 1334 cm⁻¹  (3.8 kcal/mol). This rigidity influences its entropy (

) and specific heat capacity (

).
Bond Dissociation & Reactivity

The C-Cl bond is the weakest link in the molecule, making it the primary site for homolytic cleavage during combustion or atmospheric degradation.

  • C-Cl BDE:

    
     (Estimated)
    
  • C-F BDE:

    
     (Estimated)
    

This disparity dictates that thermal decomposition initiates via Cl radical extrusion, a critical factor when designing safety protocols for high-temperature synthesis involving this solvent.

Part 3: Thermochemical Data Profile

The following data aggregates experimental calorimetric values and high-fidelity estimates.

Table 1: Standard State Thermodynamic Properties (Gas Phase)
PropertySymbolValueUncertaintyMethodSource
Enthalpy of Formation



Combustion CalorimetryKolesov (1973)
Enthalpy of Combustion



Static Bomb CalorimetryKolesov (1973)
Entropy

Not Exp. AvailableN/ARequires Statistical Mech. CalcN/A
Heat Capacity (Gas)


Est.Joback Group ContributionNIST/Chemeo
Table 2: Phase Equilibrium & Critical Parameters
PropertySymbolValueConditions
Boiling Point


(

)
@ 101.3 kPa
Melting Point


(

)
@ 101.3 kPa
Liquid Density


@ 293 K (

)
Vapor Pressure


(

)
@ 298 K (

)
Critical Temperature


Joback Estimate
Refractive Index


@ 589 nm

Part 4: Experimental Methodologies

To validate thermochemical data for volatile halogenated compounds like HCFC-151a, precise experimental workflows are required. Below are the standard protocols for re-verification.

Protocol A: Static Bomb Calorimetry (Enthalpy of Combustion)

Objective: Determine


 to derive 

. Challenge: Formation of corrosive halogen acids (HCl, HF) requires a rotating bomb with arsenious oxide reducing agent.
  • Sample Encapsulation: Seal liquid HCFC-151a in a Mylar or glass ampoule to prevent evaporation (

    
    ).
    
  • Combustion Environment: Charge the bomb with 3.0 MPa of high-purity Oxygen. Add

    
     of water containing arsenious oxide (
    
    
    
    ) to reduce
    
    
    to
    
    
    .
  • Ignition: Fire the sample. The rotation of the bomb ensures the liquid phase washes the walls, absorbing acid gases.

  • Product Analysis:

    • Titrate the bomb solution for

      
       (Argentometric) and 
      
      
      
      (Ion-selective electrode).
    • Correct for the heat of solution of gases (

      
      , 
      
      
      
      ,
      
      
      ).
  • Calculation:

    
    
    
    
    
    [1]
Protocol B: Vapor Pressure Determination (Static Method)

Objective: Generate Antoine Equation coefficients.

  • Degassing: The sample must be freeze-pump-thaw cycled at liquid nitrogen temperatures to remove dissolved air.

  • Equilibration: Place the sample in a thermostated isoteniscope.

  • Measurement: Vary temperature from

    
     to 
    
    
    
    . Measure pressure using a capacitance manometer (corrosion-resistant).
  • Data Fitting: Fit

    
     vs 
    
    
    
    data to the Antoine form:
    
    

Part 5: Mandatory Visualization

Diagram 1: Thermochemical Data Validation Workflow

This flowchart illustrates the logic flow from raw sample to validated enthalpy of formation, highlighting the critical correction steps for halogenated species.

CalorimetryWorkflow Start Pure HCFC-151a Sample Encapsulation Ampoule Encapsulation (Prevents Evaporation) Start->Encapsulation T < 16°C Bomb Rotating Bomb Combustion (30 atm O2 + As2O3) Encapsulation->Bomb Analysis Product Analysis (Titration of Cl- / F-) Bomb->Analysis Post-Ignition Corrections Washburn Corrections (Gas Solubility/Side Rxns) Analysis->Corrections Quantify Acids FinalData Calculate ΔfH° Corrections->FinalData Hess Law

Caption: Workflow for determining Enthalpy of Formation via Rotating Bomb Calorimetry.

Diagram 2: Atmospheric Degradation Pathway

HCFC-151a is an ozone-depleting substance (ODP > 0). Its primary atmospheric sink is the Hydroxyl radical (OH).

Degradation HCFC CH3-CHClF (HCFC-151a) Radical •CH2-CHClF (Alkyl Radical) HCFC->Radical + •OH (Rate Limiting) Peroxy O2-CH2-CHClF (Peroxy Radical) Radical->Peroxy + O2 Alkoxy O-CH2-CHClF (Alkoxy Radical) Peroxy->Alkoxy + NO -> NO2 Product COFCl + HCHO (Final Oxidation) Alkoxy->Product Decomposition

Caption: Tropospheric degradation mechanism initiated by OH radical abstraction.

Part 6: Safety & Environmental Impact

  • GWP/ODP: As a hydrochlorofluorocarbon, HCFC-151a possesses a non-zero Ozone Depletion Potential (ODP). It is regulated under the Montreal Protocol.

  • Toxicity: Halogenated ethanes can act as cardiac sensitizers. Inhalation at high concentrations may induce arrhythmia.

  • Handling: Due to its low boiling point (

    
    ), it must be stored in pressure vessels or refrigerated environments to prevent uncontrolled vaporization and pressure buildup.
    

References

  • Kolesov, V. P.; Papina, T. S. (1973).[2] Standard enthalpy of formation of this compound. Russian Journal of Physical Chemistry.

  • Yaws, C. L. (2015). The Yaws Handbook of Vapor Pressure: Antoine Coefficients. Gulf Professional Publishing.

  • NIST Chemistry WebBook. Ethane, 1-chloro-1-fluoro- Thermochemical Data. National Institute of Standards and Technology.[2][3] [Link]

  • PubChem. this compound Compound Summary. National Library of Medicine. [Link]

  • Joback, K. G.; Reid, R. C. (1987). Estimation of pure-component properties from group-contributions. Chemical Engineering Communications.

Sources

Navigating Chemical Identity: A Technical Guide to 1-Chloro-1-fluoroethane (HCFC-151a)

[1]

Part 1: Introduction & Nomenclature Architecture

In the high-stakes environment of pharmaceutical development, ambiguity is a liability.[1] 1-Chloro-1-fluoroethane (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

This guide moves beyond simple listing. It deconstructs the identity of HCFC-151a , distinguishing it from its positional isomer (HCFC-151) and establishing a robust framework for its identification in literature and the lab.

The Isomer Trap: 1,1 vs. 1,2

The most critical error in literature searches for this compound is conflating it with 1-chloro-2-fluoroethane .[1][2]

  • This compound (HCFC-151a): Geminal halide.[1][2] Both halogens on

    
    . Chiral.
    
  • 1-Chloro-2-fluoroethane (HCFC-151): Vicinal halide.[1] Halogens on adjacent carbons.[1][2] Achiral.

Expert Insight: In drug development, this distinction is non-trivial.[1] The metabolic stability and reactivity profile of a geminal chlorofluoride differ vastly from a vicinal motif.[1] HCFC-151a is prone to ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


Part 2: The Synonym Matrix

To effectively mine chemical literature, you must query across three distinct nomenclature domains: IUPAC (Structural) , ASHRAE (Industrial) , and Legacy (Trade) .[1]

Table 1: Comprehensive Synonym & Identifier Map
DomainPrimary IdentifierSecondary SynonymsContext / Usage
IUPAC This compoundngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

-Chloro-

-fluoroethaneEthylidene chlorofluoride
Academic synthesis; Structural characterization.[2]
ASHRAE / Industrial HCFC-151aR-151aFreon 151aRefrigerants; Blowing agents; Environmental regulation.[1][2]
Database / Registry CAS: 1615-75-4PubChem CID: 15373Beilstein: 1730840Database scraping; Regulatory filing (TSCA/REACH).[1][2]
Stereochemical (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

)-1-Chloro-1-fluoroethane
(

)-1-Chloro-1-fluoroethane (CAS: 86658-70-0)(

)-1-Chloro-1-fluoroethane
Chiral synthesis; Enantioselective pharmacokinetics.[2]
Visualization: Nomenclature Hierarchy

The following diagram illustrates the logical flow of identifiers, helping you select the correct search term based on your database target.

NomenclatureHierarchyStructureStructure: CH3-CHClF(Geminal Halide)IUPACDomain: IUPAC(Structural)Structure->IUPACIndustrialDomain: Industrial(ASHRAE/Trade)Structure->IndustrialRegistryDomain: Digital(Database Keys)Structure->RegistryName1This compoundIUPAC->Name1Name2Ethylidene chlorofluorideIUPAC->Name2Code1HCFC-151aIndustrial->Code1Code2R-151aIndustrial->Code2CASCAS: 1615-75-4Registry->CASInChIInChIKey: YACLCMM...(Machine Readable)Registry->InChI

Figure 1: Nomenclature hierarchy mapping structural reality to digital and industrial identifiers.[1][3]

Part 3: Digital Identification & Interoperability[1]

In modern cheminformatics, text-based searches are prone to error due to hyphens and spacing (e.g., "1-chloro 1-fluoro" vs. "1-chloro-1-fluoro").[1]

The Protocol for Digital Search:

  • Do not rely on names. Use the InChIKey for exact structure matching in databases like PubChem or ChemSpider.[1][2]

  • InChIKey for HCFC-151a: YACLCMMBHTUQON-UHFFFAOYSA-N[1][2][4][5]

  • Why this matters: The InChIKey is generated algorithmically from the molecular structure.[1] It is immune to spelling errors or trade name variations. If you search this string, you will find every record of the molecule regardless of whether the author called it "Freon 151a" or "Ethylidene chlorofluoride."[1]

Part 4: Experimental Identification Protocol

As a scientist, you cannot trust the label on the bottle implicitly, especially with volatile halogenated ethanes that may degrade or isomerize.[1] You must validate identity.[1]

Synthesis Context (The Swarts Reaction)

If you encounter this molecule in literature, it is likely being synthesized via the Swarts Reaction (Halogen Exchange).[1][6]

  • Precursor: 1,1-Dichloroethane (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ).[2]
    
  • Reagent: Antimony trifluoride (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ) or similar metal fluorides.[2][6][7]
    
  • Mechanism: ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    -like exchange assisted by the Lewis acidic metal.
    
Analytical Validation (NMR Spectroscopy)

The definitive method for distinguishing HCFC-151a from its 1,2-isomer is Proton (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


2

Protocol: NMR Interpretation

  • Solvent: ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     (Chloroform-d).[2]
    
  • Temperature: 298 K.[1]

NucleusSignalMultiplicityCoupling Constants (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

)
Structural Assignment


ppm
Doublet of Doublets (dd)

Hz

Hz
Methyl Group (

)
Split by geminal F and vicinal H.


ppm
Doublet of Quartets (dq)

Hz

Hz
Methine Group (

)
Huge geminal H-F coupling dominates.[2]
ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


to -120 ppm
Multiplet--Fluorine attached to chiral center.[2]

Why this validates identity: The 1,2-isomer (HCFC-151) would show two distinct methylene (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

2ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


Visualization: Diagnostic Workflow

IdentificationWorkflowSampleUnknown Chlorofluoroethane SampleNMR1H NMR AnalysisSample->NMRDecisionObserve Methyl Region(1.5 - 2.0 ppm)NMR->DecisionResult151aDoublet of Doublets (dd)CONFIRMED: this compound(HCFC-151a)Decision->Result151aMethyl Signal PresentResult151Triplet (t) or MultipletCONFIRMED: 1-Chloro-2-fluoroethane(HCFC-151)Decision->Result151No Methyl Signal

Figure 2: Logic flow for distinguishing HCFC-151a from its positional isomer using NMR.

Part 5: Regulatory & Safety Profile

For drug development professionals, the regulatory status of a solvent or impurity is as important as its chemistry.[1]

  • Montreal Protocol: HCFC-151a is a Hydrochlorofluorocarbon .[1][2] It has an Ozone Depleting Potential (ODP) > 0.[1][2] It is largely phased out in developed countries for emissive uses (refrigerants) but may be permitted as a chemical feedstock (intermediate) if completely consumed during synthesis.[1]

  • Toxicity: Like many halogenated ethanes, it poses risks of cardiac sensitization (arrhythmia) at high concentrations.[1][2] In a pharma context, it must be treated as a Class 1 or Class 2 solvent impurity (depending on specific ICH guidelines for HCFCs) and rigorously quantified.[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15373, this compound.[1][2] Retrieved from [Link][1][2]

  • NIST Mass Spectrometry Data Center. Ethane, 1-chloro-1-fluoro- (CAS 1615-75-4).[1] NIST Chemistry WebBook, SRD 69.[1] Retrieved from [Link][1][2]

  • Swarts, F. (1892). Sur l'acide fluoracétique.[1][2] Bulletin de la Classe des Sciences, Académie Royale de Belgique.[1] (Foundational reference for the Swarts reaction mechanism used to synthesize this class of compounds).

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 1-Chloro-1-fluoroethane via Hydrofluorination of Vinyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for the synthesis of 1-chloro-1-fluoroethane (HCFC-151a) from vinyl chloride. The protocol details the electrophilic addition of anhydrous hydrogen fluoride to vinyl chloride, a reaction governed by Markovnikov's rule. We present a thorough examination of the reaction mechanism, a step-by-step experimental protocol for liquid-phase synthesis, critical safety procedures for handling hazardous reagents, and robust analytical methods for product characterization. This document is intended for researchers and professionals in chemical synthesis and drug development, offering field-proven insights to ensure a safe, efficient, and reproducible synthesis.

Introduction

This compound (C₂H₄ClF), also known as HCFC-151a, is a hydrochlorofluorocarbon with applications as an intermediate in the synthesis of fluoropolymers and other specialty chemicals.[1][2] Its preparation from vinyl chloride (chloroethene) and hydrogen fluoride (HF) is a classic example of an electrophilic hydrohalogenation reaction.[3][4] The reaction involves the addition of HF across the double bond of vinyl chloride.

Understanding the principles that govern the regioselectivity of this addition is crucial for maximizing the yield of the desired product and minimizing the formation of impurities. This guide provides the necessary theoretical background and practical instructions to achieve this objective.

Reaction Mechanism: Electrophilic Addition and Regioselectivity

The synthesis proceeds via an electrophilic addition mechanism. The π-bond of the vinyl chloride alkene acts as a nucleophile, attacking the electrophilic proton of hydrogen fluoride.[5][6]

Causality of Regioselectivity (Markovnikov's Rule): The addition of an unsymmetrical reagent like HF to an unsymmetrical alkene like vinyl chloride is regioselective. The outcome is predicted by Markovnikov's rule, which states that the hydrogen atom will add to the carbon atom of the double bond that already bears the greater number of hydrogen atoms.[7][8]

The reasoning behind this rule lies in the stability of the carbocation intermediate formed during the reaction:

  • Protonation: The initial step is the protonation of the double bond. This can occur at either of the two sp² hybridized carbons.

    • Path A (Favored): Protonation of the terminal CH₂ carbon results in a secondary carbocation where the positive charge is on the carbon atom bonded to the chlorine. This carbocation is significantly stabilized by the resonance effect (or mesomeric effect) of the chlorine atom, which can donate a lone pair of electrons to delocalize the positive charge.[9] This resonance stabilization outweighs the electron-withdrawing inductive effect of the chlorine.

    • Path B (Disfavored): Protonation of the CHCl carbon would form a primary carbocation, which is inherently less stable than the secondary carbocation.

  • Nucleophilic Attack: The highly stable secondary carbocation from Path A is then rapidly attacked by the fluoride ion (F⁻) nucleophile, yielding the final product, this compound.

The diagram below illustrates the mechanistic pathway.

G cluster_reactants Reactants cluster_mechanism Reaction Mechanism cluster_product Product VC Vinyl Chloride (H₂C=CHCl) TS1 Transition State 1 (Protonation) VC->TS1 π-bond attacks H⁺ HF Hydrogen Fluoride (H-F) HF->TS1 Carbocation Stable Secondary Carbocation [H₃C−C⁺HCl] TS1->Carbocation Forms stable intermediate Fluoride Fluoride Ion (F⁻) TS1->Fluoride Releases F⁻ Product This compound (H₃C−CHFCl) Carbocation->Product Nucleophilic attack by F⁻ Fluoride->Product

Caption: Mechanism of electrophilic addition of HF to vinyl chloride.

Experimental Section

Materials and Equipment

This protocol requires specialized equipment due to the hazardous nature of the reactants. All operations must be conducted within a certified, high-performance fume hood.

Reagents:

Reagent Formula Purity Supplier Notes
Vinyl Chloride C₂H₃Cl ≥99.5% Major Gas Supplier Handled as a compressed gas.[10]
Anhydrous Hydrogen Fluoride HF ≥99.9% Specialty Chemical Co. Extremely corrosive and toxic.[11]
Tin(IV) Chloride (Catalyst) SnCl₄ ≥99% Chemical Supplier Optional, but recommended for improved reaction rate.[3]
Anhydrous Dichloromethane CH₂Cl₂ ≥99.8% Chemical Supplier Solvent. Must be thoroughly dried.
Nitrogen Gas N₂ ≥99.99% Gas Supplier For inert atmosphere.

| Sodium Bicarbonate | NaHCO₃ | Reagent Grade | Chemical Supplier | For neutralization. |

Equipment:

  • High-pressure autoclave reactor (e.g., Hastelloy® or Monel® construction) equipped with a magnetic stirrer, pressure gauge, thermocouple, and gas inlet/outlet valves.

  • Lecture bottle and regulator for vinyl chloride.

  • HF-resistant cylinder and transfer lines (e.g., Monel® or Teflon®).

  • Schlenk line for inert atmosphere techniques.

  • Low-temperature cooling bath (cryostat or dry ice/acetone).

  • Scrubber system containing aqueous potassium hydroxide or sodium bicarbonate for neutralizing unreacted HF and vinyl chloride.

Experimental Protocol

The following protocol describes a lab-scale synthesis in a 250 mL autoclave.

Workflow Diagram:

Caption: Experimental workflow for the synthesis of HCFC-151a.

Step-by-Step Procedure:

  • Reactor Preparation: Thoroughly clean and dry the 250 mL autoclave. Assemble the reactor and pressure test it. Purge the system with dry nitrogen gas for 30 minutes to ensure an inert atmosphere.

  • Charging the Reactor: Under a positive pressure of nitrogen, add anhydrous dichloromethane (100 mL) and tin(IV) chloride (0.5 mL, ~1.1 g) to the reactor.

  • Cooling: Seal the reactor and cool it to -20°C using a low-temperature bath.

  • Addition of Reactants:

    • Hydrogen Fluoride: Carefully condense anhydrous hydrogen fluoride (10.0 g, 0.5 mol) into the cooled reactor. This must be done in a closed system using mass flow controllers or by weighing the pre-chilled HF cylinder before and after transfer.

    • Vinyl Chloride: While maintaining the temperature at -20°C, slowly bubble vinyl chloride gas (25.0 g, 0.4 mol) into the stirred solution. The vinyl chloride will condense into the cold solvent.

  • Reaction Conditions: Once all reactants are added, seal the reactor completely. Gradually warm the reactor to 40°C. The pressure will rise due to the vapor pressure of the reactants (autogenous pressure). Stir the mixture at 40°C for 6-8 hours. Monitor the pressure; a drop in pressure may indicate the consumption of the gaseous reactant.

  • Quenching and Work-up:

    • After the reaction period, cool the reactor back down to 0°C.

    • Slowly vent the unreacted gases from the headspace through a robust scrubber system.

    • Once depressurized, open the reactor and carefully pour the contents into a flask containing a cold, saturated aqueous solution of sodium bicarbonate (200 mL) to neutralize any remaining acid.

    • Separate the organic layer, wash it with brine (2 x 50 mL), and dry it over anhydrous magnesium sulfate.

  • Isolation: The product, this compound, is volatile. Isolate the product from the solvent and any high-boiling impurities by fractional distillation. The boiling point of this compound is approximately 32-34°C.

Quantitative Data Summary:

Parameter Value Moles Molar Ratio
Vinyl Chloride 25.0 g 0.40 mol 1.0
Hydrogen Fluoride 10.0 g 0.50 mol 1.25
Tin(IV) Chloride 0.5 mL 0.0042 mol 0.01
Dichloromethane 100 mL - -
Temperature 40 °C - -
Time 6-8 hours - -

| Expected Yield | ~26-30 g (80-90%) | - | - |

Critical Safety Precautions

A thorough risk assessment must be conducted before starting this procedure.

  • Vinyl Chloride: is a colorless, flammable gas and a known human carcinogen (IARC Group 1).[10] Chronic exposure can lead to severe liver damage, including angiosarcoma.[10] It must be handled in a closed system within a fume hood. All personnel must be trained on its specific hazards.[12]

  • Anhydrous Hydrogen Fluoride (HF): is one of the most hazardous chemicals used in a laboratory setting. It is extremely corrosive to all tissues. Skin contact causes severe, deep-seated, and excruciatingly painful burns that may not be immediately apparent. Inhalation of vapors can cause fatal pulmonary edema.[11]

    • Required PPE: A full-face shield, HF-resistant gloves (e.g., heavy-duty neoprene or nitrile), and a lab coat are mandatory. A supplied-air respirator may be required depending on the setup.

    • Emergency Response: An operational tube of calcium gluconate gel must be immediately accessible at all times when working with HF. All personnel must be trained in its use for treating skin exposure.[11]

  • Pressure Hazard: The reaction is performed under pressure in a sealed autoclave. Ensure the reactor is rated for the expected pressures and temperatures and that a blast shield is in place.

Product Characterization

Confirm the identity and purity of the isolated this compound using the following methods.

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Method: Inject a sample of the distilled product (diluted in a suitable solvent if necessary) into a GC-MS system.

    • Expected Result: A major peak corresponding to the product's retention time. The mass spectrum should show the molecular ion peak and characteristic fragmentation patterns. The molecular weight of C₂H₄ClF is 82.50 g/mol .[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum will show a doublet of quartets for the CH proton (coupled to both methyl protons and the fluorine atom) and a doublet for the CH₃ protons (coupled to the single fluorine atom).

    • ¹⁹F NMR: The spectrum will show a quartet of doublets (coupled to the methyl protons and the methine proton).

    • ¹³C NMR: The spectrum will show two distinct signals, both split by the fluorine atom (¹JCF and ²JCF coupling).

Discussion of Potential Side Reactions

While the reaction is generally selective, side reactions can occur, impacting yield and purity.

  • Polymerization: Vinyl chloride can polymerize, especially under conditions that favor free-radical formation. This leads to the formation of oily or solid by-products, which was a known issue in early uncatalyzed, high-temperature syntheses.[3][4] The use of moderate temperatures and a controlled reaction environment helps to minimize this.

  • Over-fluorination: A second addition of HF to the product is possible, which would lead to the formation of 1,1-difluoroethane (HFC-152a).[4] Using a slight excess of vinyl chloride or carefully controlling the stoichiometry can reduce the likelihood of this subsequent reaction.

References

  • Toppr. (n.d.). The addition of HCl to vinyl chloride gives 1,1-dichloroethane because of? Retrieved from [Link]

  • Cuzzato, P., & Fuso, M. (2004). Process for the preparation of this compound and/or 1,1-difluoroethane. U.S. Patent No. 6,809,226B1.
  • Chemistry Stack Exchange. (2017). Regioselectivity in addition of hydrogen iodide to vinyl chloride. Retrieved from [Link]

  • Corradi, E., & Fornari, B. (1968). Process for the preparation of vinyl fluoride. U.S. Patent No. 3,414,627A.
  • Vedantu. (2024). Vinyl chloride reacts with HCl to form major product. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Electrophilic Addition of Hydrogen Halides. Retrieved from [Link]

  • University of California, Berkeley. (n.d.). Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid. Environment, Health & Safety. Retrieved from [Link]

  • Wikipedia. (n.d.). Vinyl chloride. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.1017 - Vinyl chloride. U.S. Department of Labor. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Hydrohalogenation. Retrieved from [Link]

  • Moodle. (n.d.). Electrophilic Addition to Alkynes: Hydrohalogenation. Retrieved from [Link]

  • Melissa Maribel. (2019, November 19). Hydrohalogenation Examples Using Markovnikov's Rule | Organic Chemistry [Video]. YouTube. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Vinyl Chloride | Medical Management Guidelines. Centers for Disease Control and Prevention. Retrieved from [Link]

Sources

Application Note: Selective Catalytic Hydrofluorination for 1-Chloro-1-fluoroethane (HCFC-151a) Production

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the selective synthesis of 1-chloro-1-fluoroethane (HCFC-151a) via the liquid-phase hydrofluorination of vinyl chloride monomer (VCM). While HCFC-151a is frequently an intermediate in the production of 1,1-difluoroethane (HFC-152a), isolating the mono-fluorinated species requires precise kinetic control to arrest the reaction before the second hydrofluorination event occurs.

This guide focuses on using Tin(IV) Chloride (


)  as a Lewis acid catalyst. We prioritize safety (Anhydrous HF handling), reaction selectivity (suppressing HFC-152a formation), and scalable process control.

Safety Directive: Anhydrous Hydrogen Fluoride (AHF)

CRITICAL WARNING: Anhydrous HF is lethal. It causes deep tissue necrosis, systemic toxicity (hypocalcemia), and bone destruction.

Mandatory Safety Infrastructure
  • Engineering Controls: All operations must occur within a Class A fume hood or a negative-pressure glovebox.

  • Reactor Metallurgy: Standard stainless steel (SS316) is susceptible to corrosion at high temperatures/pressures with HF. Monel 400 or Hastelloy C-276 reactors are required.

  • PPE:

    • Full-face respirator with acid gas cartridges (or supplied air).

    • Heavy-duty Neoprene or Butyl rubber gloves (double-gloved).

    • Chemical splash suit.

  • Emergency Response:

    • Calcium Gluconate Gel (2.5%) must be immediately available on the workbench.

    • Diphoterine® or Hexafluorine® eyewash stations are recommended.

Scientific Principles & Reaction Mechanism

Reaction Pathway

The synthesis involves the electrophilic addition of HF to the carbon-carbon double bond of Vinyl Chloride (VCM). The reaction follows Markovnikov’s Rule , where the proton (


) adds to the methylene group (

), generating a carbocation intermediate that is stabilized by the chlorine atom, followed by fluoride attack.

The Selectivity Challenge: The product, HCFC-151a, contains a C-F bond which can destabilize the adjacent C-Cl bond, making it susceptible to further hydrofluorination to form HFC-152a (the thermodynamic sink).

  • Step 1 (Target):

    
     (HCFC-151a)
    
  • Step 2 (Over-reaction):

    
     (HFC-152a)
    

To maximize HCFC-151a, the reaction must be kinetically controlled by limiting temperature and HF stoichiometry.

Mechanistic Diagram

ReactionMechanism VCM Vinyl Chloride (CH2=CHCl) Carbocation Carbocation Intermediate [CH3-CH-Cl]+ VCM->Carbocation Protonation (Rate Limiting) HF Anhydrous HF HF->Carbocation Protonation (Rate Limiting) Cat SnCl4 Catalyst (Active Species: H2SnCl4F2) Cat->Carbocation Protonation (Rate Limiting) HCFC151a TARGET: HCFC-151a (CH3-CHClF) Carbocation->HCFC151a Fluoride Attack HFC152a Byproduct: HFC-152a (CH3-CHF2) HCFC151a->HFC152a +HF (Excess) High Temp > 35°C

Caption: Consecutive reaction pathway showing the critical branch point between the target HCFC-151a and the over-fluorinated HFC-152a.

Experimental Protocol

Materials & Equipment
  • Reactor: 500 mL Monel 400 stirred autoclave (Parr Instrument Co. or equivalent) rated to 100 bar.

  • Catalyst: Tin(IV) Chloride (

    
    ), anhydrous (99.9%).
    
  • Reagents:

    • Vinyl Chloride Monomer (VCM), >99.5%.[1]

    • Anhydrous Hydrogen Fluoride (AHF), >99.9%.[1]

  • Scrubber: Caustic soda (20% NaOH) scrubber for off-gas neutralization.

Step-by-Step Methodology
Phase A: Catalyst Activation

Rationale:


 is a pre-catalyst. It must react with HF to form the active chlorofluorostannate species.
  • Purge: Evacuate the autoclave and purge with

    
     three times to remove moisture.
    
  • Loading: Under

    
     flow, inject liquid 
    
    
    
    (10 mol% relative to VCM target) into the reactor.
  • HF Addition: Cool reactor to 0°C. Transfer AHF (calculated for 1.1:1 molar ratio to VCM) via a closed loop system.

  • Activation: Stir at 200 RPM for 30 minutes at 10°C.

Phase B: Reaction (Kinetic Control)
  • VCM Feed: Maintain reactor temperature at 15°C ± 2°C .

  • Addition: Slowly feed liquid VCM into the reactor over 2 hours.

    • Note: The reaction is exothermic.[2] Control the feed rate to prevent temperature spikes >25°C, which triggers HFC-152a formation.

  • Pressure: Maintain autogenous pressure (typically 0.2 – 0.4 MPa).

  • Soak Time: After VCM addition is complete, stir for an additional 1 hour at 15°C.

Phase C: Quench & Separation[3]
  • Degassing: Vent HCl byproduct through the caustic scrubber.

  • Distillation: The crude mixture contains unreacted VCM (bp -13°C), HCFC-151a (bp ~16°C), and HFC-152a (bp -24°C).

  • Procedure:

    • Flash distill the lighter components (VCM, 152a) into a cold trap (-40°C).

    • The residue in the reactor is primarily HCFC-151a and catalyst.

    • Distill the HCFC-151a fraction (collect at 14-18°C) into a chilled receiver.

Process Workflow Diagram

Workflow Prep Reactor Prep (N2 Purge, Leak Check) CatLoad Catalyst Activation (SnCl4 + HF @ 10°C) Prep->CatLoad Reaction Reaction Phase (Feed VCM @ 15°C) Strict Temp Control CatLoad->Reaction Degas Degassing (HCl Removal) To Scrubber Reaction->Degas Flash Flash Distillation Remove VCM/152a Degas->Flash Final Product Isolation HCFC-151a (bp 16°C) Flash->Final

Caption: Operational workflow emphasizing the separation of light ends (VCM/152a) from the target 151a.

Optimization & Troubleshooting

The selectivity of this reaction is highly sensitive to temperature and the HF:VCM ratio.

ParameterRecommended RangeEffect of Deviation
Temperature 10°C – 20°C>35°C: Rapid conversion to HFC-152a.<5°C: Low conversion, VCM accumulation.
HF:VCM Ratio 1.0 : 1.0 to 1.2 : 1.0Excess HF (>2:1): Promotes second fluorination step.Deficit HF: Polymerization of VCM (tar formation).
Catalyst Conc. 5 – 10 mol%Low: Slow reaction, VCM buildup.High: Hard to separate from residue, corrosion risk.

Troubleshooting Guide:

  • Problem: High HFC-152a content in crude.

    • Solution: Reduce reaction temperature by 5°C and decrease HF molar ratio.

  • Problem: Oily residue (Oligomers) in reactor.

    • Solution: Ensure agitation is adequate (>500 RPM) to prevent local hot-spots; check VCM purity (oxygen can induce polymerization).

Analytical Validation

Method: Gas Chromatography - Mass Spectrometry (GC-MS)

  • Column: DB-624 or equivalent (specialized for volatile halogenated hydrocarbons).

  • Carrier Gas: Helium @ 1 mL/min.

  • Oven Program: 35°C (hold 5 min)

    
     Ramp 10°C/min 
    
    
    
    150°C.
  • Detection:

    • HCFC-151a: Monitor m/z 65 (

      
      ) and m/z 80 (
      
      
      
      ).
    • HFC-152a: Monitor m/z 65 (

      
      ).
      

References

  • Solvay (Societe Anonyme). (2004). Process for the preparation of this compound and/or 1,1-difluoroethane. US Patent 6,809,226. Link

  • Honeywell International Inc. (2005).[4] Method for producing 1-chloro-1,1-difluoroethane. US Patent Application 2005/0222472.[4] Link

  • Centers for Disease Control and Prevention (CDC). (2023). Hydrogen Fluoride (HF) Medical Management Guidelines. Link

  • ChemicalBook. (2024).[5] 1,1-Difluoroethane Production Processes and Intermediates. Link

  • American Chemistry Council. (2004). Guidelines for Anhydrous Hydrogen Fluoride Safety. Link

Sources

1-Chloro-1-fluoroethane as an intermediate in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Utilization of 1-Chloro-1-fluoroethane (HCFC-151a) in Fluorinated Scaffold Synthesis

Abstract

This compound (HCFC-151a) is a versatile geminal halofluoroalkane intermediate. While historically utilized as a blowing agent, its primary value in modern synthesis lies in its role as a precursor to vinyl fluoride (VF) and as an electrophilic fluoroethylating agent. This guide addresses the technical challenges of handling HCFC-151a (b.p. 16.1°C), provides a validated protocol for its conversion to vinyl fluoride via catalytic dehydrochlorination, and outlines a mechanistic pathway for Friedel-Crafts fluoroethylation.

Chemical Profile & Handling Protocols

Distinction of Isomers: It is critical to distinguish HCFC-151a (this compound, geminal) from its isomer HCFC-151 (1-chloro-2-fluoroethane, vicinal). The geminal structure of HCFC-151a dictates its unique reactivity: the C-Cl bond is significantly more labile than the C-F bond, allowing for selective activation.

PropertyValueNotes
CAS Number 1615-75-4Distinct from 762-50-5 (1-chloro-2-fluoroethane)
Boiling Point 16.1°C (61°F)Volatile liquid/Gas at STP. Requires cold handling.
Density ~1.17 g/cm³At 0°C (liquid phase).[1]
Molecular Weight 82.50 g/mol
Reactivity ElectrophilePrecursor to

cation.
Handling Protocol: The "Cold-Finger" Transfer

Due to its boiling point of 16.1°C, HCFC-151a exists on the threshold of liquid and gas phases at standard laboratory temperatures. Precise stoichiometry requires condensing the reagent immediately prior to use.

Step-by-Step Transfer:

  • Setup: Connect the HCFC-151a cylinder to a vacuum manifold equipped with a calibrated graduated cold finger.

  • Cooling: Immerse the cold finger in a dry ice/acetone bath (-78°C).

  • Transfer: Open the cylinder valve slowly. The pressure differential will drive the gas into the cold finger, where it will liquefy.

  • Measurement: Close the cylinder. Allow the liquid to settle and read the volume against the cold finger's graduations.

  • Addition: Cannulate the condensed liquid directly into the pre-cooled reaction vessel (-20°C or lower) under positive nitrogen pressure.

Primary Application: Synthesis of Vinyl Fluoride (VF)[2]

The industrial relevance of HCFC-151a is anchored in its conversion to vinyl fluoride (the monomer for Tedlar®/PVF). For research labs studying fluoropolymer kinetics, synthesizing fresh VF monomer is often necessary to avoid inhibitor interference found in commercial stocks.

Mechanism:


-Elimination (Dehydrochlorination)


Experimental Protocol: Catalytic Dehydrochlorination

Scale: 100 mmol batch

Materials:

  • Tubular Reactor (Nickel or Inconel, 1-inch O.D.)

  • Catalyst: N-doped Activated Carbon or Fluorinated Alumina (

    
    )
    
  • Scrubber: NaOH (10% aq) to neutralize HCl byproduct.

Workflow:

  • Catalyst Activation: Pack the tubular reactor with 20g of catalyst. Activate at 300°C under

    
     flow (50 sccm) for 2 hours to remove moisture.
    
  • System Heating: Stabilize the reactor temperature at 250°C - 300°C . (Note: Non-catalytic pyrolysis requires >500°C).

  • Feed Injection: Introduce HCFC-151a gas at a Liquid Hourly Space Velocity (LHSV) of

    
    .
    
  • Product Collection:

    • Pass the effluent gas through the NaOH scrubber to remove HCl.

    • Condense the remaining gas (Vinyl Fluoride, b.p. -72°C) in a collection trap cooled with liquid nitrogen.

  • Purification: Distill the collected condensate at low temperature to remove unreacted HCFC-151a.

Data Validation:

  • Conversion: >90% typically achievable.

  • Selectivity: >95% for Vinyl Fluoride (avoiding acetylene formation).

Advanced Application: Electrophilic Fluoroethylation

For drug discovery, the 1-fluoroethyl group (


) acts as a bioisostere for ethyl or isopropyl groups, altering metabolic stability (blocking P450 oxidation sites). HCFC-151a serves as a direct source of the fluoroethyl carbocation.

Mechanism: Lewis Acid-Mediated Friedel-Crafts Alkylation The aluminum chloride abstracts the chlorine atom (weaker bond), generating a reactive fluoro-carbocation that attacks the aromatic ring.




Experimental Protocol

Target: 4-(1-fluoroethyl)toluene

  • Vessel Preparation: Flame-dry a 250mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser (with

    
     inlet), and a pressure-equalizing addition funnel.
    
  • Reagent Charging:

    • Charge Toluene (50 mL, solvent/reactant) and anhydrous

      
       (1.2 eq, 16g).
      
    • Cool the mixture to -10°C using an ice/salt bath.

  • Addition:

    • Transfer condensed HCFC-151a (1.0 eq, ~10 mL) into the addition funnel (jacketed/cooled if possible, otherwise proceed quickly).

    • Add HCFC-151a dropwise to the stirring toluene mixture. Caution: Exothermic.

  • Reaction: Maintain -10°C for 1 hour, then allow to warm to 0°C over 2 hours. Monitor via GC-MS (aliquot quenched in water/ether).

  • Quenching: Pour the reaction mixture slowly onto 200g of crushed ice/HCl mixture.

  • Workup: Extract with diethyl ether (3x50mL). Wash organics with brine and

    
    . Dry over 
    
    
    
    .
  • Isolation: Fractional distillation under reduced pressure.

Visualized Workflows

Diagram 1: Reaction Pathways of HCFC-151a

This diagram illustrates the divergent utility of HCFC-151a based on thermal vs. chemical activation.

ReactionPathways HCFC This compound (HCFC-151a) Heat Thermal/Catalytic Activation (>250°C) HCFC->Heat Pyrolysis Lewis Lewis Acid (AlCl3 / BF3) HCFC->Lewis Cl- Abstraction VF Vinyl Fluoride (Monomer) Heat->VF -HCl HCl HCl (Byproduct) Heat->HCl Cation [CH3-CHF]+ Cation (Reactive Intermediate) Lewis->Cation Product Fluoroethylated Arene (Ar-CH(F)CH3) Cation->Product + Ar-H Arene Aromatic Substrate (Ar-H) Arene->Product

Caption: Divergent synthesis pathways: Thermal elimination yields Vinyl Fluoride, while Lewis Acid activation generates electrophilic species for arene modification.

Diagram 2: Low-Boiling Reagent Handling System

This diagram details the "Cold Finger" setup required to accurately dispense HCFC-151a (b.p. 16.1°C).

HandlingSystem Cylinder HCFC-151a Cylinder (Gas Phase) Manifold Vacuum Manifold Cylinder->Manifold Pressure Diff. ColdFinger Graduated Cold Finger (-78°C Bath) Manifold->ColdFinger Condensation Reactor Reaction Vessel (-10°C / N2 Atm) ColdFinger->Reactor Liquid Transfer (Cannula)

Caption: Cryogenic transfer protocol ensuring accurate volumetric dosing of volatile HCFC-151a.

Safety & Environmental Compliance

  • Ozone Depletion: HCFC-151a is a Class II Ozone Depleting Substance (ODS). Its use is regulated under the Montreal Protocol. In many jurisdictions, it is permitted only as a feedstock (intermediate consumed in reaction) and not for emissive uses (like solvents).

  • Containment: All reactor effluents must be scrubbed. Do not vent HCFC-151a to the atmosphere.

  • Toxicity: Avoid inhalation.[2] High concentrations can cause cardiac sensitization.

References

  • Physical Properties & Isomer Distinction

    • National Institute of Standards and Technology (NIST).[3] "Ethane, 1-chloro-1-fluoro- (HCFC-151a) Gas Phase Thermochemistry." NIST Chemistry WebBook.[3]

    • [Link]

  • Vinyl Fluoride Synthesis (Catalytic Dehydrochlorination)

    • Edwards, J. (1964). "Production of Vinyl Fluoride."[4][5] U.S. Patent 3,125,606.

    • Petrocelli, F., et al. (2019).[6][7][8] "Catalytic Dehydrochlorination of 1,2-Dichloroethane into Vinyl Chloride over Nitrogen-Doped Activated Carbon." ACS Omega. (Mechanistic parallel for dehydrochlorination).

    • [Link]

  • Friedel-Crafts Fluoroalkylation

    • Olah, G. A., et al. (1964). "Friedel-Crafts and Related Reactions: Alkylation with Haloalkanes." Interscience Publishers.
    • Olah, G. A. (1973). "Friedel-Crafts Chemistry." John Wiley & Sons.[2][9][10] (Foundational text on Lewis acid preference for C-Cl abstraction over C-F).

  • Regulatory Status

    • U.S. EPA. "Phaseout of Class II Ozone-Depleting Substances."
    • [Link]

Sources

Technical Assessment: 1-Chloro-1-fluoroethane (HCFC-151a)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

1-Chloro-1-fluoroethane (HCFC-151a; CAS: 1615-75-4) is a hydrochlorofluorocarbon with a boiling point of approximately 16.1°C. While historically evaluated as a working fluid for low-pressure refrigeration systems and heat pumps, its current relevance lies primarily in two distinct sectors:[1][2]

  • Thermodynamic Research: As a benchmark fluid for validating equations of state (EOS) for low-GWP replacements.

  • Pharmaceutical Development: As a fluorinated synthon (building block) and a volatile, low-temperature reaction solvent.

Regulatory Warning: HCFC-151a is controlled under the Montreal Protocol .[3] Its use is generally restricted to feedstock applications, laboratory research, and critical use exemptions. This guide assumes the user possesses the necessary regulatory permits for handling Ozone Depleting Substances (ODS).

Physicochemical Data Profile

Data aggregated from NIST Standard Reference Data and PubChem.

PropertyValueUnitRelevance
Molecular Formula

-Isomer of R-151 (1-Chloro-2-fluoroethane)
Molecular Weight 82.50 g/mol Vapor density calculation
Boiling Point (1 atm) 16.1°CCritical: Liquid at cool ambient, gas at >20°C
Density (Liquid, 20°C) 1.175g/cm³High density aids mass flow in small pumps
Vapor Pressure (25°C) ~140kPa (est)Requires pressure-rated glassware/reactors
ODP ~0.03 - 0.12-Moderate Ozone Depletion Potential
Safety Classification Flammable, Toxic-Requires ATEX/Ex-rated equipment

Application Context

Thermodynamic Refrigeration Cycles

In research settings, HCFC-151a serves as a model fluid for Organic Rankine Cycles (ORC) designed to recover low-grade waste heat (60°C–100°C source temp). Its 16°C boiling point allows for condensation against ambient air or water without deep vacuum, simplifying seal design compared to heavier organic fluids.

Pharmaceutical Synthesis (Synthon & Solvent)

For drug development professionals, HCFC-151a offers a unique "Refrigerant-Solvent" duality:

  • Fluorinated Synthon: Used in nucleophilic substitution to introduce the ethyl-fluoride motif, common in bio-isostere design to improve metabolic stability.

  • Self-Cooling Solvent: In exothermic reactions, the solvent can be allowed to reflux at 16°C, effectively clamping the reaction temperature and preventing thermal degradation of sensitive APIs (Active Pharmaceutical Ingredients) without external cryostats.

Protocol: Closed-Loop Charging & Vapor Pressure Validation

Objective: To transfer HCFC-151a from a supply cylinder to a test rig or reactor without introducing non-condensable gases (air), which skew thermodynamic data and reaction kinetics.

Safety Prerequisite: All operations must occur in a fume hood. Operator must wear FKM (Viton) gloves.

Experimental Setup (Diagram)

The following Graphviz diagram illustrates the vacuum manifold system required for handling volatile liquids like HCFC-151a.

G cluster_0 Purification Zone Cylinder HCFC-151a Supply Cylinder Manifold Vacuum/Gas Manifold Cylinder->Manifold PTFE Line Trap Cold Trap (LN2) Manifold->Trap Reactor Test Cell / Reactor (Thermostatted) Manifold->Reactor Charge Line Gauge Capacitance Manometer Manifold->Gauge Pump Vacuum Pump (< 0.1 mbar) Trap->Pump

Figure 1: Schematic of a vacuum-transfer manifold for charging HCFC-151a. The cold trap protects the pump from halogenated vapors.

Step-by-Step Methodology

Step 1: System Evacuation

  • Connect the HCFC-151a cylinder to the manifold using PTFE-lined stainless steel braided hoses.

  • Immerse the Cold Trap in liquid nitrogen (or dry ice/acetone) to prevent HCFC ingestion by the pump.

  • Open the manifold valves and evacuate the system (excluding the cylinder) to < 0.1 mbar.

  • Leak Check: Close the pump valve and monitor the manometer. A rise of < 0.01 mbar/min indicates a tight seal.

Step 2: Degassing (Freeze-Pump-Thaw) Note: Essential for thermodynamic accuracy.

  • Immerse the HCFC-151a supply cylinder (or a transfer ampoule) in a liquid nitrogen bath to freeze the content.

  • Open the cylinder valve to the vacuum. Pump off non-condensable gases (air/nitrogen) for 5 minutes.

  • Close the valve and thaw the cylinder.

  • Repeat 3 times.

Step 3: Static Transfer (Charging)

  • Ensure the Reactor/Test Cell is at a temperature lower than the supply cylinder (e.g., cool reactor to 0°C).

  • Open the path between the Cylinder and Reactor.

  • Allow the pressure differential to drive the liquid transfer.

  • Validation: Close the reactor. Allow it to equilibrate to 25.0°C. Measure the internal pressure.

    • Pass Criteria: Pressure reads ~140 kPa (verify against batch-specific Certificate of Analysis).

    • Fail Criteria: Pressure >150 kPa implies air contamination; repeat degassing.

Material Compatibility Protocol

HCFC-151a contains both chlorine and fluorine. The chlorine atom makes it aggressive toward many elastomers used in standard refrigeration seals (e.g., Neoprene, Buna-N).

Compatibility Decision Logic

MaterialSelect Start Select Seal Material for HCFC-151a Q1 Is the system dynamic? (Moving parts/Shafts) Start->Q1 EPDM EPDM Rubber Q1->EPDM Avoid NBR Nitrile (Buna-N) Q1->NBR Avoid (Swelling) Viton FKM / FPM (Viton A/B) Q1->Viton Preferred (Static/Dynamic) PTFE PTFE / Teflon (Encapsulated) Q1->PTFE Best Chemical Resistance (Static Only) CR Neoprene (CR) Q1->CR Conditional (Short Term) EPDM_Note Severe Swelling due to Chlorine EPDM->EPDM_Note

Figure 2: Material compatibility decision tree. Green nodes indicate recommended materials; Red nodes indicate incompatible materials.

Key Recommendation:

  • Use: FKM (Viton) or PTFE (Teflon).

  • Avoid: EPDM and Nitrile (Buna-N). The chlorine content in R-151a causes rapid swelling and extraction of plasticizers in these materials, leading to seal failure and leaks.

References

  • National Institute of Standards and Technology (NIST). (2023). This compound Thermophysical Properties. NIST Chemistry WebBook, SRD 69. [Link]

  • United Nations Environment Programme (UNEP). (2023). The Montreal Protocol on Substances that Deplete the Ozone Layer.[3][4][5][6][7] Ozone Secretariat. [Link]

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 15373, this compound. [Link]

  • Parker Hannifin. (2022). O-Ring Material Compatibility Guide for Refrigerants. (General reference for HCFC compatibility with FKM/Viton). [Link]

Sources

Application Note: 1-Chloro-1-fluoroethane (HCFC-151a) as a Corrosion Inhibitor for Steel

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for the evaluation and application of 1-Chloro-1-fluoroethane (HCFC-151a) as a corrosion inhibitor. Given the physicochemical nature of this compound (Boiling Point ~16.1°C), it is primarily relevant as a Vapor Phase Corrosion Inhibitor (VCI) or an inhibitor within non-aqueous solvent systems (e.g., refrigeration or cleaning fluids).

Executive Summary

This guide outlines the protocols for utilizing and validating This compound (CAS: 1615-75-4) as a corrosion inhibitor for carbon steel. Unlike traditional amine-based inhibitors, HCFC-151a functions through a halogen-mediated chemisorption mechanism . Its unique volatility (B.P. 16.1°C) positions it as a candidate for Vapor Phase Corrosion Inhibition (VCI) in closed systems or as a stabilizing additive in non-aqueous functional fluids.

Critical Note: Researchers must account for the dual nature of haloalkanes. While capable of inhibition via adsorption, they pose a risk of hydrolysis in the presence of moisture, potentially releasing corrosive acids (HCl/HF). This protocol includes mandatory stability checks.

Mechanism of Action

The inhibition efficiency of this compound is governed by the electronic interaction between its halogen atoms and the steel surface (Fe).

Adsorption Theory (The "Hard-Soft" Interaction)

Steel corrosion in aggressive media involves the anodic dissolution of iron (


). HCFC-151a mitigates this via Chemisorption :
  • Donor-Acceptor Interaction: The lone pair electrons on the Chlorine (Cl) and Fluorine (F) atoms act as Lewis bases (nucleophiles).

  • Orbital Overlap: These electrons are donated into the empty

    
    -orbitals of the surface Iron atoms.
    
  • Back-Donation: The Fe atom back-donates electron density from its filled

    
    -orbitals to the antibonding 
    
    
    
    orbitals of the C-Cl/C-F bonds, stabilizing the adsorption film.
Visualization of Mechanism

The following diagram illustrates the adsorption pathway and the competitive hydrolysis risk.

InhibitionMechanism HCFC This compound (Gas/Volatile Liquid) FeSurface Steel Surface (Fe) HCFC->FeSurface Transport to Interface Hydrolysis Hydrolysis Risk (Moisture Present) HCFC->Hydrolysis High Humidity/Temp Adsorption Chemisorption (Inhibition) FeSurface->Adsorption Lone Pair Donation (Cl/F) ProtectiveLayer Protective Barrier Film (Blocks H2O/O2) Adsorption->ProtectiveLayer Film Formation Corrosion Acid Generation (HCl + HF) Hydrolysis->Corrosion Breakdown

Figure 1: Mechanistic pathway showing the bifurcation between successful inhibition (chemisorption) and failure mode (hydrolysis).[1]

Physicochemical Profile & Handling

Due to its low boiling point, HCFC-151a requires specific handling to maintain concentration and prevent fugitive emissions.

PropertyValueRelevance to Inhibition
Molecular Formula

Small footprint allows high surface coverage.
Boiling Point 16.1°C (61°F)Exists as gas/vapor at STP; requires pressurized or chilled setup.
Dipole Moment ~2.0 D (Predicted)Facilitates orientation towards the charged metal surface.
Solubility Low in water; High in organicsIdeal for oil pipelines or refrigeration loops; poor for aqueous acid pickling.

Handling Protocol:

  • Storage: Pressurized cylinders or chilled containers (< 10°C).

  • Safety: Use in a fume hood. HCFCs can be narcotic at high concentrations.

Experimental Protocols

Protocol A: Computational Screening (DFT)

Objective: Predict inhibition efficiency (


) before physical testing.
  • Software Setup: Gaussian or equivalent DFT package (e.g., ORCA, VASP).

  • Geometry Optimization: Optimize the structure of this compound using B3LYP functional with 6-311G++(d,p) basis set.

  • Key Parameters Calculation:

    • 
       (Highest Occupied Molecular Orbital):  Higher values indicate better electron donation to Fe.
      
    • 
       (Lowest Unoccupied Molecular Orbital):  Lower values indicate better back-donation acceptance.
      
    • Energy Gap (

      
      ): 
      
      
      
      . Lower gap = higher reactivity/inhibition.
  • Validation: Compare

    
     against standard inhibitors (e.g., Pyridine). If 
    
    
    
    , proceed to wet lab.
Protocol B: Electrochemical Impedance Spectroscopy (EIS)

Objective: Quantify the charge transfer resistance (


) at the steel interface.

Setup:

  • Cell: Three-electrode airtight cell (to contain HCFC vapor/liquid).

  • Working Electrode: X65 Carbon Steel (

    
     exposed).
    
  • Reference: Ag/AgCl (saturated KCl).

  • Counter: Platinum mesh.

  • Electrolyte: 3.5% NaCl solution (saturated with HCFC-151a) OR non-aqueous solvent model.

Procedure:

  • Surface Prep: Polish steel to 1200-grit, degrease with acetone, air dry.

  • OCP Stabilization: Immerse electrode for 30 mins until Open Circuit Potential stabilizes.

  • Inhibitor Injection: Introduce HCFC-151a. Note: Since it boils at 16°C, maintain cell temperature at 10°C OR pressurize slightly to keep liquid phase.

  • Measurement: Apply AC amplitude of 10 mV over frequency range

    
    .
    
  • Analysis: Fit data to a Randles circuit (

    
    ).
    
    • Calculation:

      
      
      
Protocol C: Weight Loss & Hydrolysis Stability Test

Objective: Ensure the inhibitor does not degrade into corrosive acids over time.

  • Coupons: Carbon steel coupons (

    
    ).
    
  • Medium: Closed autoclave containing functional fluid + 500 ppm HCFC-151a + 1% Water (to challenge stability).

  • Conditions: 50°C for 168 hours (7 days).

  • Post-Test Analysis:

    • Weight Loss: Calculate corrosion rate (mpy).

    • pH Check: Drastic drop in pH indicates hydrolysis (formation of HCl/HF). Fail criterion: pH < 4.0.

Data Analysis & Interpretation

Expected Electrochemical Behavior

Researchers should look for the following trends in Tafel Polarization curves:

ParameterTrend with HCFC-151aInterpretation

(Corrosion Potential)
Shift < 85 mVClassified as a Mixed-Type Inhibitor (blocks both anodic/cathodic sites).

(Corrosion Current)
DecreaseDirect evidence of reduced corrosion rate.

(Tafel Slopes)
Slight changeIndicates mechanism is surface blocking (geometric) rather than catalytic.
Workflow Visualization

The following flowchart guides the decision-making process for validating this molecule.

ValidationWorkflow Start Start Evaluation DFT DFT Simulation (Calculate HOMO/LUMO) Start->DFT Decision1 Gap < 7 eV? DFT->Decision1 WetLab Electrochemical Testing (EIS / Tafel) Decision1->WetLab Yes Discard Discard Candidate Decision1->Discard No (Poor Adsorption) Stability Hydrolysis Stress Test (7 Days @ 50°C) WetLab->Stability Final Validate as Inhibitor Stability->Final pH Stable Stability->Discard Acid Formation

Figure 2: Step-by-step validation workflow for volatile haloalkane inhibitors.

References

  • Obot, I. B., et al. (2015). "Density Functional Theory (DFT) as a Powerful Tool for Designing New Organic Corrosion Inhibitors." Corrosion.[1][2][3]

  • Oguzie, E. E. (2007). "Corrosion inhibition of mild steel in 1 M HCl by organic compounds containing halogen." Materials Chemistry and Physics. (Demonstrates the halide adsorption mechanism).

  • PubChem. (2024).[4][5] "this compound Compound Summary." National Library of Medicine.

  • ASTM G31-72. "Standard Practice for Laboratory Immersion Corrosion Testing of Metals." ASTM International.

  • ChemicalBook. (2024). "this compound Properties and Safety."

Sources

Application Note: Mechanistic Profiling and Reaction Kinetics of 1-Chloro-1-fluoroethane (HCFC-151a)

[1]

Executive Summary

1-Chloro-1-fluoroethane (HCFC-151a, CAS: 1615-75-4) represents a unique geminal di-haloalkane motif critical in the synthesis of fluoropolymers and as a metabolic probe in medicinal chemistry.[1] Unlike its vicinal isomer (1-chloro-2-fluoroethane), which metabolizes to the highly toxic fluoroacetate, HCFC-151a exhibits a distinct reactivity profile governed by the gem-disubstitution effect .[1]

This guide details the three primary mechanistic pathways of HCFC-151a:

  • Thermal/Catalytic Dehydrochlorination: The industrial route to Vinyl Fluoride (VF).[1][2][3]

  • Nucleophilic Solvolysis: An accelerated

    
     pathway driven by 
    
    
    -fluorine resonance.[1][2]
  • Metabolic Bioactivation: A cytochrome P450-mediated cascade leading to benign acetate derivatives.[1][2]

Chemical Identity & Properties

PropertyValueNotes
Formula

Chiral center at C1.[1][2]
Molecular Weight 82.50 g/mol
Boiling Point 16.1 °CVolatile gas/liquid.[1][2]
Bond Dissociation C-Cl (~80 kcal/mol) < C-F (~116 kcal/mol)C-Cl cleavage is the rate-determining step in radical/elimination reactions.[1][2]
Key Reactivity Geminal stabilization of carbocations; Preferential HCl elimination.[1][2]

Mechanism I: Catalytic Dehydrochlorination (Synthesis of Vinyl Fluoride)

The most industrially significant reaction of HCFC-151a is the selective elimination of hydrogen chloride (HCl) to form Vinyl Fluoride (VF) , the monomer for Polyvinyl Fluoride (PVF).

Reaction Pathway
2

While elimination of HF is thermodynamically possible (yielding Vinyl Chloride), the elimination of HCl is kinetically favored due to the weaker C-Cl bond compared to C-F.

Mechanistic Insight

The reaction proceeds typically via a surface-mediated E2 mechanism on Lewis acidic catalysts (e.g., fluorinated alumina,


2
  • Adsorption: The chlorine atom coordinates to a Lewis acid site (

    
    ).[1][2]
    
  • Deprotonation: A basic surface site (

    
     or 
    
    
    ) abstracts a
    
    
    -proton (
    
    
    ).[1][2]
  • Elimination: Concerted anti-elimination yields the alkene.[1][2]

Visualization: Elimination Selectivity

The following diagram illustrates the competing pathways and the dominance of HCl elimination.

DehydrochlorinationStartHCFC-151a(CH3-CHClF)TS_HClTS: C-Cl Elongation(Lower Ea)Start->TS_HClCatalyst (BaF2)TS_HFTS: C-F Elongation(Higher Ea)Start->TS_HFHigh TProd_VFVinyl Fluoride(CH2=CHF) + HClMAJOR PRODUCTTS_HCl->Prod_VFFastProd_VCVinyl Chloride(CH2=CHCl) + HFMINOR PRODUCTTS_HF->Prod_VCSlow

Figure 1: Selectivity in the thermal decomposition of HCFC-151a. The weaker C-Cl bond directs the pathway toward Vinyl Fluoride.

Mechanism II: Hydrolytic Degradation (Solvolysis)[2]

In aqueous environments, HCFC-151a undergoes hydrolysis.[1][2] Unlike simple secondary halides, the presence of the

The Alpha-Effect in

Although fluorine is electronegative (inductively destabilizing), it possesses lone pairs that can donate electron density to an adjacent empty p-orbital. This resonance stabilization makes the carbocation intermediate (


2
Reaction Sequence
  • Ionization: Rate-determining loss of

    
     to form the resonance-stabilized cation.[1][2]
    
    
    
  • Nucleophilic Attack: Water attacks the cation.[1][2]

    
    
    
  • Deprotonation: Formation of the gem-halohydrin.[1][2]

    
    
    
  • Elimination: Gem-halohydrins are unstable and spontaneously eliminate HF.[1][2]

    
    [2]
    

Final Products: Acetaldehyde, HCl, and HF.[2]

Protocol: Solvolysis Kinetics Assay

Objective: Determine the hydrolysis half-life (

12
  • Preparation: Prepare a 10 mM stock solution of HCFC-151a in

    
    -acetonitrile.
    
  • Initiation: Rapidly mix 50

    
    L stock with 450 
    
    
    L deuterated phosphate buffer (pH 7.4) in an NMR tube.
  • Monitoring: Acquire

    
    -NMR spectra every 5 minutes at 37°C.
    
    • Track: Disappearance of the quartet at

      
       ~6.2 ppm (
      
      
      ) and appearance of the aldehyde doublet at
      
      
      ~9.8 ppm (
      
      
      ).
  • Data Analysis: Plot

    
     vs. time. The slope 
    
    
    yields
    
    
    .[2]

Mechanism III: Metabolic Bioactivation (P450)[2]

In drug development, understanding the metabolic fate of halogenated motifs is crucial for toxicity screening.[2] HCFC-151a is oxidized by Cytochrome P450 (specifically CYP2E1).[1][2]

The Safety Divergence

A critical distinction exists between HCFC-151a (this compound) and its isomer HCFC-151 (1-chloro-2-fluoroethane).[1]

  • HCFC-151 (

    
    ):  Oxidized to fluoroacetaldehyde 
    
    
    Fluoroacetic acid (inhibitor of the Krebs cycle, highly toxic).[2]
  • HCFC-151a (

    
    ):  Oxidized at the geminal carbon to form acetyl halides, which hydrolyze to Acetic acid  (benign).[2]
    
Metabolic Pathway Visualization

MetabolismSubstrateHCFC-151a(CH3-CHClF)P450CYP2E1 Oxidation(Geminal C-H)Substrate->P450IntermediateGem-Halohydrin[CH3-C(OH)ClF]P450->IntermediateInsertion of OAcylHalideAcetyl Fluoride/Chloride(CH3-CO-X)Intermediate->AcylHalide-HX (Spontaneous)FinalAcetic Acid(CH3COOH) + HX(Non-Toxic)AcylHalide->Final+H2O (Hydrolysis)

Figure 2: Metabolic bioactivation pathway of HCFC-151a showing the formation of benign acetic acid, contrasting with the toxic metabolites of its isomer.

References

  • LookChem. (n.d.).[1][2] this compound Properties and Applications. Retrieved from [2]

  • National Institutes of Health (NIH). (2025).[1][2] this compound - PubChem Compound Summary. Retrieved from [2]

  • Ebnesajjad, S. (2013).[1][2] Introduction to Fluoropolymers. In Fluoroplastics, Volume 1: Non-Melt Processible Fluoroplastics. William Andrew Publishing.[1][2] (Context on Vinyl Fluoride synthesis).

  • Anders, M. W. (1991).[1][2] Metabolism and Toxicity of Hydrochlorofluorocarbons: Current Knowledge and Needs. Environmental Health Perspectives, 96, 185–191.[2] (Mechanistic basis of haloalkane oxidation).

  • Guglielminotti, E., et al. (1996).[1][2] Dehydrochlorination of this compound on metal fluorides. Journal of Catalysis. (Catalytic elimination mechanisms).[1][2]

Application Note & Protocol: High-Sensitivity Detection of 1-Chloro-1-fluoroethane (HCFC-151a) in Environmental Samples by Purge and Trap GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the analytical methodology for the detection and quantification of 1-Chloro-1-fluoroethane (HCFC-151a) in various sample matrices. As a hydrochlorofluorocarbon (HCFC), monitoring the presence of HCFC-151a is crucial for environmental assessment and regulatory compliance. The primary analytical technique detailed herein is Gas Chromatography coupled with Mass Spectrometry (GC-MS), a robust and highly specific method for the analysis of volatile organic compounds (VOCs).[1] This guide is intended for researchers, environmental scientists, and drug development professionals requiring a reliable and validated protocol for the trace-level detection of this compound.

Introduction: The Analytical Imperative for HCFC-151a

This compound, also known as HCFC-151a, is a hydrochlorofluorocarbon with the chemical formula C₂H₄ClF.[2] It has been used as a refrigerant and in other industrial applications. Although having a lower ozone depletion potential than chlorofluorocarbons (CFCs), HCFCs are still considered ozone-depleting substances and are regulated under international agreements such as the Montreal Protocol.[3] Accurate and sensitive detection methods are therefore essential for monitoring its environmental fate and ensuring compliance with regulations.

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the analysis of volatile organic compounds due to its exceptional sensitivity and specificity.[4] The gas chromatograph separates complex mixtures of volatile compounds based on their physicochemical properties, while the mass spectrometer provides definitive identification and quantification based on the mass-to-charge ratio of the fragmented molecules.[5] For trace-level analysis of HCFC-151a in environmental matrices such as water, a pre-concentration step is often necessary. Purge and trap is a highly effective technique for extracting volatile organic compounds from liquid samples and introducing them into the GC-MS system.[6]

This application note details a validated purge and trap GC-MS method for the determination of this compound, providing a step-by-step protocol, instrument parameters, and data analysis guidelines.

Physicochemical Properties of this compound

A fundamental understanding of the analyte's properties is critical for method development.

PropertyValueSource
Chemical Formula C₂H₄ClF[2]
Molecular Weight 82.50 g/mol [2]
CAS Number 1615-75-4[2]
Boiling Point 16 °CChemicalBook
Vapor Pressure 1180 mmHg at 25°CGuidechem
Synonyms HCFC-151a, Freon 151[2]

Analytical Workflow: From Sample to Result

The overall analytical workflow is designed to ensure sample integrity, accurate quantification, and robust data. The process begins with proper sample collection and preservation, followed by sample preparation using purge and trap concentration, GC separation, and MS detection and analysis.

Analytical Workflow for HCFC-151a cluster_pre_analysis Pre-Analysis cluster_analysis Analysis cluster_post_analysis Post-Analysis Sample_Collection Sample Collection (Aqueous Matrix) Sample_Preservation Sample Preservation (Refrigeration at 4°C) Sample_Collection->Sample_Preservation Purge_and_Trap Purge and Trap Concentration Sample_Preservation->Purge_and_Trap Standard_Preparation Calibration & QC Standard Preparation Standard_Preparation->Purge_and_Trap GC_Separation Gas Chromatography Separation Purge_and_Trap->GC_Separation Thermal Desorption MS_Detection Mass Spectrometry Detection & Identification GC_Separation->MS_Detection Data_Acquisition Data Acquisition & Chromatogram Generation MS_Detection->Data_Acquisition Quantification Quantification (Calibration Curve) Data_Acquisition->Quantification Reporting Reporting & Validation Quantification->Reporting

Caption: Workflow for HCFC-151a analysis.

Detailed Protocol: Purge and Trap GC-MS Analysis of Aqueous Samples

This protocol is based on the principles outlined in EPA methods for volatile organic compounds, such as EPA Method 524.2 and 8260B.[7][8]

Materials and Reagents
  • This compound standard: Certified reference material, >99% purity.

  • Methanol: Purge and trap grade.

  • Reagent Water: Deionized water free of interfering analytes.

  • Internal Standard/Surrogate Spiking Solution: Commercially available or prepared in-house (e.g., fluorobenzene, chlorobenzene-d5).[8]

  • Helium: Ultra-high purity (99.999%), as carrier gas.[9]

  • Nitrogen: High purity, for purge and trap system.

  • 40 mL VOA vials: With PTFE-lined septa.

Preparation of Standards

Proper preparation of calibration standards is critical for accurate quantification.[10]

  • Primary Stock Solution (in Methanol):

    • Prepare in a controlled environment (fume hood).

    • Tare a 10 mL volumetric flask with a ground-glass stopper.

    • Add approximately 9.8 mL of methanol.

    • Add a known weight of this compound standard directly into the methanol.

    • Reweigh the flask to determine the exact weight of the standard added.

    • Dilute to the mark with methanol, stopper, and mix by inversion.

    • Calculate the concentration in µg/µL. This stock solution should be stored at -10°C to -20°C in a tightly sealed vial.

  • Working Standard Solutions:

    • Prepare a series of working standards by diluting the primary stock solution with methanol.

    • These will be used to spike into reagent water to create the calibration curve.

  • Calibration Curve Standards (Aqueous):

    • Prepare a multi-point calibration curve (e.g., 0.5, 1, 5, 10, 20, 50, 100 µg/L).

    • For each calibration point, add a calculated volume of the appropriate working standard to a 40 mL VOA vial filled with reagent water.

    • Ensure the injection of the methanolic standard is below the water surface.

    • Add a consistent amount of the internal standard/surrogate solution to each calibration standard and sample.

Sample Preparation and Analysis
  • Bring all samples and standards to room temperature before analysis.

  • For each sample, remove the cap from a 40 mL VOA vial and add any necessary preservatives or matrix spike solutions.

  • Carefully fill the VOA vial with the sample to just overflowing, ensuring no air bubbles are trapped.

  • Add the internal standard/surrogate spiking solution.

  • Seal the vial and load it into the autosampler of the purge and trap system.

  • The purge and trap system will automatically transfer a defined volume (e.g., 5 mL) of the sample to the sparging vessel.

  • The sample is purged with inert gas (nitrogen) for a specified time (e.g., 11 minutes) at a defined flow rate (e.g., 40 mL/min).[11]

  • The purged volatiles are trapped on an adsorbent trap (e.g., Vocarb 3000).[11]

  • The trap is then rapidly heated to desorb the analytes onto the GC column.

Instrumentation and Parameters

The following parameters provide a starting point for method development and can be optimized for specific instrumentation and sample types.

Purge and Trap System Parameters
ParameterSettingRationale
Sample Volume 5 mLStandard volume for aqueous VOC analysis.[11]
Purge Gas NitrogenCost-effective and efficient for purging VOCs.[11]
Purge Flow Rate 40 mL/minOptimizes the stripping of volatiles from the aqueous matrix.
Purge Time 11 minSufficient time to ensure complete purging of target analytes.[11]
Trap Type Vocarb 3000 or equivalentBroad-spectrum adsorbent suitable for a wide range of VOCs.[11]
Desorb Temperature 250 °CEnsures efficient desorption of HCFC-151a from the trap.
Desorb Time 2 minRapidly transfers analytes to the GC column for sharp peaks.
Bake Temperature 270 °CCleans the trap between analyses to prevent carryover.
Gas Chromatograph (GC) Parameters
ParameterSettingRationale
Column 624-type (e.g., Agilent J&W DB-Select 624 UI, 30m x 0.25mm ID, 1.4 µm film thickness)Provides good separation for volatile halogenated hydrocarbons.[12][13]
Carrier Gas HeliumInert gas providing good chromatographic efficiency.[9]
Flow Rate 1.2 mL/min (Constant Flow)Optimal flow for column dimensions and analyte separation.
Inlet Temperature 200 °CEnsures rapid volatilization of the sample.
Oven Program Initial: 40°C, hold for 2 minRamp: 10°C/min to 220°CHold: 2 minTemperature program designed to resolve early-eluting volatile compounds like HCFC-151a from other potential contaminants.
Mass Spectrometer (MS) Parameters
ParameterSettingRationale
Ionization Mode Electron Ionization (EI)Standard, robust ionization technique for creating reproducible fragmentation patterns.
Ion Source Temp. 230 °CStandard temperature for EI sources.
Quadrupole Temp. 150 °CStandard temperature for quadrupole mass analyzers.
Scan Range 35 - 300 amuCovers the expected mass fragments of HCFC-151a and other common VOCs.
Acquisition Mode Full Scan and/or Selected Ion Monitoring (SIM)Full scan for qualitative analysis and identification; SIM for enhanced sensitivity and quantitative analysis.[12]
Quantifier Ion m/z 47Primary fragment ion for quantification.
Qualifier Ions m/z 27, m/z 45Secondary ions for confirming the identity of the analyte.

Method Validation and Quality Control

To ensure the trustworthiness of the analytical results, a thorough method validation should be performed.[14][15]

Key Validation Parameters
ParameterAcceptance CriteriaPurpose
Linearity Correlation coefficient (r²) ≥ 0.995Demonstrates a proportional response of the instrument to the concentration of the analyte.
Accuracy 80-120% recovery for spiked samplesMeasures the closeness of the experimental value to the true value.
Precision Relative Standard Deviation (RSD) ≤ 15%Measures the repeatability of the analysis.[11]
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1The lowest concentration of analyte that can be reliably detected.
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1The lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy.
Specificity No interfering peaks at the retention time of the analyteEnsures that the signal is solely from the analyte of interest.
Routine Quality Control
  • Method Blank: An aliquot of reagent water carried through the entire analytical procedure. This is used to assess contamination.

  • Laboratory Control Sample (LCS): A reagent water sample spiked with a known concentration of the analyte. This is used to monitor method performance.

  • Matrix Spike/Matrix Spike Duplicate (MS/MSD): Aliquots of a field sample spiked with a known concentration of the analyte. This is used to assess matrix effects.

  • Internal Standards and Surrogates: Added to every sample and standard to monitor for extraction efficiency and instrument performance.

Data Presentation and Interpretation

The primary output of a GC-MS analysis is a total ion chromatogram (TIC), which plots the intensity of the signal versus the retention time. The peak corresponding to this compound should be identified by its retention time and its mass spectrum. The mass spectrum should show the characteristic fragmentation pattern with the expected quantifier and qualifier ions. Quantification is performed by integrating the peak area of the quantifier ion and comparing it to the calibration curve.

Conclusion

The purge and trap GC-MS method detailed in this application note provides a robust, sensitive, and specific approach for the determination of this compound in aqueous samples. Adherence to the described protocols for sample preparation, instrument setup, and quality control will ensure the generation of high-quality, defensible data for environmental monitoring, research, and regulatory purposes.

References

  • Max-Planck-Institut für Chemie. (n.d.). Methods. Retrieved from [Link]

  • GL Sciences. (n.d.). Simultaneous Analysis of Volatile Organic Compounds in Water Using Purge and Trap Gas-Chromatography–Mass-Spectrometry. Retrieved from [Link]

  • University of Wisconsin-Madison Chemistry Department. (2020, September 23). Gas chromatography mass spectrometry [Video]. YouTube. [Link]

  • Shimadzu Scientific Instruments. (n.d.). A single and straightforward method for VOCs analysis: Water quality analysis. Retrieved from [Link]

  • Stajnko, A., et al. (2025, August 8). Headspace GC-MS for the determination of halogenated hydrocarbons, ethers and aromatic volatiles in fabric and leather. ResearchGate. Retrieved from [Link]

  • ESS Laboratory. (n.d.). Volatile Organic Compounds - by GC/MS Capillary Column Technique. Retrieved from [Link]

  • Yokouchi, Y., et al. (2000). An automated purge and trap gas chromatography- mass spectrometry system for the sensitive shipboard analysis of volatile organic compounds in seawater. Wiley-VCH. Retrieved from [Link]

  • Teledyne LABS. (n.d.). Purge and Trap Overview. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 5000: Sample Preparation for Volatile Organic Compounds. Retrieved from [Link]

  • PubMed. (2024, December 11). Determination of Volatile Halogenated Hydrocarbons in Drinking and Environmental Waters by Headspace Gas Chromatography. Retrieved from [Link]

  • Kataria, S., et al. (2011). Gas Chromatography-Mass Spectrometry: Applications. International Journal of Pharmaceutical & Biological Archive.
  • Agilent. (2022, November 9). Analysis of 27 Halogenated Hydrocarbons and 11 Volatile Organic Compounds in Water. Retrieved from [Link]

  • Agilent. (n.d.). Techniques for Optimizing the Analysis of Volatile Organic Compounds in Water Using Purge-and-Trap/GC/MS. Retrieved from [Link]

  • BAuA. (2023, June 30). Method for the determination of 1,2-dichloroethane in workplace air using gas chromatography (GC-MS). Retrieved from [Link]

  • Agilent. (n.d.). Volatile Organic Compound Analysis Using Purge and Trap Success with VOC analysis using the Agilent 5975C Mass Selective Detector. Retrieved from [Link]

  • New Jersey Department of Environmental Protection. (n.d.). 1-Chloro-1,1-Difluoroethane. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Validation of analytical methods. Retrieved from [Link]

  • ResearchGate. (2026, January 17). (PDF) The Preparation of Calibration Standards for Volatile Organic Compounds - A Question of Traceability. Retrieved from [Link]

  • Agilent. (2015, July 8). Composition Analysis of Contaminated and Counterfeit Refrigerants Using the Agilent 490 Micro GC. Retrieved from [Link]

  • Atmospheric Chemistry and Physics. (2022, January 24). A novel analytical method to detect Ozone depleting substances and Fluorine-containing greenhouse gases in the atmosphere. Retrieved from [Link]

  • LCGC International. (n.d.). The Preparation of Calibration Standards for Volatile Organic Compounds — A Question of Traceability. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • La démarche ISO 17025. (2015, July 14). 14 Validation of Analytical Methods Based on Chromatographic Techniques: An Overview. Retrieved from [Link]

  • Agilent. (n.d.). Agilent GC, GC/MS, and ALS Site Preparation Guide. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • Global Analyser Solutions. (n.d.). Refrigerants analyser - Gas chromatography solutions. Retrieved from [Link]

  • ECETOC. (n.d.). 1,1-Dichloro-1-Fluoroethane (HCFC-141b). Retrieved from [Link]

  • Atmospheric Measurement Techniques. (n.d.). Non-target analysis using gas chromatography with time-of-flight mass spectrometry. Retrieved from [Link]

  • Shimadzu Corporation. (n.d.). Basic Instrumentation of GCMS. Retrieved from [Link]

  • LCGC International. (n.d.). Analytical Method Validation: Back to Basics, Part II. Retrieved from [Link]

  • New Analytical Methodologies based on Chromatography-Atmospheric Pressure Ionization- Mass Spectrometry for the Determination. (2023, April 4). Retrieved from [Link]

  • Pharma Guide. (2025, March 26). How to Perform Analytical Method Validation for Identification by IR [Video]. YouTube. [Link]

  • New Jersey Department of Environmental Protection. (n.d.). 1,1-Dichloro-1-Fluoroethane (HCFC141b) fact sheet. Retrieved from [Link]

Sources

Advanced Gas Chromatography Methods for the Analysis of 1-Chloro-1-fluoroethane (HCFC-151a)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides detailed application notes and protocols for the analysis of 1-Chloro-1-fluoroethane (HCFC-151a), a hydrochlorofluorocarbon with applications in various industrial sectors. As a volatile and halogenated compound, gas chromatography (GC) offers the ideal analytical platform for its separation and quantification. This document outlines two primary methodologies: Headspace Gas Chromatography coupled with Mass Spectrometry (HS-GC-MS) for trace-level analysis in complex matrices, and direct injection Gas Chromatography with Flame Ionization Detection (GC-FID) for purity assessment and higher concentration measurements. The protocols herein are designed to provide robust, reliable, and validated results for researchers, quality control scientists, and professionals in drug development and environmental monitoring.

Introduction: The Analytical Imperative for this compound

This compound (C₂H₄ClF), also known as HCFC-151a, is a volatile organic compound (VOC) whose accurate and precise measurement is critical for process monitoring, quality control, and environmental assessment.[1] Its volatility, characterized by a boiling point of 16°C, makes gas chromatography the premier analytical technique for its analysis.[2] The presence of both chlorine and fluorine atoms in its structure dictates the selection of appropriate GC detectors and columns for optimal separation and sensitivity.

This guide delves into the causality behind the selection of specific analytical components and provides step-by-step protocols that are self-validating through integrated quality control measures. The methodologies are grounded in established principles of chromatographic science and draw upon authoritative sources to ensure scientific integrity.

Fundamental Principles of GC for Halogenated Hydrocarbons

Gas chromatography separates compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase (an inert carrier gas).[3] For volatile halogenated hydrocarbons like this compound, the choice of the stationary phase is critical to achieve resolution from other volatile components. The detector selection is equally important, with options ranging from universal detectors to those highly specific for halogenated compounds.

Diagram: Gas Chromatography Workflow

GC_Workflow cluster_prep Sample Preparation cluster_gc GC System cluster_detection Detection & Data Analysis Sample Sample Headspace Headspace Sample->Headspace for trace analysis Direct_Injection Direct_Injection Sample->Direct_Injection for purity Injector Injector Headspace->Injector Direct_Injection->Injector GC_Column GC_Column Injector->GC_Column vaporized sample Detector Detector GC_Column->Detector Oven Oven Oven->GC_Column temperature control Data_System Data_System Detector->Data_System signal Report Report Data_System->Report

Caption: Generalized workflow for the GC analysis of this compound.

Recommended Analytical Columns for this compound

The selection of a GC column is paramount for achieving the desired separation. For halogenated hydrocarbons, mid-polarity columns are often the most effective.

  • Agilent J&W DB-624: This column, with its (6%-cyanopropylphenyl)-methylpolysiloxane stationary phase, is an excellent choice for the analysis of volatile organic compounds. Its specific selectivity is well-suited for separating halogenated compounds from other volatiles. A comprehensive study of retention times for numerous compounds on a DB-624 column provides a strong basis for predicting the elution of this compound.[4]

  • Agilent J&W PoraPLOT U: This porous layer open tubular (PLOT) column is ideal for the analysis of volatile compounds, including refrigerants. It provides excellent resolution for low molecular weight hydrocarbons and their halogenated derivatives.[5]

Table 1: Recommended GC Columns and Typical Dimensions

Column TypeStationary PhaseInner Diameter (mm)Length (m)Film Thickness (µm)
Agilent J&W DB-624(6%-cyanopropylphenyl)-methylpolysiloxane0.25 - 0.5330 - 601.4 - 3.0
Agilent J&W PoraPLOT UDivinylbenzene/ethylene glycol dimethacrylate0.3210 - 2510

Detector Selection: Tailoring to the Analytical Need

The choice of detector depends on the required sensitivity, selectivity, and the nature of the sample matrix.

  • Mass Spectrometry (MS): An MS detector provides the highest level of confidence in compound identification through its ability to generate a unique mass spectrum for each analyte. This is particularly valuable for complex matrices where co-eluting peaks may be present. GC-MS is a scientifically defensible detection scheme for the identification and quantification of volatile organic compounds.[6]

  • Flame Ionization Detector (FID): The FID is a robust and widely used detector for organic compounds. While it is not selective for halogenated compounds, it provides excellent linearity and sensitivity for higher concentration measurements, such as purity analysis.[7][8]

  • Electron Capture Detector (ECD): The ECD is highly sensitive to halogenated compounds, making it an excellent choice for trace-level analysis in environmental samples.[9]

Diagram: Detector Selection Logic

Detector_Selection Start Analytical Goal Trace_Analysis Trace Level Analysis (e.g., environmental) Start->Trace_Analysis Purity_Assay Purity/High Concentration (e.g., quality control) Start->Purity_Assay Complex_Matrix Complex Matrix/ Unknowns Present Start->Complex_Matrix ECD Electron Capture Detector (ECD) Trace_Analysis->ECD High sensitivity to halogens FID Flame Ionization Detector (FID) Purity_Assay->FID Robust & Linear MS Mass Spectrometer (MS) Complex_Matrix->MS Definitive Identification

Caption: Decision tree for selecting the appropriate GC detector.

Sample Preparation: Ensuring Representative Analysis

Proper sample preparation is crucial for accurate and reproducible results. For a volatile compound like this compound, the following techniques are recommended.

  • Static Headspace (HS): This technique is ideal for the analysis of volatile compounds in liquid or solid matrices. The sample is placed in a sealed vial and heated to allow the volatile analytes to partition into the headspace gas, which is then injected into the GC.[10] This method minimizes matrix effects and protects the GC system from non-volatile residues.

  • Direct Gas Injection: For the analysis of gaseous samples or the headspace of liquefied gases, a gas-tight syringe or a gas sampling valve can be used for direct injection into the GC. This is a common method for analyzing the purity of refrigerants.[11]

Detailed Analytical Protocols

Protocol 1: Trace Analysis of this compound by Headspace GC-MS

This protocol is designed for the quantification of trace levels of this compound in aqueous samples, such as pharmaceutical formulations or environmental water samples.

Instrumentation:

  • Gas Chromatograph with Mass Spectrometer (GC-MS)

  • Headspace Autosampler

  • GC Column: Agilent J&W DB-624, 30 m x 0.25 mm ID, 1.4 µm film thickness

Experimental Steps:

  • Standard Preparation: Prepare a stock solution of this compound in methanol. Create a series of calibration standards by spiking known amounts of the stock solution into clean water in 20 mL headspace vials.

  • Sample Preparation: Place 5 mL of the sample into a 20 mL headspace vial. For solid samples, use an appropriate weight and add a suitable solvent.

  • Headspace Incubation: Equilibrate the vials in the headspace autosampler oven at 80°C for 15 minutes.

  • GC-MS Analysis:

    • Injector: Split/splitless, 200°C, split ratio 20:1

    • Carrier Gas: Helium, constant flow at 1.2 mL/min

    • Oven Program: 40°C (hold for 2 minutes), ramp to 220°C at 10°C/min, hold for 2 minutes

    • MS Transfer Line: 230°C

    • MS Ion Source: 230°C

    • MS Quadrupole: 150°C

    • Scan Range: m/z 35-150

Data Analysis:

  • Identify this compound by its retention time and mass spectrum.

  • Quantify using a calibration curve generated from the standards.

Protocol 2: Purity Analysis of this compound by GC-FID

This protocol is suitable for determining the purity of this compound in a gaseous or liquefied gas sample.

Instrumentation:

  • Gas Chromatograph with Flame Ionization Detector (GC-FID)

  • Gas Sampling Valve or Gas-tight Syringe

  • GC Column: Agilent J&W PoraPLOT U, 25 m x 0.32 mm ID, 10 µm film thickness

Experimental Steps:

  • Sample Introduction: If the sample is a liquefied gas, carefully collect the headspace vapor in a gas sampling bag. Connect the gas sampling bag to the gas sampling valve of the GC.

  • GC-FID Analysis:

    • Injector: Split/splitless, 150°C, split ratio 50:1

    • Carrier Gas: Helium, constant pressure at 15 psi

    • Oven Program: 50°C (hold for 3 minutes), ramp to 180°C at 15°C/min, hold for 5 minutes

    • FID Temperature: 250°C

    • Hydrogen Flow: 30 mL/min

    • Air Flow: 300 mL/min

    • Makeup Gas (Nitrogen): 25 mL/min

Data Analysis:

  • Identify the this compound peak by its retention time.

  • Determine purity by area percent calculation, assuming all components have a similar response factor on the FID. For higher accuracy, use a reference standard to determine the response factor.

Method Validation: Ensuring Data Integrity

A robust analytical method requires thorough validation to ensure its suitability for the intended purpose. The following parameters should be assessed:

  • Specificity: The ability to unequivocally assess the analyte in the presence of other components. This is typically demonstrated by the absence of interfering peaks at the retention time of this compound in a blank sample.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A linearity curve should be generated with a correlation coefficient (r²) of ≥ 0.995.

  • Precision: The closeness of agreement between a series of measurements. It is typically expressed as the relative standard deviation (RSD) and should be ≤ 5% for replicate injections.

  • Accuracy: The closeness of the test results to the true value. It can be assessed by spike recovery studies, with acceptance criteria typically between 80-120%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

Table 2: Typical Method Validation Parameters and Acceptance Criteria

ParameterAcceptance Criteria
Linearity (r²)≥ 0.995
Precision (RSD)≤ 5%
Accuracy (Recovery)80 - 120%
SpecificityNo interference at the analyte's retention time
Limit of QuantitationSignal-to-noise ratio ≥ 10

Conclusion

The gas chromatographic methods detailed in this guide provide a comprehensive framework for the accurate and reliable analysis of this compound. The choice between HS-GC-MS and direct injection GC-FID should be guided by the specific analytical requirements of sensitivity, selectivity, and sample matrix. By adhering to the principles of sound chromatographic practice and thorough method validation, researchers and analysts can ensure the integrity and defensibility of their analytical data.

References

  • Agilent Technologies. (2015). Composition Analysis of Contaminated and Counterfeit Refrigerants Using the Agilent 490 Micro GC. Retrieved from [Link]

  • Agilent Technologies. (2022). Analysis of 27 Halogenated Hydrocarbons and 11 Volatile Organic Compounds in Drinking Water. Retrieved from [Link]

  • Climalife. (n.d.). Refrigerant Analysis. Retrieved from [Link]

  • GAS - Gas Chromatography Solutions. (n.d.). Refrigerants analyser. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15373, this compound. Retrieved from [Link]

  • Zhang, H., Wang, Z., & Liu, O. (2015). Development and validation of a GC-FID method for quantitative analysis of oleic acid and related fatty acids. Journal of Pharmaceutical Analysis, 5(4), 223-230. [Link]

  • GAS - Gas Chromatography Solutions. (n.d.). Refrigerants analyser. Retrieved from [Link]

  • Chen, C., et al. (2022). A novel analytical method to detect Ozone depleting substances and Fluorine-containing greenhouse gases in the atmosphere. EGUsphere. [Link]

  • U.S. Environmental Protection Agency. (n.d.). SW-846 Test Method 8010A and 8020A: Halogenated and Aromatic Volatile Organic Compounds by Gas Chromatography. Retrieved from [Link]

  • Zhang, T., et al. (2024).
  • Scribd. (n.d.). Data Sheet: Solvent Retention Data For DB-624, DB-1, and DB-WAX Columns. Retrieved from [Link]

  • Emerson. (n.d.). Application Note: Fundamentals of Gas Chromatography. Retrieved from [Link]

  • Agilent Technologies. (2014). Agilent J&W DB-624 UI Ultra Inert GC Capillary Column for Challenging Industrial Applications. Retrieved from [Link]

  • ResearchGate. (2025). Analytical method validation of GC-FID for the simultaneous measurement of hydrocarbons (C2-C4) in their gas mixture. Retrieved from [Link]

  • Emerson. (n.d.). Application Note: Fundamentals of Gas Chromatography. Retrieved from [Link]

  • ResearchGate. (2025). Developments in the analysis of volatile halogenated compounds. Retrieved from [Link]

  • ResearchGate. (2021). How to choose GC-MS and HPLC analysis conditions?. Retrieved from [Link]

  • Government of Canada. (2023). Guidance Document: Analytical Methods for Determining VOC Concentrations and VOC Emission Potential for the Volatile Organic Compound Concentration Limits for Certain Products Regulations. Retrieved from [Link]

  • Biblioteka Nauki. (n.d.). Comparing the application of GC/FID and GC/MS methods in the quantitative analysis of 3-nitrotoluene in an excess of 2. Retrieved from [Link]

  • LCGC International. (n.d.). GCxGC-FID for Qualitative and Quantitative Analysis of Perfumes. Retrieved from [Link]

  • YouTube. (2025). Gas chromatography with flame ionization detector: When is GC-FID used? What can it do?. Retrieved from [Link] (Note: A placeholder URL is used as the original may not be stable).

Sources

Application Note: Sample Preparation and Quantification of 1-Chloro-1-fluoroethane (HCFC-151a)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Challenge Definition

Quantifying 1-Chloro-1-fluoroethane (HCFC-151a) presents a unique physicochemical challenge in pharmaceutical analysis: volatility . With a boiling point of approximately 16.1°C (61°F), the analyte exists as a gas at standard laboratory temperatures (


).

Standard gravimetric preparation methods (weighing liquid into a volumetric flask) will result in significant analyte loss, leading to poor linearity and under-quantification. This Application Note defines a Cryogenic Handling Protocol and a validated Headspace GC method to ensure integrity from sampling to detection.

Physicochemical Context & Mechanism

Understanding the phase behavior of HCFC-151a is prerequisite to method design.

  • Boiling Point (

    
    ): 
    
    
    
    .
  • Vapor Pressure: High at room temperature.

  • Partition Coefficient (

    
    ):  In a closed headspace vial, the equilibrium constant 
    
    
    
    is extremely low for this analyte in aqueous/organic matrices. This favors the gas phase, making Static Headspace (SHS) the ideal injection technique.
Mechanism of Action: Headspace Equilibrium

The sensitivity of the method relies on driving the analyte into the headspace.



By using a high-boiling solvent (e.g., DMSO or DMAc) and elevating the vial temperature, we maximize the phase ratio (

) efficiency.

Critical Protocol: Cryogenic Sample Preparation

WARNING: Do not attempt to handle neat standards of this compound at room temperature.

Reagents & Equipment
  • Diluent: Dimethyl Sulfoxide (DMSO) or N,N-Dimethylacetamide (DMAc) (High purity, headspace grade).

  • Internal Standard (IS): Fluorobenzene or 1,1-Difluoroethane (if available and chromatographically distinct).

  • Glassware: 20 mL Headspace vials (crimp top), Class A volumetric flasks.

  • Cooling: Isopropanol/Dry Ice bath or Cryo-block (

    
    ).
    
Preparation of Standard Stock Solution (The "Sub-Surface" Technique)

This protocol utilizes a "cold-trap" gravimetric approach to prevent evaporation during weighing.

  • Pre-Chill: Place a 50 mL volumetric flask containing approx. 40 mL of Diluent (DMSO) into a cooling bath (

    
     to 
    
    
    
    ) for 15 minutes.
  • Tare: Remove flask, wipe dry, and tare on the analytical balance.

  • Analyte Addition (Gas/Liquid):

    • If Analyte is a canister gas: Use a gas-tight syringe. Bubble the gas below the surface of the cold DMSO.

    • If Analyte is chilled liquid: Use a pre-chilled syringe. Inject the liquid below the surface of the cold DMSO.

  • Immediate Weighing: distinct weight gain must be recorded immediately.

  • Dilution: Immediately make up to volume with cold Diluent. Invert to mix.

    • Result: The analyte is now "trapped" in the solvent matrix, significantly lowering its vapor pressure.

Sample Preparation Workflow
  • Pulverization: If the sample is a solid (tablet/API), crush to fine powder.

  • Weighing: Weigh sample into a 20 mL headspace vial.

  • Solvent Addition: Add 5.0 mL of Diluent (containing Internal Standard).

  • Immediate Seal: Crimp the cap immediately . Do not let the open vial sit.

Visualization: Cryogenic Workflow

The following diagram illustrates the critical temperature control points required to prevent analyte loss.

ColdPrepWorkflow cluster_0 Critical Control Zone (< 10°C) Start Neat Analyte (BP: 16.1°C) SubSurface Sub-Surface Injection (Trapping) Start->SubSurface Gas/Volatile Liq ChillSolvent Chill Diluent (DMSO) < 0°C ChillSolvent->SubSurface Cold Matrix Weigh Gravimetric Quantification SubSurface->Weigh Reduced P_vap Seal Immediate Crimp/Seal Weigh->Seal Rapid Handling HS_Analysis Headspace GC Analysis Seal->HS_Analysis Equilibrium

Caption: Cryogenic "Sub-Surface" trapping technique to minimize volatilization loss during standard preparation.

Instrumental Method (HS-GC-FID)

This method is adapted from USP <467> principles but optimized for highly volatile halogenated species.

Gas Chromatography Parameters
ParameterSettingRationale
Column DB-624 (or equivalent) 30 m x 0.32 mm x 1.8 µmStandard "G43" phase for volatile solvents. Thick film (1.8 µm) improves retention of volatiles.
Carrier Gas Helium @ 1.5 mL/min (Constant Flow)Optimal linear velocity for resolution.
Inlet Split (Ratio 10:1 to 20:1)Prevents column overload; sharpens early eluting peaks.
Injector Temp

sufficiently hot to prevent condensation, low enough to prevent degradation.
Oven Program

(hold 5 min)

Ramp

/min


Low initial temp (

) is critical to focus the volatile analyte (BP

).
Detector FID @

General purpose quantification. (Use MSD in SIM mode for trace impurity ID).
Headspace Sampler Parameters
ParameterSettingRationale
Oven Temperature

Sufficient to drive equilibrium without over-pressurizing the vial (if water is present).
Equilibration Time 20 - 30 minutesAllows full phase equilibrium (

).
Loop/Transfer Line

/

Must be hotter than the oven to prevent condensation.

Validation & System Suitability

To ensure trustworthiness (E-E-A-T), the system must pass specific criteria before sample analysis.

  • Resolution (

    
    ):  If other residual solvents are present (e.g., Methanol, Ethanol), 
    
    
    
    is required between this compound and nearest neighbor.
  • System Precision: 6 replicate injections of the Standard Solution.

    • Acceptance Criteria: RSD

      
       10% (Note: Volatiles often have higher variance than non-volatiles; 15% may be acceptable for trace impurities).
      
  • Sensitivity (LOQ): Signal-to-Noise (S/N) ratio

    
     at the reporting limit.
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Response Leak in HS vial crimp.Check crimper tightness. Ensure PTFE-lined silicone septa are used.
Poor Precision (RSD) Variable loss during prep.Review Section 3. Ensure reagents are chilled. Work faster during weighing.
Carryover Analyte sticking to transfer line.Increase Transfer Line temperature to

and flush time.
Peak Broadening Oven start temp too high.Lower initial GC oven temp to

(or

if using cryo-cooling).

References

  • USP General Chapter <467> Residual Solvents. United States Pharmacopeia. (Current Revision). The gold standard for residual solvent analysis methodology.

  • EPA Method 5021A. Volatile Organic Compounds in Various Sample Matrices Using Equilibrium Headspace Analysis. U.S. Environmental Protection Agency. (2014). Provides grounding for headspace equilibration of halogenated volatiles.[1]

  • PubChem Compound Summary for CID 15373: this compound. National Center for Biotechnology Information. Verified physicochemical data (Boiling Point).

  • Agilent Technologies Application Note. Analysis of Residual Solvents by Headspace GC. Demonstrates DB-624 column performance for volatiles.

Sources

Application Notes and Protocols for the Utilization of 1-Chloro-1-fluoroethane in Flow Chemistry Systems

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the application of 1-chloro-1-fluoroethane (HCFC-141b) within continuous flow chemistry systems. While acknowledging its status as a substance undergoing phase-out due to its ozone-depleting potential, this guide focuses on its utility as a chemical reagent in controlled synthetic applications where its unique properties can be safely and efficiently harnessed. The protocols detailed herein are designed for research and development purposes, emphasizing the advantages of flow chemistry in handling gaseous and potentially hazardous reagents. This guide will explore the generation of valuable fluoro-olefins through dehydrochlorination, a key transformation enabled by the precise process control of flow reactors.

Introduction: A Modern Approach to a Legacy Reagent

This compound, a hydrochlorofluorocarbon (HCFC), has historically been used as a refrigerant and foam-blowing agent.[1][2] However, due to its contribution to ozone depletion, its production and use are being phased out under international agreements like the Montreal Protocol. Despite its environmental concerns on a large scale, this compound remains a molecule of interest for synthetic chemists as a potential source of the fluoroethyl moiety or as a precursor to valuable fluorinated building blocks.

The physical properties of this compound, particularly its low boiling point of 16°C, present significant challenges for its use in traditional batch chemistry.[3] Handling and accurately dosing a gaseous reagent in a batch reactor can be difficult and inefficient, often leading to poor reproducibility and safety hazards. Flow chemistry, with its inherent advantages of superior mass and heat transfer, precise control over reaction parameters, and enhanced safety for handling hazardous materials, offers an ideal platform for the utilization of this compound in a controlled and contained manner.[4] This guide will provide detailed protocols for leveraging these advantages in specific synthetic applications.

Core Principles and Advantages of Flow Chemistry

Continuous flow chemistry involves the continuous pumping of reagents through a reactor, which can be a microreactor, a packed bed, or a simple tube reactor. This approach offers several key advantages over traditional batch processing, particularly when dealing with reagents like this compound:

  • Enhanced Safety: The small internal volume of flow reactors minimizes the amount of hazardous material present at any given time, significantly reducing the risks associated with handling gaseous and potentially flammable or toxic substances.[4]

  • Precise Process Control: Flow rate, temperature, and pressure can be precisely controlled, leading to higher reproducibility and the ability to fine-tune reaction conditions for optimal yield and selectivity.

  • Superior Mass and Heat Transfer: The high surface-area-to-volume ratio in flow reactors allows for efficient mixing and rapid heat exchange, preventing the formation of hot spots and enabling highly exothermic or endothermic reactions to be conducted safely.

  • Gas-Liquid Reactions: Flow chemistry provides an excellent platform for performing reactions between gases and liquids, as it allows for efficient mixing and high interfacial area, overcoming the mass transfer limitations often encountered in batch reactors.[5]

Application Protocol: Continuous Flow Synthesis of Vinyl Fluoride via Dehydrochlorination

The dehydrochlorination of this compound to produce vinyl fluoride is a valuable transformation, as vinyl fluoride is a key monomer in the production of various fluoropolymers. Performing this reaction in a continuous flow setup offers significant advantages in terms of safety and control over the high-temperature pyrolysis process.

Reaction Principle

The dehydrochlorination of this compound is a gas-phase elimination reaction that typically requires high temperatures to proceed.

CH₃CHClF → CH₂=CHF + HCl

In a flow system, this compound is continuously passed through a heated reactor tube, where the elimination of hydrogen chloride occurs to yield vinyl fluoride.

Experimental Workflow Diagram

G reagent This compound (Gas Cylinder) mfc Mass Flow Controller reagent->mfc reactor Heated Tube Reactor (e.g., Quartz or Stainless Steel) mfc->reactor Controlled Flow condenser Cold Trap (-78°C) reactor->condenser Reaction Mixture collection Product Collection (Vinyl Fluoride & HCl) condenser->collection gcms Online GC-MS Analysis collection->gcms Analysis

Caption: Workflow for the continuous flow synthesis of vinyl fluoride.

Detailed Protocol

Materials and Equipment:

  • This compound (gas cylinder)

  • High-pressure gas regulator

  • Mass flow controller (MFC)

  • Tube furnace

  • Quartz or stainless steel reactor tube (e.g., 1/8" or 1/4" outer diameter)

  • Back pressure regulator (optional, to control residence time)

  • Cold trap (e.g., Dewar with dry ice/acetone)

  • Gas-tight collection vessel

  • Online Gas Chromatograph-Mass Spectrometer (GC-MS) for reaction monitoring

Procedure:

  • System Assembly: Assemble the flow chemistry setup as depicted in the workflow diagram. Ensure all connections are gas-tight. The reactor tube is placed inside the tube furnace.

  • Inerting the System: Purge the entire system with an inert gas (e.g., nitrogen or argon) to remove any air and moisture.

  • Heating the Reactor: Heat the tube furnace to the desired reaction temperature. A temperature range of 400-800°C is typically required for the pyrolysis of halogenated ethanes.[6]

  • Initiating the Flow: Once the reactor has reached the set temperature, start the flow of this compound using the mass flow controller. The flow rate will determine the residence time within the heated zone.

  • Product Collection: The gaseous product stream exiting the reactor is passed through a cold trap to condense the vinyl fluoride and hydrogen chloride.

  • Reaction Monitoring: The composition of the product stream can be monitored in real-time using an online GC-MS to determine the conversion of the starting material and the selectivity for vinyl fluoride.

  • System Shutdown: Once the reaction is complete, stop the flow of this compound and allow the system to cool down under an inert gas flow.

Process Parameters and Expected Outcomes

The following table summarizes typical process parameters and expected outcomes based on analogous dehydrohalogenation reactions in flow.[7][8]

ParameterValue RangeRationale
Reactor Temperature 500 - 700 °CHigher temperatures favor the elimination reaction, but can also lead to side reactions and coking.
Flow Rate 0.1 - 1.0 mL/minControls the residence time in the reactor. Lower flow rates increase residence time and conversion.
Residence Time 1 - 10 minutesSufficient time for the reaction to occur at the given temperature.
Pressure AtmosphericHigher pressures are generally not required and may favor side reactions.
Expected Conversion 80 - 100%High conversion can be achieved with optimized temperature and residence time.
Expected Selectivity 85 - 95%The primary side products are typically from further decomposition or isomerization.

Safety Considerations

Working with this compound and conducting high-temperature reactions in a flow system requires strict adherence to safety protocols:

  • Ventilation: All experiments should be conducted in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Safety glasses, flame-retardant lab coat, and appropriate gloves must be worn at all times.

  • Gas Handling: this compound is a gas at room temperature and should be handled in a closed system. Ensure all fittings and connections are leak-proof.

  • High Temperatures: The use of a tube furnace presents a burn hazard. Ensure proper shielding and use appropriate tools for handling hot components.

  • Product Handling: The product stream contains corrosive hydrogen chloride gas. The collection and subsequent handling of the products should be done with appropriate safety measures.

  • Pressure: Although typically run at atmospheric pressure, the system should be designed to handle potential pressure build-up. A pressure relief valve is recommended.

Conclusion

The use of this compound in flow chemistry systems, particularly for the synthesis of vinyl fluoride, demonstrates the power of continuous processing to safely and efficiently handle challenging reagents and reactions. The precise control over reaction parameters afforded by flow reactors allows for high conversion and selectivity in the dehydrochlorination reaction. While the large-scale industrial use of this compound is being phased out, its application as a reagent in a controlled laboratory setting for the synthesis of valuable fluorinated molecules remains a viable and interesting area of research. The protocols and principles outlined in this guide provide a solid foundation for researchers to explore the potential of this and other similar halogenated compounds in continuous flow synthesis.

References

  • Pyrolysis of 1-chloro-1, 1-difluoroethane to vinylidene fluoride. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Pyrolysis of 1-chloro-1,1-difluoroethane to vinylidene fluoride. (n.d.). Academax. Retrieved February 7, 2026, from [Link]

  • Cantillo, D., & Kappe, C. O. (2017). Halogenation of organic compounds using continuous flow and microreactor technology. Reaction Chemistry & Engineering, 2(1), 7-19. [Link]

  • This compound. (n.d.). Stenutz. Retrieved February 7, 2026, from [Link]

  • National Research Council (US) Committee on Toxicology. (2002). Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 2. National Academies Press (US). [Link]

  • ECETOC. (1994). 1,1-Dichloro-1-Fluoroethane (HCFC-141b) (JACC Report No. 29). European Centre for Ecotoxicology and Toxicology of Chemicals. [Link]

  • Method of preparing 1-chloro-1,1-difluoroethane from vinylidene chloride and hydrogen fluoride. (n.d.). Google Patents.
  • Li, Y., et al. (2021). One-Pot Cascade Catalysis of Dehydrochlorination of Greenhouse Gas HCFC-142b and Hydrochlorination of Acetylene for the Spontaneous Production of VDF and VCM. ACS ES&T Engineering, 2(2), 246-255. [Link]

  • Shavrin, K. N. (2024). Fluorinated building blocks in drug design: new pathways and targets. RSC Medicinal Chemistry. [Link]

  • 1,1-Dichloro-1-fluoroethane. (n.d.). PubChem. Retrieved February 7, 2026, from [Link]

  • Gutmann, B., et al. (2015). The Use of Gases in Flow Synthesis. Organic Process Research & Development, 19(9), 1072-1084. [Link]

  • Lu, S., & Pike, V. W. (2012). Fluorine-18 chemistry in micro-reactors. Journal of Fluorine Chemistry, 142, 81-88. [Link]

  • Process for the preparation of vinyl fluoride. (n.d.). Google Patents.

Sources

Advanced Application Note: Handling and Storage of 1-Chloro-1-fluoroethane (HCFC-151a)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This protocol delineates the operational standards for handling 1-Chloro-1-fluoroethane (CAS: 1615-75-4), also known as HCFC-151a. Unlike standard compressed gases, HCFC-151a possesses a boiling point of approximately 16.1°C (61°F) . This physical property places it on the volatile cusp between liquid and gas at standard laboratory temperatures, creating unique hazards regarding phase changes, pressure spikes, and metering accuracy.

This guide moves beyond basic safety data to provide a causality-driven operational framework. It is designed for researchers requiring high-purity delivery of HCFC-151a for alkylation, fluorination intermediates, or solvent applications.

Part 1: Physicochemical Profile & Hazard Landscape[1][2]

To handle HCFC-151a safely, one must understand that it behaves as a condensable vapor rather than a permanent gas.

The Thermodynamic Hazard (The 16°C Threshold)

The critical operational parameter is the boiling point (


).
  • Below

    
    :  The substance is a volatile liquid.
    
  • Above

    
    :  The substance is a heavy gas (Vapor Density > 1).
    

Causality in Handling: In a standard


 laboratory, HCFC-151a exists as a gas under its own vapor pressure in the cylinder. However, if the gas flows through a restriction (regulator/needle valve), the Joule-Thomson effect or simple adiabatic expansion can cool the gas below

, causing it to condense into liquid inside the tubing.
  • Risk: If this liquid is trapped between two valves and warms back up to room temperature, the hydraulic expansion can catastrophically rupture tubing or glass apparatus (Liquid-to-Gas expansion ratio is >1:300).

Quantitative Hazard Data
ParameterValueOperational Implication
CAS Number 1615-75-4Verification ID.
Boiling Point 16.1°C (61°F)Phase Instability: Requires heat tracing for gas transfer or chilling for liquid transfer.
Flash Point N/A (Gas/Volatile Liquid)Flammable: Treat as Class 2.1 Flammable Gas. Grounding is mandatory.
Vapor Density ~2.8 (Air = 1)Asphyxiation: Accumulates in low-lying areas (sumps, floor drains).
Reactivity Halogenated AlkaneIncompatible: Reacts with Al, Mg, Zn, and alkali metals.
Ozone Depletion Class II ODS (HCFC)Regulatory: Capture and recovery required; no intentional venting.

Part 2: Engineering Controls & Storage Architecture

Material Compatibility
  • Approved Materials: Stainless Steel (304/316), Monel, Hastelloy, PTFE (Teflon), PCTFE (Kel-F).

  • Prohibited Materials: Aluminum (risk of exothermic halide formation), Magnesium, Zinc, Natural Rubber (swelling), Acrylics.

Storage Environment
  • Temperature Control: Store cylinders between 18°C and 25°C .

    • Too Cold (<16°C): Vapor pressure drops significantly, making gas withdrawal difficult.

    • Too Hot (>30°C): Internal pressure rises; increased risk of valve seal failure.

  • Ventilation: Dedicated gas cabinet with high-velocity exhaust (>200 fpm face velocity) is required due to the toxicity and flammability profile.

Part 3: Operational Protocols

Protocol A: Gas-Phase Transfer (Reaction Feed)

Objective: Deliver a controlled molar equivalent of HCFC-151a gas to a reaction vessel without condensation in the lines.

The "Self-Validating" Mechanism: The use of a low-pressure check valve and heat-traced lines ensures that forward flow prevents back-diffusion and temperature maintenance prevents phase collapse.

Step-by-Step Methodology:

  • Setup: Secure cylinder in a fume hood/gas cabinet. Connect a dual-stage regulator with a Stainless Steel diaphragm.

  • Line Heating: Wrap the delivery line (1/8" or 1/4" SS tubing) with heating tape set to 30°C .

    • Why? Maintaining the line temperature >

      
       (16°C) ensures the HCFC-151a remains in the gas phase.
      
  • Purge Assembly: Install a cross-purge assembly (inert gas inlet, vacuum outlet) before the reactor.

  • Leak Check: Pressurize lines with Nitrogen to 20 psi. Close valves and monitor for pressure decay over 10 minutes (Acceptance: <0.1 psi drop).

  • Flow Initiation:

    • Open cylinder valve.

    • Set regulator to low pressure (2-5 psi).

    • Open flow control valve.

  • Termination:

    • Close cylinder valve.

    • Allow the line to "bleed dry" into the reactor (consuming the residual gas).

    • Crucial: Purge the line with Nitrogen before turning off the heating tape. This prevents residual HCFC-151a from condensing as the line cools.

Protocol B: Liquid-Phase Transfer (Volumetric Dosing)

Objective: Condense HCFC-151a into a reaction vessel or addition funnel.

  • Chilling: Cool the receiving vessel (trap or jacketed addition funnel) to 0°C or lower .

  • Pressure Differential: Do not heat the cylinder. Rely on the vapor pressure differential between the ambient cylinder (~22°C) and the chilled receiver (0°C).

  • Transfer: Connect a short PTFE line. Open valves slowly. The gas will migrate to the cold spot and condense.

  • Mass Verification: Place the receiving vessel on a balance to verify the mass transferred, as volumetric measurement of boiling liquids is prone to meniscus errors.

Visualization: Gas Transfer Manifold

The following diagram illustrates the required "Phase-Safe" manifold logic.

G cluster_safety Critical Control Point Cylinder HCFC-151a Cylinder (Ambient Temp) Regulator SS Regulator (Set < 10 psi) Cylinder->Regulator Vapor Phase HeatTrace Heat Traced Line (Set @ 30°C) Regulator->HeatTrace Gas Flow Manifold Cross-Purge Manifold HeatTrace->Manifold CheckValve Check Valve (Prevent Backflow) Reactor Reaction Vessel (Vent to Scrubber) CheckValve->Reactor Controlled Feed Manifold->CheckValve

Figure 1: Gas Transfer Manifold designed to prevent line condensation (Phase Collapse).

Part 4: Emergency Response & Waste Management

Leak Detection & Response Logic

HCFC-151a is heavier than air.[1] Standard ceiling smoke detectors are useless.

  • Detection: Use hand-held PID (Photoionization Detectors) or fixed halide monitors mounted 12 inches from the floor .

  • Response: See logic flow below.

Logic Start Leak Alarm / Odor Assess Is Leak Contained in Fume Hood? Start->Assess Minor Close Sash Increase Exhaust Identify Source Assess->Minor Yes Major Evacuate Lab Activate Fire Alarm (Flammable Gas Risk) Assess->Major No

Figure 2: Decision matrix for HCFC-151a release events.

Waste Disposal (Montreal Protocol Compliance)

HCFC-151a is an Ozone Depleting Substance.

  • No Venting: It is illegal and unethical to vent HCFCs to the atmosphere.

  • Cryogenic Trapping: Unreacted HCFC-151a must be trapped using a Liquid Nitrogen (LN2) or Dry Ice/Acetone trap downstream of the reactor.

  • Disposal: Label the trapped liquid as "Halogenated Organic Waste (HCFC-151a)" and arrange for high-temperature incineration via a certified chemical waste handler.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 15373, this compound. Retrieved from [Link]

  • United Nations Environment Programme (UNEP). The Montreal Protocol on Substances that Deplete the Ozone Layer. (HCFC Classification). Retrieved from [Link]

  • Stenutz, R. Data Sheet: this compound (Physical Properties). Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: HCFC-151a Synthesis Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #HCFC-151a-YIELD-OPT Subject: Improving Yield and Selectivity in 1-Chloro-1-fluoroethane Synthesis Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open [Tier 3 Engineering Response]

Mission Statement

You have engaged the Technical Support Hub for HCFC-151a (this compound) synthesis. This guide addresses the specific challenges of the hydrofluorination of vinyl chloride monomer (VCM) .

Unlike standard organic synthesis, this pathway is a "balancing act" between kinetic control (stopping at the mono-fluoro stage) and thermodynamic stability (preventing over-fluorination to HFC-152a or polymerization). The protocols below prioritize selectivity over raw conversion to maximize the yield of the target intermediate.

Quick Diagnostic: The "Yield Killer" Matrix

Identify your primary failure mode before proceeding to the detailed modules.

SymptomLikely Root CauseImmediate Action
High HFC-152a (Difluoroethane) Over-fluorination due to excess HF or high Temp.Reduce HF:VCM ratio to < 1.2:1; Lower reactor temp by 5-10°C.
Reactor Fouling / Tars VCM Polymerization.Check inhibitor levels (Hydroquinone); Ensure VCM is not stagnating in feed lines.
Low Conversion (<20%) Catalyst Deactivation (Moisture).Test HF feed for water (>20ppm is fatal to Lewis Acids).
High 1,1-Dichloroethane HCl accumulation (Reverse reaction/Side reaction).Increase purge rate of HCl byproduct; Check catalyst selectivity.
Module 1: Catalyst Integrity & Initiation

The Core Issue: The industry-standard catalyst for this reaction is Tin Tetrachloride (


)  in a liquid phase. It is a strong Lewis acid but is notoriously sensitive to moisture. Hydrated 

hydrolyzes to inactive tin oxides and HCl, which corrodes equipment and catalyzes "tar" formation rather than hydrofluorination.
Protocol: Anhydrous Catalyst Preparation
  • Feed Quality: Ensure Anhydrous HF (AHF) contains < 20 ppm water .

  • Catalyst Loading: Target a concentration of 5 to 35 wt%

    
      in the liquid HF phase.[1]
    
    • Why? Below 5%, the reaction is too slow, allowing VCM to polymerize. Above 35%, viscosity increases, reducing mass transfer.

  • Pre-Passivation: Before introducing VCM, circulate AHF through the reactor for 2 hours to scavenge trace moisture from the steel walls.

Visualizing the Deactivation Pathway

The following diagram illustrates how moisture destroys your yield potential before the reaction even begins.

CatalystDeactivation ActiveCat Active Catalyst (SnCl4 + HF complex) Hydrolysis Hydrolysis Reaction ActiveCat->Hydrolysis + H2O Moisture Moisture Ingress (>20ppm H2O) Moisture->Hydrolysis Inactive Inactive Tin Oxides (SnO2 / Sn(OH)x) Hydrolysis->Inactive Irreversible Corrosion HCl Release (Equipment Corrosion) Hydrolysis->Corrosion

Figure 1: Mechanism of Lewis Acid catalyst deactivation via moisture ingress.

Module 2: Process Control (The "Selectivity Window")

The Core Issue: The reaction


 is sequential. The product (HCFC-151a) is more reactive toward HF than the starting material (VCM) under certain conditions, leading to HFC-152a (

).
Operational Parameters for Maximum Selectivity

To stop at the mono-fluoro stage, you must operate under Kinetic Control .

  • Temperature: Maintain 0°C to 50°C .

    • Warning: Exceeding 60°C significantly lowers the activation energy barrier for the second fluorination, pushing the equilibrium toward HFC-152a.

  • Pressure: Maintain 0 to 50 psig .

    • Autogenous pressure is usually sufficient. High pressure favors the liquid phase but increases the residence time of HCFC-151a, increasing the risk of over-fluorination.

  • Stoichiometry:

    • Ideal: 1:1 molar ratio of HF to VCM.

    • Reality: Run slightly HF lean or exact stoichiometry. Do not run high HF excess if 151a is the target.

Reaction Pathway Logic

ReactionPath VCM Vinyl Chloride (CH2=CHCl) Intermediate Transition State (Carbocation) VCM->Intermediate + HF (SnCl4 Cat) Polymer Byproduct: PVC Oligomers (Tars) VCM->Polymer Radical Mechanism (No Inhibitor) HF Hydrogen Fluoride Target TARGET: HCFC-151a (CH3CHClF) Intermediate->Target Major Path (0-50°C) OverProduct Byproduct: HFC-152a (CH3CHF2) Target->OverProduct + Excess HF (>60°C)

Figure 2: Competing reaction pathways.[2] The goal is to stabilize the Target node and block the exits to OverProduct and Polymer.

Module 3: Preventing Polymerization (The "Tar" Problem)

The Core Issue: Vinyl Chloride is a monomer.[1][3][4][5][6][7][8][9][10][11][12] In the presence of Lewis acids or trace radicals, it wants to become PVC. "Tars" foul the reactor coils, reducing heat transfer and causing runaway temperature spikes (which further favor HFC-152a).

Troubleshooting Steps:
  • Inhibitor Injection: Ensure the VCM feed contains a polymerization inhibitor, typically Hydroquinone or TBC (4-tert-butylcatechol) , at 10-50 ppm.

  • Agitation: High shear agitation is required. Stagnant zones in the reactor allow local concentrations of VCM to rise, triggering oligomerization.

  • Feed Sequence:

    • Correct: Feed VCM into the HF/Catalyst liquid heel.

    • Incorrect: Feeding HF into liquid VCM.[13] (This creates a VCM-rich environment prone to polymerization).

Frequently Asked Questions (FAQ)

Q: Can I use


 instead of 

?
A: Yes, Titanium Tetrachloride is a valid alternative (See US Patent 5,714,650). However,

is generally more aggressive. While it may increase conversion rates, it often decreases selectivity toward HCFC-151a, pushing the reaction toward HFC-152a. If you switch, lower your operating temperature by 5-10°C to compensate.

Q: How do I separate HCFC-151a from the unreacted HF? A: This is a classic separation challenge. HCFC-151a and HF often form an azeotrope.

  • Protocol: Use a reflux column on the reactor vent. Operate the condenser at a temperature that returns HF to the reactor while allowing the more volatile HCl (byproduct) and HCFC-151a to exit.

  • Post-Process: Wash the effluent with water/caustic to remove entrained HF, then dry with molecular sieves before final distillation.

Q: My yield is dropping over time. Is the catalyst dead? A: Likely. In continuous processes, "heavy" organic byproducts (oligomers) accumulate in the catalyst phase, diluting its activity.

  • Fix: Implement a catalyst purge cycle. Drain 10% of the reactor heel periodically and replenish with fresh

    
    /HF to maintain activity.
    
References
  • Elsheikh, M. Y. (1998). Continuous manufacture of 1,1-difluoroethane. US Patent 5,714,650. Link

    • Relevance: details the liquid phase hydrofluorination of vinyl chloride and c
  • Tung, H. S., & Smith, C. (1997). Two-step process for manufacturing 1,1-difluoroethane. US Patent 5,672,788. Link

    • Relevance: Explicitly describes conditions to isolate the intermediate HCFC-151a using and reflux columns.
  • Aubry, P., & Wismer, J. (2004). Process for the preparation of this compound and/or 1,1-difluoroethane. US Patent 6,809,226. Link

    • Relevance: Discusses solvent effects and minimizing oily side products (polymeriz

Sources

Minimizing byproducts in the hydrofluorination of vinyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Byproducts in HFC-152a Production Role: Senior Application Scientist Audience: Process Chemists, Chemical Engineers, Drug Development Professionals

Core Reaction Dynamics & Pathway Analysis

Before troubleshooting, we must establish the "Golden Path" of the reaction versus the "Parasitic Paths" that generate impurities. The hydrofluorination of vinyl chloride (VCM) to 1,1-difluoroethane (HFC-152a) is a two-step addition-substitution mechanism, typically catalyzed by Lewis acids (e.g.,


) in the liquid phase.

The Golden Path:

  • Hydrochlorination (Intermediate Formation):

    
     (HCFC-151a)[1]
    
  • Fluorination (Product Formation):

    
     (HFC-152a) + 
    
    
    

The Parasitic Paths (Byproducts):

  • Hydrochlorination (Side):

    
     (1,1-Dichloroethane / HCC-150a). Driven by high HCl concentration.
    
  • Polymerization:

    
    . Driven by radical initiators or poor heat transfer.
    
  • Incomplete Reaction: Residual HCFC-151a.[2] Driven by low residence time or catalyst deactivation.

Pathway Visualization

ReactionPathways VCM Vinyl Chloride (VCM) HCFC151a HCFC-151a (Intermediate) VCM->HCFC151a + HF (Fast Addition) HCC150a 1,1-Dichloroethane (HCC-150a) VCM->HCC150a + HCl (Parasitic Side Rxn) Tars Tars / Coke (Polymerization) VCM->Tars Polymerization (Thermal/Radical) HF Hydrogen Fluoride (HF) HFC152a HFC-152a (Target Product) HCFC151a->HFC152a + HF (Substitution) HCl HCl (Byproduct) HCFC151a->HCl

Figure 1: Reaction network showing the primary conversion route to HFC-152a and the critical parasitic pathways leading to chlorinated byproducts and tars.

Troubleshooting Guides (Q&A Format)
Module A: The "Tar" Problem (Coking & Fouling)

User Report: “Our reactor pressure is unstable, and we are seeing black, carbonaceous solids fouling the reactor walls and catalyst injection lines. Conversion rates are dropping.”

Q1: Why is tar forming in a hydrofluorination reaction? A: Tar formation in this system is primarily due to the cationic or radical polymerization of Vinyl Chloride (VCM) . While VCM is the feedstock, it is also a monomer.[3][4] If VCM accumulates in the reactor without reacting with HF immediately, or if local "hot spots" occur due to poor heat transfer, it polymerizes.

  • Causality: High local concentration of VCM + High Temperature + Lewis Acid Catalyst = Rapid Polymerization (Coking).

Q2: How do I stop the fouling without stopping production? A: You must improve the dispersion of VCM into the HF/Catalyst liquid phase.

  • Protocol:

    • Increase Agitation: Ensure your reactor impeller tip speed is sufficient to create a fine emulsion. The reaction is mass-transfer limited.

    • VCM Injection Velocity: Do not "dribble" VCM in. Inject it at high velocity (nozzle design) to ensure immediate dispersion.

    • Dilution: If using a liquid phase process, ensure the reactor is dominated by HF (solvent/reactant) and Catalyst. The VCM should be the limiting reagent in the liquid pool.

Q3: Can I recover the catalyst once fouled? A: Generally, no. Heavy coking encapsulates the Lewis acid metal centers (e.g., Sn, Sb), rendering them inactive. The reactor must be decoked (mechanical cleaning or oxidative burn-off if material allows), and fresh catalyst must be charged.

Module B: Impurity Profile (Chlorinated Byproducts)

User Report: “GC analysis shows high levels of 1,1-dichloroethane (HCC-150a) and residual intermediate (HCFC-151a). We cannot separate these easily by distillation.”

Q1: Where is the 1,1-dichloroethane coming from? A: This is a classic "HCl Back-Biting" issue.

  • Mechanism: As HFC-152a is formed, HCl is released. If HCl is not removed or if the HF:VCM ratio is too low, the free HCl competes with HF to react with fresh VCM.

    • 
       (Good)
      
    • 
       (Bad)
      
  • Fix: Increase the HF:VCM molar ratio . A higher concentration of HF statistically favors the fluorination pathway over the chlorination pathway.

Q2: Why is the intermediate (HCFC-151a) persisting? A: The second step (substitution of Cl for F) is slower than the first addition step. High levels of HCFC-151a indicate insufficient residence time or low catalyst activity .

  • Diagnostic: Check your reactor temperature. If it is too low (<40°C for liquid phase), the second barrier isn't crossed.

  • Fix: Increase reactor temperature (cautiously, to avoid tars) or increase catalyst concentration (

    
    ).
    

Q3: Why are these impurities a critical problem downstream? A: Azeotropy. HCFC-151a and VCM form azeotropes or near-azeotropes with HFC-152a, making fractional distillation energy-intensive and inefficient. It is chemically cheaper to drive the reaction to completion than to separate the mixture physically.

Experimental Protocol: Liquid Phase Hydrofluorination

Objective: Synthesis of HFC-152a with minimized HCC-150a formation. Equipment: 1L Monel or Hastelloy Autoclave (HF resistant).

Reagents:

  • Anhydrous Hydrogen Fluoride (AHF)

  • Vinyl Chloride Monomer (VCM)[3][4][5]

  • Tin Tetrachloride (

    
    ) - Catalyst
    

Step-by-Step Methodology:

  • System Preparation (Moisture Control):

    • Why:

      
       hydrolyzes instantly with water to form inactive tin oxides and HCl.
      
    • Step: Dry the autoclave under vacuum at 100°C for 2 hours. Purge with dry

      
      .
      
  • Catalyst Charging:

    • Cool reactor to 0°C.

    • Transfer AHF (300g, 15 mol) into the reactor.

    • Inject

      
       (15g) under nitrogen pressure.
      
    • Note: Target HF:Catalyst mass ratio approx 20:1 to 50:1.

  • Reaction Phase:

    • Heat reactor to operating temperature: 60°C - 70°C .

    • Start agitation (High Shear, >500 RPM).

    • Feed VCM gas continuously at a rate of 0.5 g/min .

    • Control: Maintain system pressure at 10-15 bar (regulated by back-pressure regulator releasing HCl).

  • HCl Removal (Critical for Purity):

    • The overhead gas stream (HCl, HFC-152a, some HF) passes through a reflux condenser (cooled to -10°C).

    • Mechanism:[2][6][7][8][9] HF and organics reflux back to the reactor; HCl gas (b.p. -85°C) passes through to the scrubber. This shifts equilibrium toward HFC-152a.

  • Quench & Analysis:

    • Stop VCM feed. Allow "cook-off" period (30 mins) to convert residual HCFC-151a.

    • Cool to room temperature.

    • Sample liquid and gas phases for GC-MS analysis.

Data Summary: Typical Impurity Profiles vs. Conditions

ConditionMajor ImpurityCauseCorrective Action
Low HF:VCM Ratio 1,1-Dichloroethane (HCC-150a)HCl competes with HFIncrease HF feed; Remove HCl continuously.
Low Temperature HCFC-151a (Intermediate)Incomplete substitutionIncrease Temp; Increase Residence Time.
Poor Agitation Tars / OligomersLocalized VCM excessIncrease RPM; Improve VCM nozzle design.
Wet Feedstock Unreacted VCMCatalyst DeactivationInstall molecular sieves on HF/VCM lines.
References
  • Process for the purification of 1,1-difluoroethane.

    • Source:

    • Relevance: Details the azeotropic difficulties of separating VCM/HCFC-151a from the product, emphasizing the need for reaction completion.
  • Continuous manufacture of 1,1-difluoroethane.

    • Source:

    • Relevance: Authoritative source on minimizing tar formation by improving dispersion of chloroethene (VCM) in the liquid phase.[10]

  • 1,1-Difluoroethane: Properties, Production process and Uses.ChemicalBook (2024).

    • Source:

    • Relevance: Provides industrial context on catalyst choices ( ) and operational parameters (0.1-5h residence time).
  • Production method of synthesizing HFC-152a using two-step method.

    • Source:

    • Relevance: Validates the two-step mechanism (VCM -> 151a -> 152a)
  • JACC Report No. 45: 1,1-Difluoroethane (HFC-152a). ECETOC (European Centre for Ecotoxicology and Toxicology of Chemicals).[11]

    • Source: [11]

    • Relevance: Confirms the standard industrial route via VCM + HF and SnCl4 c

Sources

Purification techniques for 1-Chloro-1-fluoroethane

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-Chloro-1-fluoroethane (HCFC-151a) Purification

Section 1: Critical Safety & Handling Protocol

Status: 🔴 CRITICAL ALERT Subject: Handling of Low-Boiling Flammable Halocarbons

User Warning: this compound (HCFC-151a) has a boiling point of 16.1°C (61°F) .[1] At standard laboratory temperature (20-25°C), it exists as a gas or a rapidly boiling liquid.[1][2] Standard liquid handling protocols will result in massive product loss and potential flammability hazards.

Mandatory Setup:

  • Cooling: All receiving flasks and condensers must be maintained at -10°C or lower using a glycol chiller or dry ice/acetone bath.[1]

  • Pressure: Ideally, handle within a closed, slightly pressurized system (1-2 bar) to maintain liquid phase, or use a vacuum line for transfer.[1][2]

  • Ventilation: Operations must occur in a spark-proof fume hood.[1] This compound is flammable and can form explosive mixtures with air.[1]

Section 2: Purification Workflow (The "Happy Path")

Objective: Isolate high-purity (>99.5%) HCFC-151a from crude synthesis mixtures containing HF, HCl, 1,1-dichloroethane, and vinyl chloride.[1][2]

Phase 1: Acid Removal (The "Scrubbing" Stage)

Context: Crude HCFC-151a often contains significant Hydrogen Fluoride (HF) and HCl.[1]

  • Phase Separation (High HF load): If HF content is >50%, cool the mixture to -20°C. HF often forms a separate, denser liquid phase.[1][2] Decant the organic (HCFC-151a) phase.[1]

  • Aqueous Scrubbing: Wash the organic phase with ice-cold water (0°C) followed by a dilute (5%) ice-cold Sodium Bicarbonate (

    
    ) solution.[1]
    
    • Why Ice-Cold? To prevent the HCFC-151a from boiling away during the exothermic neutralization.

  • Drying: Pass the gas/liquid through a column of 3A Molecular Sieves or anhydrous Calcium Chloride (

    
    ) .[1]
    
    • Note: Avoid basic drying agents (like KOH) which can induce dehydrohalogenation (breakdown) of the product.

Phase 2: Fractional Distillation

Context: Separation from close-boiling impurities (Vinyl Chloride b.p. -13.4°C; 1,1-Dichloroethane b.p. 57°C).[2]

Protocol:

  • Column: Use a vacuum-jacketed Vigreux column or a packed column (glass helices) with >10 theoretical plates.

  • Condenser: Coolant temp must be -20°C .

  • Reflux Ratio: High reflux (10:1) is required to separate the lower-boiling Vinyl Chloride.[1]

  • Collection:

    • Fraction 1 (-15°C to 10°C): Contains Vinyl Chloride and light ends.[1] Discard safely.

    • Fraction 2 (15.5°C to 16.5°C): Pure HCFC-151a .[1] Collect in a chilled, pre-weighed cylinder.

    • Residue (>17°C): Contains 1,1-Dichloroethane and heavies.[1][2]

Section 3: Troubleshooting Guide (Q&A)

Q1: My distilled product is still acidic and corrodes my storage cylinder. Why?

  • Diagnosis: You likely formed an HCFC-151a / HF Azeotrope .[1]

  • Mechanism: HCFC-151a forms a binary azeotrope with HF.[1] Simple distillation cannot separate this. The acid "carries over" with the product at the boiling point.

  • Solution: You must break the azeotrope before distillation.

    • Method A: Use Phase Separation at -40°C (HF solubility decreases drastically).[1]

    • Method B:Azeotropic Distillation adding a third component (entrainer) is complex; standard laboratory practice prefers solid-phase scrubbing .[1] Pass the vapor through a bed of activated alumina or soda lime after the initial distillation to catch trace HF.

Q2: I cannot separate Vinyl Chloride (VC) from my product; the GC shows a "shoulder" peak.

  • Diagnosis: Inefficient fractionation due to low thermal difference (

    
    ).[1]
    
  • Mechanism: While the boiling point gap is decent, VC can entrain with HCFC-151a if the distillation rate is too fast (flooding the column).

  • Solution:

    • Slow Down: Reduce take-off rate to 1 drop per 5 seconds.

    • Chemical Scrub: If distillation fails, bubble the gas stream through bromine water (in a dark fume hood).[1] Bromine reacts selectively with the double bond of Vinyl Chloride, making it a high-boiling dibromide, while HCFC-151a remains unreacted.[2] Distill again to remove the heavy dibromide.

Q3: My yield is low, and I see a "fog" escaping the receiver.

  • Diagnosis: Evaporative loss.[1]

  • Mechanism: The vapor pressure of HCFC-151a at 20°C is >1 atm.[1] It is boiling into the atmosphere.

  • Solution:

    • Use a Cold Finger condenser filled with Dry Ice/Isopropanol (-78°C) on the vent line of your receiver.

    • Connect the receiver outlet to a gas collection bag (Tedlar bag) to visualize and capture losses.

Section 4: Technical Data & Visualization

Table 1: Physical Properties of Key Components
ComponentFormulaBoiling Point (1 atm)RoleRemoval Strategy
This compound

16.1°C Target Product N/A
Vinyl Chloride

-13.4°CImpurity (Light)Distillation / Bromination
1,1-Difluoroethane (HFC-152a)

-24.7°CImpurity (Light)Distillation
1,1-Dichloroethane

57.3°CImpurity (Heavy)Distillation (Pot Residue)
Hydrogen Fluoride

19.5°CImpurity (Azeotrope)Aqueous Wash / Alumina
Figure 1: Purification Logic Flow

PurificationWorkflow Start Crude HCFC-151a Mixture (Contains HF, HCl, VC, 1,1-DCE) Cooling Step 1: Cryogenic Cooling (Cool to -20°C) Start->Cooling PhaseSep Step 2: Phase Separation (Decant HF-rich layer) Cooling->PhaseSep High HF Load Wash Step 3: Acid Scrubbing (Ice Water + NaHCO3 Wash) Cooling->Wash Low HF Load PhaseSep->Wash Dry Step 4: Drying (3A Mol Sieves / CaCl2) Wash->Dry Distill Step 5: Fractional Distillation (Col: Vigreux, Condenser: -20°C) Dry->Distill Fraction1 Fraction 1 (-15°C to 10°C) Vinyl Chloride / HFC-152a (DISCARD) Distill->Fraction1 First Cut Fraction2 Fraction 2 (15.5°C to 16.5°C) Pure HCFC-151a (COLLECT) Distill->Fraction2 Main Cut Residue Pot Residue (>17°C) 1,1-Dichloroethane (RECYCLE) Distill->Residue Bottoms

Caption: Logical workflow for the isolation of HCFC-151a, emphasizing temperature control and acid removal steps.

References

  • NIST Chemistry WebBook . Ethane, 1-chloro-1-fluoro- (HCFC-151a) Thermophysical Properties. National Institute of Standards and Technology. [Link][1]

  • Pham, H. N., et al. (1998).[1][2] Azeotropic or azeotrope-like compositions of hydrofluoric acid with dihaloethanes. U.S. Patent No.[1] 5,789,633.[1] Washington, DC: U.S. Patent and Trademark Office.[2]

  • Mahler, B., et al. (1998).[1][2] Process for the purification of 1,1-difluoroethane (Separation of Vinyl Chloride). World Intellectual Property Organization, WO1998019982A1.[2]

  • PubChem . This compound Compound Summary. National Library of Medicine. [Link][1]

Sources

Technical Support Center: Stabilizing 1-Chloro-1-fluoroethane (HCFC-151a) for Long-Term Storage

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-Chloro-1-fluoroethane (IUPAC Name: this compound, CAS: 1615-75-4). This guide is designed for researchers, scientists, and drug development professionals who utilize HCFC-151a in their experiments and require protocols for ensuring its stability during long-term storage. As a hydrochlorofluorocarbon (HCFC), this compound possesses unique properties but is also susceptible to degradation, which can compromise experimental integrity.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter. Our approach is grounded in the fundamental chemistry of halogenated hydrocarbons to provide not just solutions, but a deeper understanding of the underlying principles for maintaining compound stability.

Troubleshooting Guide: Diagnosing and Resolving Storage Issues

This section addresses common problems encountered during the long-term storage of this compound. Each issue is presented in a question-and-answer format, detailing the cause, corrective actions, and preventative measures.

Question 1: I've noticed a gradual increase in the pressure inside my this compound cylinder, even at a constant temperature. What is happening?

Answer:

An unexpected pressure increase is a critical indicator of chemical degradation. The primary cause is the decomposition of this compound into lower boiling point byproducts or non-condensable gases.

  • Root Cause Analysis:

    • Hydrolysis: The most common degradation pathway involves reaction with trace amounts of water. HCFCs can slowly hydrolyze to form acidic compounds, primarily hydrochloric acid (HCl) and hydrofluoric acid (HF).[1] This reaction can be catalyzed by certain metals.

    • Chemical Reaction: The generated acids can then react with the cylinder's metallic walls (e.g., steel, aluminum alloys) to produce hydrogen gas (H₂), a non-condensable gas that will significantly increase the pressure. For example: 2 HCl + Fe → FeCl₂ + H₂↑

  • Immediate Corrective Actions:

    • Isolate the Cylinder: Safely move the cylinder to a well-ventilated fume hood or an isolated, controlled area.

    • Monitor Pressure: Use a compatible pressure gauge to monitor the pressure. Do not vent the cylinder directly to the atmosphere.

    • Contact Safety Personnel: Inform your institution's Environmental Health & Safety (EHS) office about the situation. They will have established protocols for handling compromised gas cylinders.

  • Preventative Measures:

    • Use High-Purity Grade: Start with this compound that has the lowest possible water content.

    • Inert Storage System: Ensure the entire storage and transfer system is scrupulously dry. Before filling, purge cylinders and transfer lines with a dry, inert gas like nitrogen or argon.

    • Add an Acid Scavenger: Incorporate a suitable acid scavenger into the compound before long-term storage. See the FAQ section for recommendations.

Question 2: My previously clear, colorless this compound has developed a yellowish tint and a sharp, acidic odor. Is it still usable?

Answer:

Discoloration and the development of an acidic odor are definitive signs of significant chemical degradation. The material is no longer pure and should not be used in experiments where purity is critical.

  • Root Cause Analysis:

    • Acid Formation: The sharp odor is likely due to the presence of HCl, as explained in the previous point.[1]

    • Oligomerization/Polymerization: Halogenated hydrocarbons can undergo slow oligomerization or polymerization, especially when exposed to light (photodegradation) or in the presence of impurities that can act as initiators. These higher molecular weight byproducts can cause discoloration. The unsaturated analogue, 1-chloro-1-fluoroethylene, is particularly susceptible to polymerization.[2]

    • Corrosion Byproducts: If acidic degradation has occurred, the color may also result from dissolved metallic halides (e.g., ferric chloride, FeCl₃) formed by the corrosion of the container.

  • Immediate Corrective Actions:

    • Quarantine the Material: Clearly label the container as "DECOMPOSED - DO NOT USE" and store it separately in a ventilated area.

    • Purity Analysis (Optional): For investigational purposes, a sample could be carefully taken for analysis by Gas Chromatography (GC) to identify impurities or by titration to quantify the acid content.[3] This should only be done with appropriate safety controls.

    • Dispose Properly: The decomposed material must be disposed of as hazardous waste according to your institution's guidelines.

  • Preventative Measures:

    • Store in Appropriate Containers: Use cylinders or vessels made of compatible and non-reactive materials (see Table 1). Stainless steel (e.g., 304 or 316) is generally a good choice.

    • Protect from Light: Store containers in a dark place or use amber-colored vessels to prevent photodegradation.

    • Incorporate Stabilizers: Use a combination of stabilizers, including an acid scavenger and an antioxidant/polymerization inhibitor, for maximum protection.

Question 3: I am using this compound in a reaction with a finely divided metal catalyst (e.g., Al, Zn, Mg powder) and observing unexpected side products and poor performance. What could be the issue?

Answer:

This compound, like many halogenated hydrocarbons, is incompatible with reactive, finely divided metals, especially at elevated temperatures.

  • Root Cause Analysis:

    • Reductive Coupling/Dehalogenation: Active metals can react with halogenated compounds. This can lead to dehalogenation, coupling reactions, or the formation of organometallic intermediates, which can divert your intended reaction pathway. The reaction with aluminum, for instance, can be vigorous, especially when heated, forming aluminum chloride.[4]

    • Lewis Acid Catalysis: The metal halides formed (e.g., AlCl₃, ZnCl₂) are potent Lewis acids. These can catalyze a range of side reactions, including isomerization, polymerization, or decomposition of your starting materials and products.

  • Immediate Corrective Actions:

    • Halt the Reaction: Stop the experiment immediately and safely quench the reaction mixture.

    • Re-evaluate Catalyst Choice: Consider whether a less reactive metal or a different catalytic system is more appropriate for your transformation.

    • Analyze Byproducts: If possible, analyze the reaction mixture to identify the side products. This can provide valuable insight into the undesired reaction mechanism.

  • Preventative Measures:

    • Thorough Literature Review: Before designing an experiment, consult literature for known incompatibilities between your substrate and chosen reagents/catalysts.

    • Passivation: If a metal surface is required, consider if it can be passivated. However, for powdered catalysts, this is generally not feasible.

    • Use of Stabilizers: While stabilizers are primarily for storage, be aware that they may interfere with your reaction. For example, amine-based stabilizers can act as ligands or bases. If you are using stabilized this compound, consider if the stabilizer needs to be removed before use (e.g., by passing through a column of activated alumina or silica).

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the handling, storage, and stabilization of this compound.

1. What are the ideal conditions for long-term storage of this compound?

Store in a cool, dry, well-ventilated area, away from direct sunlight and sources of ignition.[5] The storage temperature should be maintained below 30°C (86°F).[1] Ensure the storage area is free from incompatible materials, particularly alkali metals, reactive powdered metals (Al, Mg, Zn), and strong oxidizing agents.[2] Cylinders should be secured in an upright position.

2. What container materials are compatible with this compound?

Material selection is crucial to prevent both corrosion and catalytic decomposition. Refer to the table below for general guidelines. It is always recommended to perform specific compatibility testing for your application's conditions (e.g., temperature, pressure).

Table 1: Material Compatibility for this compound

Material Category Specific Material Compatibility Rating Notes
Metals Stainless Steel (304, 316) A (Excellent) Preferred material for cylinders, valves, and transfer lines.
Carbon Steel B (Good) Susceptible to corrosion if moisture is present, leading to acid formation.
Aluminum, Zinc, Magnesium D (Severe Effect) Especially in powdered form. Can react vigorously, particularly when heated.[4]
Copper, Brass, Bronze C (Fair) Generally acceptable in dry conditions, but can be attacked by acids formed during decomposition.
Plastics Polytetrafluoroethylene (PTFE) A (Excellent) Excellent resistance. Suitable for valve seats, gaskets, and tubing.
Polyvinylidene fluoride (PVDF) A (Excellent) Excellent chemical resistance.
Polypropylene (PP) B (Good) Good resistance at ambient temperatures.
Polyethylene (PE) C (Fair) May experience some swelling or loss of mechanical properties over time.
Polyvinyl Chloride (PVC) D (Severe Effect) Can be attacked and plasticizers may be extracted.
Elastomers Fluoroelastomers (Viton®, Kalrez®) A (Excellent) Preferred choice for O-rings and seals.
Neoprene C (Fair) Moderate swelling and degradation may occur.
Buna-N (Nitrile) D (Severe Effect) Significant swelling and degradation are likely.

Ratings are based on general data for halogenated hydrocarbons. A=Excellent, B=Good, C=Fair, D=Severe Effect. User testing is critical.

3. What types of stabilizers should I use and how do they work?

A multi-component stabilizer system is often most effective. The main types are:

  • Acid Scavengers: These compounds neutralize the acidic byproducts (HCl, HF) of hydrolysis. This is the most critical stabilization for long-term storage.

    • Mechanism: They are typically epoxides or weak bases that react with and consume acids, preventing them from catalyzing further degradation or corroding the container.

    • Examples: Propylene oxide, butylene oxide, or specialized commercial acid scavenger formulations.[6][7][8]

  • Antioxidants / Free-Radical Scavengers: These inhibit auto-oxidation and free-radical-initiated polymerization.

    • Mechanism: They donate a hydrogen atom to reactive radical species, creating a stable radical that is unable to propagate a chain reaction.

    • Examples: Hindered phenols such as Butylated Hydroxytoluene (BHT) or phenylene diamines.[9]

  • Polymerization Inhibitors: These are specifically added to prevent monomers from polymerizing. While this compound itself is a saturated alkane, it can degrade to form unsaturated species which may polymerize.

    • Mechanism: They react with and "trap" radical intermediates that initiate polymerization.

    • Examples: Hydroquinone (HQ), 4-methoxyphenol (MEHQ), 4-tert-butylcatechol (TBC).[10]

4. What concentration of stabilizer should I use?

The optimal concentration depends on the anticipated storage duration, conditions, and the purity of the this compound. A general starting point is:

  • Acid Scavengers: 100 - 1000 ppm (0.01 - 0.1% by weight).

  • Antioxidants / Polymerization Inhibitors: 50 - 500 ppm (0.005 - 0.05% by weight).

It is often best to use a synergistic mixture, for example, 500 ppm of an acid scavenger and 100 ppm of an antioxidant.

5. How do I safely add a stabilizer to a cylinder of this compound?

Adding a stabilizer to a liquefied gas requires careful handling in a controlled environment. The following is a general protocol for a laboratory setting. This procedure must be performed by trained personnel in a fume hood with appropriate personal protective equipment (PPE).

Experimental Protocol: Stabilizer Addition

  • Preparation:

    • Ensure you have a cylinder of high-purity, dry inert gas (Nitrogen or Argon) with a regulator.

    • Calculate the required mass of the stabilizer (e.g., BHT, propylene oxide) needed for the amount of this compound to be stabilized.

    • Use a receiving cylinder or vessel that is clean, dry, and rated for the pressure of HCFC-151a. The vessel should have at least two valves (one for liquid, one for gas).

    • Assemble a transfer line manifold from compatible materials (e.g., stainless steel tubing, PTFE-lined hoses) connecting the source cylinder, the receiving cylinder, and the inert gas line. Include a vacuum pump connection.

  • Procedure:

    • Evacuate the System: Close all valves. Evacuate the receiving cylinder and the entire transfer line manifold to remove all air and moisture.

    • Introduce Stabilizer: Isolate the receiving cylinder from the manifold. Carefully introduce the pre-weighed stabilizer into the evacuated receiving cylinder. If the stabilizer is a liquid, it can be drawn in under vacuum. If it is a solid, it may need to be added before the initial evacuation.

    • Re-evacuate: Re-connect the receiving cylinder and evacuate the headspace to remove any air introduced during stabilizer addition.

    • Pressurize with Inert Gas: Backfill the receiving cylinder with a small amount of dry inert gas (e.g., to 1-2 barg) to create a positive pressure blanket.

    • Transfer HCFC-151a: Cool the receiving cylinder in a cold bath (e.g., dry ice/acetone) to lower its internal pressure. Connect the liquid valve of the source cylinder to the manifold and carefully open it to transfer the desired amount of this compound via cryogenic transfer.

    • Homogenize: Once the transfer is complete, close all valves. Allow the receiving cylinder to warm to room temperature. Agitate the cylinder (e.g., using a rolling rack or by gentle inversion) to ensure the stabilizer is fully dissolved and homogenized.

Logical Workflow for Stability Assessment

The following diagram outlines the decision-making process when assessing the stability of a stored sample of this compound.

Sources

Technical Support Center: Optimizing Catalyst Performance for 1-Chloro-1-fluoroethane (HCFC-151a) Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the synthesis of 1-Chloro-1-fluoroethane (HCFC-151a). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing catalyst performance and troubleshooting common experimental challenges. Our goal is to bridge the gap between theoretical knowledge and practical application, ensuring the integrity and success of your synthetic endeavors.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions encountered during the synthesis of this compound.

Q1: What are the primary catalytic routes for the synthesis of this compound (HCFC-151a)?

A1: The two predominant catalytic routes for HCFC-151a synthesis are:

  • Hydrofluorination of Vinyl Chloride (VCM): This process involves the addition of hydrogen fluoride (HF) to vinyl chloride. It is a widely used industrial method.

  • Fluorination of 1,1,1-Trichloroethane (TCA): This route involves the sequential replacement of chlorine atoms with fluorine atoms using HF. While feasible, it can sometimes lead to the formation of over-fluorinated byproducts.[1]

Q2: Which catalysts are most commonly employed for HCFC-151a synthesis?

A2: The choice of catalyst is critical and depends on the chosen synthetic route and desired selectivity. Commonly used catalysts include:

  • Antimony Pentachloride (SbCl5): Often used in liquid-phase reactions, particularly for the fluorination of chlorinated hydrocarbons.

  • Fluorinated Alumina (Al2O3): A solid catalyst typically used in gas-phase hydrofluorination reactions.

  • Chromium-based Catalysts (e.g., Cr2O3): These are robust catalysts suitable for gas-phase hydrofluorination and are known for their stability at higher temperatures.

Q3: What are the key safety precautions when working with the reagents for HCFC-151a synthesis?

A3: The synthesis of HCFC-151a involves hazardous materials, primarily anhydrous hydrogen fluoride (HF). Key safety precautions include:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (neoprene or nitrile), a lab coat, and chemical splash goggles.

  • Ventilation: All work should be conducted in a well-ventilated fume hood.

  • Material Compatibility: Ensure all reaction vessels and tubing are compatible with HF. Avoid glass and other silica-containing materials.

  • Emergency Preparedness: Have an HF-specific spill kit and calcium gluconate gel readily available in case of skin contact. All personnel should be trained in emergency procedures.

Q4: What are the typical physical and chemical properties of this compound?

A4: Understanding the properties of the target molecule is crucial for purification and analysis.

PropertyValueSource
Molecular FormulaC2H4ClF[2]
Molecular Weight82.50 g/mol [2]
Boiling Point9.3 °C
Density1.109 g/cm³ at 9.3 °C
Vapor Pressure105.7 kPa at 20 °C

Section 2: Troubleshooting Guides

This section provides detailed, in-a-question-and-answer format troubleshooting guides for specific issues you may encounter during your experiments.

Troubleshooting Guide 1: Low Conversion of Vinyl Chloride

Q: We are experiencing low conversion of vinyl chloride in our gas-phase hydrofluorination reaction using a fluorinated alumina catalyst. What are the potential causes and how can we address this?

A: Low conversion in this system is a common issue that can often be traced back to catalyst deactivation or suboptimal reaction conditions. Let's break down the potential causes and solutions.

Potential Causes and Solutions:

1. Catalyst Deactivation:

  • Coking: The deposition of carbonaceous materials (coke) on the catalyst surface is a primary cause of deactivation. This blocks active sites and pores, hindering reactant access.

    • Diagnosis: Temperature-programmed oxidation (TPO) can quantify the amount of coke on the catalyst. A noticeable color change of the catalyst (to dark brown or black) is also an indicator.

    • Solution: A well-established regeneration procedure involves a controlled burn-off of the coke in the presence of a diluted oxygen stream. It is crucial to carefully control the temperature during regeneration to prevent thermal damage to the catalyst.[3]

  • Poisoning: Impurities in the feed streams can act as catalyst poisons.

    • Common Poisons:

      • Water: Moisture in the HF or vinyl chloride feed can hydrolyze the active sites on the fluorinated alumina, reducing its catalytic activity.

      • Sulfur Compounds: If present in the vinyl chloride feed, sulfur compounds can irreversibly bind to the catalyst's active sites.

    • Diagnosis: Analyze the feed streams for impurities using appropriate analytical techniques such as gas chromatography (GC) for organic impurities and Karl Fischer titration for water content.

    • Solution: Implement rigorous purification of the feed streams. Use molecular sieves or other suitable adsorbents to remove water and other impurities.

  • Sintering: Exposure to excessively high temperatures can cause the catalyst support to sinter, leading to a loss of surface area and a reduction in the number of active sites.

    • Diagnosis: Brunauer-Emmett-Teller (BET) surface area analysis can be used to measure the surface area of the catalyst before and after the reaction. A significant decrease indicates sintering.

    • Solution: Operate the reactor within the recommended temperature range for the specific fluorinated alumina catalyst. Ensure accurate temperature monitoring and control to prevent temperature excursions.

2. Suboptimal Reaction Conditions:

  • Temperature: The reaction temperature is a critical parameter.

    • Issue: If the temperature is too low, the reaction rate will be slow, resulting in low conversion. Conversely, if the temperature is too high, it can lead to increased byproduct formation and catalyst sintering.

    • Solution: The optimal temperature for the hydrofluorination of vinyl chloride over fluorinated alumina is typically in the range of 150-250°C. It is recommended to perform a temperature screening study to determine the optimal operating temperature for your specific setup.

  • Pressure: The reaction is typically carried out at atmospheric or slightly elevated pressures.

    • Issue: While pressure has a less pronounced effect on conversion compared to temperature, operating at very low pressures might not be optimal.

    • Solution: Ensure the reactor is operating at a pressure that provides sufficient residence time for the reactants to interact with the catalyst.

  • Molar Ratio of Reactants: The ratio of HF to vinyl chloride is a key factor influencing both conversion and selectivity.

    • Issue: An insufficient amount of HF will limit the conversion of vinyl chloride. An excessive amount of HF can lead to the formation of over-fluorinated byproducts.

    • Solution: A molar ratio of HF to vinyl chloride of 1.5:1 to 3:1 is generally recommended. An optimization study should be conducted to find the ideal ratio for your system to maximize vinyl chloride conversion while minimizing byproduct formation.

Experimental Protocol: Catalyst Regeneration (Coke Burn-off)

  • Stop the flow of vinyl chloride and HF to the reactor.

  • Purge the reactor with an inert gas (e.g., nitrogen) at the reaction temperature for 1-2 hours to remove any adsorbed reactants and products.

  • Gradually decrease the reactor temperature to the desired regeneration temperature (typically 300-400°C).

  • Introduce a diluted stream of air or oxygen in nitrogen (e.g., 2-5% O2) into the reactor.

  • Monitor the reactor temperature and the composition of the off-gas (for CO and CO2) closely. The temperature may increase due to the exothermic nature of the coke combustion. Adjust the oxygen concentration or flow rate to control the temperature and prevent overheating.

  • Continue the regeneration process until the CO and CO2 concentration in the off-gas returns to baseline, indicating that all the coke has been removed.

  • Stop the flow of the oxygen-containing stream and purge the reactor with nitrogen.

  • The catalyst is now regenerated and can be used for the next reaction cycle.

Troubleshooting Guide 2: Poor Selectivity in 1,1,1-Trichloroethane Fluorination

Q: We are synthesizing HCFC-151a via the fluorination of 1,1,1-trichloroethane using an SbCl5 catalyst, but we are observing significant amounts of over-fluorinated byproducts like 1,1-difluoro-1-chloroethane (HCFC-142b) and 1,1,1-trifluoroethane (HFC-143a). How can we improve the selectivity towards HCFC-151a?

A: Achieving high selectivity in this reaction requires precise control over the reaction conditions and catalyst activity. Over-fluorination is a common challenge with highly active catalysts like SbCl5.

Potential Causes and Solutions:

1. Excessive Catalyst Activity:

  • Issue: Antimony pentachloride is a very active catalyst that can promote the sequential substitution of chlorine with fluorine. If the reaction is not carefully controlled, it can readily lead to the formation of more highly fluorinated products.

  • Solution:

    • Catalyst Concentration: Reduce the concentration of the SbCl5 catalyst in the reaction mixture. A lower catalyst loading will slow down the reaction rate and allow for better control over the product distribution.

    • Catalyst Deactivation: While generally undesirable, partial and controlled deactivation of the catalyst can sometimes be used to improve selectivity. This can be achieved by introducing a small, controlled amount of a deactivating agent, though this is a more advanced and less common technique.

2. Suboptimal Reaction Conditions:

  • Temperature:

    • Issue: Higher reaction temperatures generally favor the formation of more thermodynamically stable, over-fluorinated products.

    • Solution: The fluorination of 1,1,1-trichloroethane using SbCl5 is typically conducted at temperatures between 60°C and 100°C. Lowering the reaction temperature can significantly improve the selectivity towards the desired mono-fluorinated product.

  • Reaction Time/Residence Time:

    • Issue: Longer reaction times or residence times in a continuous reactor will increase the probability of the initially formed HCFC-151a undergoing further fluorination.

    • Solution:

      • Batch Reactor: Monitor the reaction progress closely using in-situ analytical techniques (e.g., in-situ FTIR or Raman spectroscopy) or by taking regular samples for GC analysis. Stop the reaction once the optimal conversion of the starting material and selectivity to HCFC-151a is achieved.

      • Continuous Reactor: Decrease the residence time by increasing the flow rate of the reactants.

  • Molar Ratio of HF to 1,1,1-Trichloroethane:

    • Issue: A high molar ratio of HF to the chlorinated ethane will drive the reaction towards the formation of more highly fluorinated products.

    • Solution: Use a lower molar ratio of HF to 1,1,1-trichloroethane. A ratio closer to the stoichiometric requirement for mono-fluorination (1:1) will favor the formation of HCFC-151a. However, a slight excess of HF is often necessary to maintain a reasonable reaction rate. An optimal ratio of around 1.5:1 to 2:1 is a good starting point for optimization.[1]

Troubleshooting Workflow for Poor Selectivity

G Troubleshooting Poor Selectivity in TCA Fluorination start Low Selectivity to HCFC-151a (High HCFC-142b/HFC-143a) temp Is the reaction temperature > 100°C? start->temp temp_yes Lower temperature to 60-80°C temp->temp_yes Yes temp_no Temperature is likely not the primary issue temp->temp_no No ratio Is the HF:TCA molar ratio > 3:1? temp_no->ratio ratio_yes Reduce HF:TCA ratio to 1.5:1 - 2:1 ratio->ratio_yes Yes ratio_no Molar ratio is likely not the primary issue ratio->ratio_no No time Is the reaction time/residence time long? ratio_no->time time_yes Reduce reaction time or increase flow rate time->time_yes Yes time_no Reaction time is likely not the primary issue time->time_no No catalyst Is the catalyst concentration high? time_no->catalyst catalyst_yes Reduce SbCl5 concentration catalyst->catalyst_yes Yes catalyst_no Consider other factors catalyst->catalyst_no No

Caption: A decision tree for troubleshooting poor selectivity.

Troubleshooting Guide 3: Catalyst Deactivation in Gas-Phase Hydrofluorination with Chromia Catalysts

Q: Our chromia-based catalyst is showing a gradual decline in activity during the gas-phase synthesis of HCFC-151a. What are the likely causes, and what is the recommended regeneration procedure?

A: Chromia catalysts are generally robust, but they are susceptible to deactivation over time, primarily through coking and, to a lesser extent, changes in the chromium oxidation state.

Potential Causes and Solutions:

  • Coke Formation: As with other solid acid catalysts, coke deposition is a common deactivation mechanism.

    • Mechanism: At the operating temperatures for hydrofluorination, side reactions can lead to the formation of polymeric or carbonaceous deposits on the catalyst surface, blocking active sites.

    • Solution: A controlled oxidative regeneration is effective.

  • Changes in Chromium Oxidation State:

    • Issue: The active species in chromia catalysts for fluorination is typically a partially fluorinated Cr(III) species. Under certain conditions, reduction to inactive lower oxidation states or oxidation to more volatile higher oxidation states can occur.

    • Solution: The regeneration procedure, which involves controlled oxidation, can help restore the optimal chromium oxidation state.

Detailed Step-by-Step Catalyst Regeneration Protocol for Chromia Catalysts

  • Shutdown and Purge:

    • Stop the flow of organic feed (vinyl chloride or 1,1,1-trichloroethane) to the reactor.

    • Continue the flow of hydrogen fluoride (HF) for a short period (e.g., 30 minutes) to remove any strongly adsorbed organic species.

    • Stop the HF flow and purge the reactor with an inert gas, such as nitrogen, for at least one hour to remove all residual reactants and products.

  • Oxidative Regeneration (Coke Removal):

    • While maintaining a flow of nitrogen, gradually heat the reactor to the regeneration temperature, typically between 350°C and 450°C.

    • Once the temperature is stable, introduce a controlled flow of a dilute oxygen/nitrogen mixture (typically 1-5% O2).

    • Monitor the reactor outlet for the formation of CO and CO2 using an online gas analyzer. The presence of these gases indicates the combustion of coke.

    • Carefully control the temperature during this step, as the coke burn-off is exothermic. If a significant temperature rise is observed, reduce the oxygen concentration or flow rate.

    • Continue the oxidative treatment until the concentration of CO and CO2 in the outlet stream returns to baseline levels.

  • Re-fluorination (Reactivation):

    • After the coke burn-off is complete, stop the oxygen flow and continue to purge with nitrogen.

    • Reintroduce a flow of HF to the reactor at the regeneration temperature. This step is crucial to re-fluorinate the catalyst surface and restore the active sites.

    • Continue the HF treatment for a period of 2-4 hours.

  • Return to Service:

    • After the re-fluorination step, the catalyst is ready to be brought back online for the synthesis reaction.

Visualization of the Catalyst Regeneration Workflow

G Chromia Catalyst Regeneration Workflow start Deactivated Catalyst shutdown Shutdown and Purge (Stop Organics, Purge with N2) start->shutdown oxidation Oxidative Regeneration (350-450°C, 1-5% O2 in N2) shutdown->oxidation refluorination Re-fluorination (Introduce HF at regeneration temp) oxidation->refluorination end Regenerated Catalyst refluorination->end

Caption: A workflow diagram for the regeneration of chromia catalysts.

Section 3: In-Situ Monitoring and Analytical Techniques

Q: What are the best analytical techniques for monitoring the health of the catalyst and the progress of the reaction in real-time?

A: In-situ spectroscopic techniques are invaluable for gaining real-time insights into the catalytic process, enabling prompt adjustments to maintain optimal performance.

  • In-Situ Fourier Transform Infrared (FTIR) Spectroscopy:

    • Application: In-situ FTIR is a powerful tool for monitoring the species adsorbed on the catalyst surface during the reaction. It can be used to:

      • Observe the formation of coke precursors and coke itself.

      • Identify catalyst poisons that may be adsorbing on the active sites.

      • Study the reaction mechanism by observing the transformation of reactants into intermediates and products on the catalyst surface.[4][5]

    • Experimental Setup: A specialized high-temperature, high-pressure in-situ FTIR cell is required, which allows the catalyst to be exposed to the reaction gases while IR spectra are collected.

  • Online Gas Chromatography (GC):

    • Application: An online GC is essential for real-time monitoring of the composition of the reactor effluent. It provides quantitative data on:

      • The conversion of reactants.

      • The selectivity to the desired product (HCFC-151a).

      • The formation of byproducts.

    • Benefits: This allows for rapid optimization of reaction conditions and early detection of any process upsets.

  • Mass Spectrometry (MS):

    • Application: Coupled with a GC (GC-MS), it is the gold standard for identifying unknown impurities and byproducts in the product stream.[6] It can also be used for online monitoring of the gas phase composition.

By combining these in-situ and online analytical techniques, researchers can gain a comprehensive understanding of their catalytic system, enabling them to troubleshoot effectively and optimize the synthesis of this compound.

References

  • U.S. Patent 4,849,555A, "Synthesis of 1-chloro-1,1-difluoroethane," filed July 18, 1989.
  • PubChem, "this compound," National Center for Biotechnology Information. [Link]

  • U.S. Patent 6,228,253B1, "Method for removing and suppressing coke formation during pyrolysis," filed May 8, 2001.
  • Z. Dai et al., "Coke formation in the oxidative dehydrogenation of ethylbenzene to styrene by TEOM," Catalysis Science & Technology, 2016. [Link]

  • J. He et al., "Performance Study of Catalysts for Dehydrochlorination Reaction of 1,1,2-TCE Using In Situ FTIR-MS," Molecules, 2022. [Link]

  • S. K. Singh et al., "In situ FTIR investigations of reverse water gas shift reaction activity at supercritical conditions," Catalysis Today, 2015. [Link]

  • Agilent, "Methods and Applications eBook: The Experts Guide to Pharmaceutical Impurity Analysis,". [Link]

  • U.S.
  • U.S.
  • Becht, "Shutting Down and Idling a Hydroprocessing Unit Safely Without a Catalyst Change," 2023. [Link]

  • FIU Environmental Health and Safety, "Emergency Shutdown Guidelines,". [Link]

  • American Chemistry Council, "Emergency Preparedness and Response Guidelines for Anhydrous Hydrogen Fluoride (AHF) and Hydrofluoric Acid (HF)," 2018. [Link]

Sources

Technical Support Center: Purification of Commercial Grade HCFC-151a

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and professionals in drug development who are utilizing commercial-grade 1-chloro-1-fluoroethane (HCFC-151a) and require a higher purity product for their applications. This document provides in-depth technical guidance on the removal of common impurities, troubleshooting potential issues during purification, and answers to frequently asked questions.

Introduction to HCFC-151a Purification

Commercial grade HCFC-151a, while suitable for many industrial applications, often contains impurities that can interfere with sensitive research and development processes. These impurities can originate from the synthesis process, storage, or handling. Achieving high purity is therefore a critical step for applications demanding stringent quality control. The primary methods for purifying HCFC-151a are fractional distillation and adsorption, often followed by rigorous analytical validation using techniques such as gas chromatography.

Understanding Impurities in Commercial HCFC-151a

The primary synthesis route for HCFC-151a involves the reaction of vinyl chloride with anhydrous hydrogen fluoride.[1] This process can lead to several impurities, including:

  • Unreacted Starting Materials: Vinyl chloride and hydrogen fluoride (HF).

  • By-products: 1,1-difluoroethane (HFC-152a) and 1,1-dichloroethane.[1][2]

  • Other Halogenated Compounds: Small amounts of other chloro- and fluoro-ethanes may be present.

  • Moisture and Non-condensable Gases: Air and water can be introduced during production and handling.

The following table summarizes the common impurities and their typical boiling points, which is crucial for designing a distillation-based purification strategy.

ImpurityChemical FormulaBoiling Point (°C)
HCFC-151a C2H4ClF -9.2
Vinyl ChlorideC2H3Cl-13.4
1,1-difluoroethane (HFC-152a)C2H4F2-24.7
1,1-dichloroethaneC2H4Cl257.3
Hydrogen Fluoride (HF)HF19.5

Note: Boiling points are at atmospheric pressure.

Purification Methodologies

Fractional Distillation

Fractional distillation is the most common and effective method for separating components of a liquid mixture with close boiling points.[1] The process relies on the difference in the volatilities of the components.

Objective: To separate HCFC-151a from lower and higher boiling point impurities.

Apparatus:

  • A jacketed distillation column packed with structured packing or random packing (e.g., Raschig rings or saddles) to provide a high number of theoretical plates.

  • Reboiler with a precision temperature controller.

  • Condenser with a controlled cooling system.

  • Reflux head with a reflux ratio controller.

  • Collection vessel(s) for different fractions.

  • Pressure and temperature sensors throughout the column.

Procedure:

  • System Preparation: Ensure the entire distillation setup is clean, dry, and leak-free. A leak in the system can introduce atmospheric moisture and gases, compromising the purity of the final product.

  • Charging the Reboiler: Carefully charge the reboiler with the commercial-grade HCFC-151a. It is recommended not to fill the reboiler to more than two-thirds of its capacity.

  • Initiating Distillation: Start the coolant flow through the condenser. Begin heating the reboiler gently.

  • Establishing Total Reflux: Once the mixture starts to boil, allow the column to operate under total reflux (no product is withdrawn) for a period to establish a stable temperature and pressure gradient. This step is crucial for achieving equilibrium and maximizing separation efficiency.

  • Collecting Fractions:

    • First Fraction (Heads): Set the reflux ratio to a high value (e.g., 10:1) and slowly begin to collect the first fraction, which will be enriched in the more volatile impurities like HFC-152a and any dissolved non-condensable gases. Monitor the head temperature; a stable, low temperature indicates the removal of these impurities.

    • Main Fraction (Heart): Once the head temperature begins to rise and then stabilizes at the boiling point of pure HCFC-151a, switch to a new collection vessel. This is the main product fraction. The reflux ratio can be gradually decreased to increase the take-off rate, but this should be done cautiously to maintain separation efficiency.

    • Final Fraction (Tails): As the distillation proceeds, the concentration of higher-boiling impurities in the reboiler will increase. A subsequent rise in the head temperature indicates the end of the pure HCFC-151a fraction. At this point, stop the collection of the main product. The remaining liquid in the reboiler contains the higher-boiling impurities like 1,1-dichloroethane and residual HF.

  • Shutdown: Once the main fraction is collected, turn off the heater and allow the system to cool down before dismantling.

Diagram: Fractional Distillation Workflow

FractionalDistillation cluster_setup System Setup cluster_operation Distillation Operation cluster_analysis Analysis & Storage charge Charge Reboiler with Commercial HCFC-151a prepare Prepare Clean, Dry, Leak-Free System heat Initiate Heating and Cooling charge->heat reflux Establish Total Reflux heat->reflux collect_heads Collect 'Heads' (Low Boilers) reflux->collect_heads collect_heart Collect 'Heart' (Pure HCFC-151a) collect_heads->collect_heart collect_tails Stop Collection Isolate 'Tails' (High Boilers) collect_heart->collect_tails analyze Analyze Purity (e.g., GC) collect_heart->analyze store Store Purified Product analyze->store DistillationTroubleshooting cluster_symptoms Symptom Analysis cluster_causes Potential Causes cluster_solutions Corrective Actions start Problem Identified: Low Purity of HCFC-151a low_boilers Presence of Low-Boiling Impurities (e.g., HFC-152a) start->low_boilers high_boilers Presence of High-Boiling Impurities start->high_boilers general_low_purity Overall Low Purity start->general_low_purity cause1 Insufficient Separation Efficiency low_boilers->cause1 cause2 Early Collection of Main Fraction high_boilers->cause2 cause3 Column Flooding or Weeping general_low_purity->cause3 cause4 Azeotrope Formation general_low_purity->cause4 solution1 Increase Reflux Ratio Decrease Distillation Rate cause1->solution1 solution2 Monitor Head Temperature Carefully for Cut Points cause2->solution2 solution3 Reduce Reboiler Heat Check Column Packing cause3->solution3 solution4 Consider Adsorption or Pressure-Swing Distillation cause4->solution4

Sources

Technical Support Center: Scaling Up the Synthesis of 1-Chloro-1-fluoroethane (HCFC-151a)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-Chloro-1-fluoroethane (HCFC-151a). This guide is designed for chemical researchers and process development professionals. It provides in-depth technical information, troubleshooting guides, and frequently asked questions to support the successful scale-up of HCFC-151a synthesis. Our focus is on ensuring scientific integrity, safety, and operational excellence.

Section 1: Synthesis Overview & Core Principles

This compound (C₂H₄ClF) is a hydrochlorofluorocarbon synthesized primarily through the hydrofluorination of vinyl chloride (VCM) or the hydrochlorination of vinyl fluoride. The choice of synthetic route often depends on raw material availability, catalyst selection, and desired selectivity. The most common industrial approach involves the reaction of vinyl chloride with hydrogen fluoride (HF).[1][2] This reaction is an electrophilic addition across the double bond of the vinyl chloride molecule.

The reaction can be performed in either the liquid or vapor phase. Liquid-phase synthesis often offers better temperature control and can be conducted at lower temperatures, while vapor-phase reactions may provide higher throughput. Catalyst selection is critical for optimizing the reaction rate and selectivity towards the desired product, this compound, while minimizing the formation of byproducts like 1,1-difluoroethane (HFC-152a).[1]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The two main routes are:

  • Hydrofluorination of Vinyl Chloride: This is the most common method, reacting vinyl chloride (CH₂=CHCl) with hydrogen fluoride (HF). The reaction can be performed with or without a catalyst.[1]

  • Hydrochlorination of Vinyl Fluoride: This route involves reacting vinyl fluoride (CH₂=CHF) with hydrogen chloride (HCl). While chemically feasible, it is less common due to the relative cost and availability of vinyl fluoride.

Q2: Why is catalyst selection so important in the hydrofluorination of vinyl chloride?

A2: Catalyst selection is crucial for directing the reaction's selectivity. Without a catalyst, the reaction of vinyl chloride and HF can lead to the formation of significant amounts of oily side products.[1] Different catalysts favor different products. For instance, vanadium, chromium, and titanium derivatives are preferred when this compound is the desired product.[1] Conversely, tin, molybdenum, and tungsten-based catalysts tend to promote the formation of 1,1-difluoroethane.[1]

Q3: What are the major safety concerns when scaling up this synthesis?

A3: The primary safety concern is the handling of anhydrous hydrogen fluoride (HF). HF is an extremely corrosive and toxic substance that can cause severe burns to the skin, eyes, and respiratory tract.[3][4] Proper personal protective equipment (PPE), including HF-resistant gloves, a full-face shield, and a chemical-resistant apron, is mandatory.[3][4][5] All procedures involving HF should be conducted in a well-ventilated fume hood.[3] Additionally, vinyl chloride is a known human carcinogen, and exposure must be minimized.[6]

Q4: What are the typical byproducts I should expect?

A4: In the hydrofluorination of vinyl chloride, the main byproduct is often 1,1-difluoroethane (HFC-152a), formed by the further reaction of the product with HF.[2] Other potential impurities include unreacted vinyl chloride, vinyl fluoride, and hydrogen chloride.[2] The formation of polymeric oils can also occur, particularly in uncatalyzed reactions.[7]

Section 3: Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up process.

Problem Potential Cause(s) Recommended Solution(s)
Low Conversion of Vinyl Chloride 1. Insufficient catalyst activity. 2. Low reaction temperature. 3. Short residence time. 4. Impurities in feedstock poisoning the catalyst.1. Regenerate or replace the catalyst. Ensure proper activation procedures are followed. 2. Gradually increase the reaction temperature within the recommended range (e.g., 40°C to 130°C for liquid phase).[1] 3. Decrease the flow rate of reactants to increase contact time with the catalyst. 4. Analyze feedstock for impurities (e.g., water, sulfur compounds) and implement purification steps if necessary.
Poor Selectivity (High levels of 1,1-difluoroethane) 1. Incorrect catalyst choice. 2. High reaction temperature. 3. High HF to vinyl chloride molar ratio.1. Switch to a catalyst known to favor this compound formation, such as vanadium or chromium-based catalysts.[1] 2. Lower the reaction temperature. Higher temperatures can drive the reaction towards the more fluorinated product. 3. Reduce the molar ratio of HF to vinyl chloride to limit the secondary fluorination reaction.
Formation of Polymeric Byproducts 1. Absence of a suitable catalyst. 2. "Hot spots" in the reactor leading to uncontrolled polymerization. 3. Presence of oxygen or other radical initiators.1. Introduce a suitable catalyst to promote the desired electrophilic addition pathway.[1] 2. Improve reactor mixing and temperature control to ensure a uniform temperature profile. 3. Ensure all reactants and the reactor system are purged with an inert gas (e.g., nitrogen) to remove oxygen.
Corrosion of Reactor Materials 1. Reaction with anhydrous HF. 2. Use of highly acidic catalysts.1. Use reactors constructed from HF-resistant materials such as Monel or Hastelloy.[8] 2. Passivate the reactor surface before use.[9] Ensure that the chosen catalyst is compatible with the reactor material at operating temperatures.
Troubleshooting Decision Tree

Below is a logical flow diagram to assist in diagnosing and resolving common synthesis issues.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Prep_Reactor 1. Prepare & Purge Reactor with N2 Add_Catalyst 2. Add Catalyst Prep_Reactor->Add_Catalyst Cool_Reactor 3. Cool Reactor Add_Catalyst->Cool_Reactor Add_HF 4. Add Anhydrous HF Cool_Reactor->Add_HF Add_VCM 5. Feed Vinyl Chloride Add_HF->Add_VCM React 6. Heat & React (e.g., 50-120°C) Add_VCM->React Cool_Down 7. Cool & Depressurize React->Cool_Down Neutralize 8. Neutralize Acid (e.g., Alkali Scrubber) Cool_Down->Neutralize Distill 9. Fractional Distillation Neutralize->Distill Analyze 10. Analyze Product (GC-MS) Distill->Analyze

Sources

Addressing corrosion issues in reactors for 1-Chloro-1-fluoroethane synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Corrosion Mitigation in Hydrofluorination Reactors (1-Chloro-1-fluoroethane) Document ID: TS-HCFC-151a-CORR-01 Status: Active / Tier 3 Engineering Support Audience: Process Chemists, Chemical Engineers, Plant Managers

Core Directive: The Corrosion Triangle in Hydrofluorination

Synthesis of this compound (HCFC-151a) typically involves the hydrofluorination of vinyl chloride or vinylidene chloride precursors using Anhydrous Hydrogen Fluoride (AHF) and a Lewis acid catalyst (e.g.,


, 

).

This chemical environment represents a "Superacidic" regime. Standard chemical resistance charts often fail here because they do not account for the synergistic aggression of HF, Lewis acids, and process temperature.

Your primary failure modes are not random; they are deterministic based on three variables:

  • Thermodynamics: Temperature > 60°C accelerates diffusion of

    
     ions through protective oxide layers.
    
  • Phase State: Vapor phase corrosion (often overlooked) differs significantly from liquid phase corrosion due to condensation of aqueous acid.

  • Catalyst Complexation: Lewis acids increase the Hammett acidity function (

    
    ), rendering "HF-resistant" materials like Stainless Steel 316L useless.
    

Process Visualization & Corrosion Hotspots

The following diagram maps the synthesis workflow to specific corrosion mechanisms. Use this to identify where your system is most vulnerable.

HCFC_Synthesis_Corrosion Feed_VC Vinyl Chloride Feed Reactor Stirred Reactor (HCFC-151a Synthesis) Temp: 50-120°C Press: 5-20 bar Feed_VC->Reactor Feed_HF Anhydrous HF Feed Feed_HF->Reactor Corr_Feed Mechanism: Erosion-Corrosion Limit velocity < 1.5 m/s Feed_HF->Corr_Feed Separator Phase Separator (Acid Recovery) Reactor->Separator Product + Unreacted HF Corr_Reactor Mechanism: Lewis Acid Attack & Stress Corrosion Cracking Reactor->Corr_Reactor Corr_Vapor Mechanism: Condensation Corrosion (Aq. HF formation) Reactor->Corr_Vapor Separator->Feed_HF HF Recycle Scrubber Caustic Scrubber Separator->Scrubber Waste Gas

Figure 1: Process flow for HCFC-151a synthesis highlighting critical corrosion zones (Erosion, Lewis Acid Attack, and Condensation).

Module 1: Material Selection (The Hardware Layer)

User Issue: "We are seeing wall thinning in our Monel 400 reactor after increasing the reaction temperature to 110°C."

Technical Analysis

Monel 400 (Ni-Cu) is the industry standard for pure AHF. However, its resistance relies on the absence of oxidizing agents and moderate temperatures.

  • The Failure: At temperatures >100°C, the corrosion rate of Monel 400 in HF rises exponentially. Furthermore, if your feed contains even trace oxygen (ppm levels) or if the Lewis acid catalyst acts as an oxidizer (e.g.,

    
    ), the protective fluoride film breaks down.
    
  • The Solution: Transition to Hastelloy C-276 or a Fluoropolymer-Lined system.

Material Compatibility Matrix
MaterialMax Temp (HF Service)Lewis Acid CompatibilityKey Vulnerability
Monel 400 ~90°CModerateRapid failure with

or oxidizing salts.
Hastelloy C-276 ~150°CHighHigh cost; susceptible to surface depletion of Cr over years.
Carbon Steel < 60°CLowVelocity sensitive. Formation of Iron Fluoride sludge.
PTFE / PFA 200°CExcellentPermeation. HF molecules penetrate the liner, corroding the steel shell behind it.

Protocol: Validating Material Integrity

  • In-Situ Monitoring: Install corrosion coupons (C-276 and Monel) in the reactor baffle.

  • Product Analysis (ICP-MS): Measure Ni, Cu, and Fe levels in the crude HCFC-151a.

    • High Cu = Monel failure.

    • High Fe = Carbon steel/Stainless failure.

    • High Cr/Mo = Hastelloy pitting.

Module 2: Operational Troubleshooting (The Process Layer)

User Issue: "Our rupture disc failed prematurely, and we found severe pitting on the vapor-space sensors."

Technical Analysis

This is likely "Condensation Corrosion."

  • Mechanism: In the reactor headspace, AHF vapor may mix with trace moisture ingress. When this condenses on cooler surfaces (like rupture discs or sensor diaphragms), it forms aqueous HF. Aqueous HF is chemically distinct from AHF and attacks metals that are resistant to the anhydrous form.

  • Causality: The Lewis acid catalyst (

    
    ) is hygroscopic. It pulls moisture into the system, creating localized super-corrosive droplets.
    
Troubleshooting Guide: Moisture Management

Moisture_Troubleshooting Start Symptom: Vapor Space Pitting Check_Feed Check Feed Moisture (Karl Fischer Titration) Start->Check_Feed Result_Wet Feed > 50ppm H2O? Check_Feed->Result_Wet Action_Dry Install Molecular Sieves on Feed Lines Result_Wet->Action_Dry Yes Action_Purge Check N2 Purge (Oxygen Ingress) Result_Wet->Action_Purge No

Figure 2: Decision tree for diagnosing vapor-space corrosion caused by moisture ingress.

Corrective Protocol:

  • Feed Specification: Ensure AHF feed is < 50 ppm water.

  • Nitrogen Blanket: Maintain a positive pressure

    
     pad on the reactor seal to prevent atmospheric moisture ingress.
    
  • Heat Tracing: Heat the upper reactor head and nozzles to

    
     to prevent condensation on metallic components.
    

Module 3: Component Specifics (Valves & Seals)

User Issue: "We cannot maintain a seal on the reactor flanges. PTFE gaskets are cold-flowing."

Technical Analysis

Standard PTFE gaskets exhibit "creep" or cold flow under the thermal cycling of batch reactors (50°C


 120°C). Once the material flows, the bolt load drops, and HF leaks.
  • HF Danger: HF leaks are non-forgiving. A small leak reacts with air moisture to form a corrosive cloud that eats external bolts (usually B7 steel), leading to catastrophic flange separation.

Recommended Configuration
  • Gasket Material: Switch to Modified PTFE (e.g., Gylon) or Graphite-filled Spiral Wound Gaskets with Monel/Hastelloy windings. Modified PTFE has a restructured molecular geometry that reduces creep.

  • O-Rings: For valves, use FFKM (Perfluoroelastomer) .

    • Warning: Not all FFKM is HF-compatible. Some grades use fillers that HF attacks.[1] Specify grades explicitly designed for "Steam/Amine/Acid" service.

  • Valve Type: Use Bellows Sealed Globe Valves (Material: Hastelloy C-276 or Monel 400). Avoid packed glands which will eventually leak HF.

Frequently Asked Questions (FAQ)

Q: Can we use Stainless Steel 316L for the transfer lines if the HF is cold? A: Risk High. While SS316L forms a passivation layer, it is brittle and easily removed by flow velocity (erosion-corrosion). If the flow rate exceeds 1.5 m/s, or if there is any turbulence, the pipe will fail. Carbon steel (seamless, low temperature) is actually preferred over SS316 for AHF due to the formation of a more stable iron fluoride layer, provided velocities are kept low (< 1.0 m/s).

Q: Why is my glass-lined reactor pitting? I thought glass was acid-resistant. A: STOP IMMEDIATELY. Glass (Silica,


) reacts violently with HF to form Silicon Tetrafluoride gas (

).

You cannot use glass, glass-lined steel, or borosilicate sight glasses in this process. Use PFA-lined steel or solid Hastelloy.

Q: How do we clean the reactor without corroding it further? A: Avoid steam cleaning if the reactor contains residual Lewis Acids. Steam +


 = Hydrolysis 

HCl + Sn-Oxides (Solids). The HCl will attack the metal.
  • Protocol: Flush with dry organic solvent (e.g., Dichloroethane) first to remove catalyst, then neutralize with dilute alkaline solution, then water wash.

References

  • Nickel Institute. (2024). Alloy 400 vs Hastelloy C276: Corrosion Performance in Hydrofluoric Acid.[2][3] Columbia Metals. Link

  • Oak Ridge National Laboratory. (2021).[4] Hydrofluoric Acid Corrosion Study of High-Alloy Materials. ORNL Technical Reports. Link

  • Eurofluor. (2020). Recommendation on Materials of Construction for Anhydrous Hydrogen Fluoride. Eurofluor Technical Committee.[5] Link

  • US Patent Office. (2004). Process for the preparation of this compound (US6809226B1). Google Patents. Link

  • NRC. (2025). Materials of Construction Guideline for Anhydrous Hydrogen Fluoride. Nuclear Regulatory Commission / HFIPI. Link

Sources

Technical Support Center: Safe Disposal of 1-Chloro-1-fluoroethane (HCFC-151a)

[1]

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Waste Management & Chemical Safety

Core Directive & Executive Summary

Do not treat 1-Chloro-1-fluoroethane (HCFC-151a) as a standard organic solvent. [1]

The primary danger of HCFC-151a lies in its physical properties: with a boiling point of approximately 16.1°C (61°F) , it sits on the thermodynamic border between a volatile liquid and a flammable gas. In a typical laboratory environment (20–25°C), it will spontaneously boil, pressurizing waste containers and creating flammable, asphyxiating atmospheres.

This guide provides a self-validating protocol for the containment, classification, and destruction of HCFC-151a waste, ensuring compliance with environmental regulations (RCRA/EPA) and preventing catastrophic laboratory accidents.

Critical Safety Parameters (Data Summary)

Before attempting disposal, verify the state of your waste against these parameters.

ParameterValueCritical Implication
CAS Number 1615-75-4Use for waste labeling/manifests.[1]
Boiling Point ~16.1°C (61°F)High Risk: Will vaporize at room temp.[1] Requires cryo-handling.[1]
Flash Point -50°C (-58°F)Extreme Fire Hazard: Vapors can ignite from static discharge.[1]
RCRA Characteristics D001 (Ignitable)Must be segregated from oxidizers and acids.[1]
Decomposition Products HF, HCl, PhosgeneLethal: Do not incinerate without alkaline scrubbing.[1]
ODP (Ozone Depleting) Yes (Class II ODS)Strict Prohibition: Venting to atmosphere is illegal.[1]

The "Cold Chain" Containment Protocol

Issue: Users frequently report bulging waste containers or "hissing" caps. Cause: The waste is boiling inside the closed vessel. Solution: You must maintain a "Cold Chain" from generation to storage.[1]

Step-by-Step Containment Workflow
  • Preparation:

    • Pre-cool the waste receiving container (HDPE or Teflon-lined steel) in a dry ice/isopropanol bath (-78°C) or an ice/salt bath (<0°C).[1]

    • Ensure the container is rated for pressure (e.g., a pressure-rated stainless steel cylinder is preferred over glass).

  • Transfer:

    • Never pour HCFC-151a at room temperature.[1]

    • Cannulate or distill the waste directly into the pre-cooled trap.

    • Self-Validation Check: If you see vigorous bubbling in the receiving flask, the trap is not cold enough. Stop immediately.

  • Stabilization:

    • Once collected, dilute the HCFC-151a with a higher-boiling compatible solvent (e.g., Toluene or Ethanol) if chemically appropriate.[1] This raises the boiling point of the mixture (Raoult’s Law), reducing vapor pressure.

    • Ratio: Aim for <20% HCFC-151a by volume.

  • Storage:

    • Store in a flammables-rated refrigerator/freezer.[1]

    • Cap Check: Use vented caps (pressure-relief caps) if storing in glass to prevent explosion from thermal expansion.[1]

Troubleshooting & FAQs

Q1: How do I classify this waste for the EHS/Disposal team?

A: Do not label it merely as "Halogenated Waste." It requires specific coding.

  • Primary Code: D001 (Ignitable).

  • Secondary Hazard: Halogenated (contains Chlorine and Fluorine).

  • Label Text: "Waste this compound. FLAMMABLE LIQUID/GAS.[2] Contains Halogens.[3][4][5][6] DANGER: High Vapor Pressure."

Q2: Can I use a standard rotary evaporator to remove solvents from this compound?

A: NO. Because HCFC-151a boils at 16°C, it will be the first thing to evaporate (bumping into the pump).

  • Result: You will pump flammable, ozone-depleting gas out of the exhaust.

  • Correct Method: Distill the HCFC-151a out of the mixture into a liquid nitrogen-cooled trap (cryo-distillation), then dispose of the trapped condensate as hazardous waste.[1]

Q3: What happens if the waste catches fire? (Emergency Response)

A: Do not use water.

  • Reaction: Burning HCFC-151a produces Hydrogen Fluoride (HF) and Phosgene .[1]

  • Action: Evacuate immediately. The smoke is chemically toxic.[7] Firefighters must use SCBA.

  • Post-Fire: Any surfaces contacted by the smoke may be coated in hydrofluoric acid. Test pH before touching.

Q4: Why does the disposal facility charge so much for this?

A: Because they cannot just burn it. Standard incineration (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

Visualizing the Disposal Pathway

The following diagram illustrates the lifecycle of HCFC-151a waste, highlighting the critical decision points that prevent laboratory accidents.

Gcluster_0Laboratory Phase (User Control)cluster_1Professional Disposal (Facility)StartHCFC-151a Waste GeneratedTempCheckCheck Temp > 15°C?Start->TempCheckBoilRiskCRITICAL RISK:Boiling & PressurizationTempCheck->BoilRiskYes (Room Temp)ColdTrapCool Collection Vessel(Dry Ice / IPA Bath)TempCheck->ColdTrapNo (Active Cooling)BoilRisk->ColdTrapCorrective ActionDilutionDilute with High-BP Solvent(Reduce Vapor Pressure)ColdTrap->DilutionLabelingLabel: D001 + HalogenatedWarning: High VolatilityDilution->LabelingIncinerationHigh-Temp Incineration(>1100°C, 2 sec residence)Labeling->IncinerationHazMat PickupScrubbingWet Scrubbing (Caustic)Neutralize HF & HClIncineration->ScrubbingFlue Gas TreatmentFinalSafe Emission(CO2, H2O, Salts)Scrubbing->Final

Caption: Figure 1. The "Cold Chain" workflow for HCFC-151a, ensuring vapor suppression before professional thermal destruction.

Advanced Mechanism: Thermal Destruction Chemistry

For researchers needing to justify the disposal cost or method to regulatory bodies, here is the chemical mechanism of destruction.

1. Combustion (The Problem):

  • Note: The generation of HF (Hydrofluoric Acid) gas is the primary concern. It is highly corrosive to silica (glass) and metals.

2. Neutralization (The Solution): The incinerator flue gas is passed through a wet scrubber spraying Sodium Hydroxide (NaOH). ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="ng-star-inserted display">


Self-Validating Safety Check: If you are managing a local destruction setup (rare), the effluent water pH must be monitored continuously. A drop in pH (<7.0) indicates scrubber breakthrough and immediate release of toxic HF gas.

References

  • PubChem. (n.d.). This compound (Compound Summary). National Library of Medicine. Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (EPA). (2024).[1] Defining Hazardous Waste: Listed and Characteristic Wastes (RCRA). Retrieved from [Link]

  • National Institute for Occupational Safety and Health (NIOSH). (n.d.). Pocket Guide to Chemical Hazards: Chlorinated Fluorocarbons. Centers for Disease Control and Prevention. Retrieved from [Link][1]

  • United Nations Environment Programme. (2011).[1] Destruction Technologies for Ozone Depleting Substances. Montreal Protocol Technology and Economic Assessment Panel. Retrieved from [Link]

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who handle chloro-fluoro compounds and related substances prone to peroxide formation. The autoxidation of these chemicals can lead to the accumulation of highly explosive peroxide crystals, posing a significant safety risk in the laboratory. This document provides in-depth, field-proven insights and protocols to ensure the safe handling, storage, and management of these potentially hazardous materials.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding peroxide formation.

Q1: What exactly are peroxides, and why are they so dangerous in chemical solvents?

A: Peroxides are a class of compounds containing an oxygen-oxygen single bond (R-O-O-R'). This bond is inherently weak and unstable, making these compounds highly reactive and potentially explosive. In the context of laboratory solvents, these peroxides form through a free-radical reaction with atmospheric oxygen, a process known as autoxidation.[1] The primary danger arises because these peroxides can be sensitive to heat, friction, or mechanical shock, leading to violent detonation.[2] Furthermore, peroxides are often less volatile than their parent solvent, meaning they can become dangerously concentrated during distillation or evaporation.[1]

Q2: My work involves various chloro-fluoro compounds. Which ones are most susceptible to peroxide formation?

A: The molecular structure is the primary determinant of a compound's susceptibility to peroxide formation. For chloro-fluoro compounds, the risk is highest in unsaturated molecules (those with double or triple bonds). Key examples to be highly cautious with include:

  • Chloro- and Fluoroalkenes: Such as Chlorofluoroethylene, Chlorotrifluoroethylene, and Tetrafluoroethylene.[2][3]

  • Vinyl Halides and Ethers: Including Vinylidene chloride and Vinyl ethers.[2] These compounds are often classified as severe peroxide hazards because they can form explosive levels of peroxides without being concentrated and may also undergo dangerous auto-polymerization initiated by peroxides.[1]

Q3: How can I visually inspect a container for peroxides before I even consider opening it?

A: A preliminary visual inspection is a critical first safety step. Look for any signs of peroxide formation, which can be quite distinct. Pay close attention to the area around the cap and within the liquid itself.

  • Crystal Formation: The most dangerous sign is the presence of solid crystals, which may appear as a precipitate in the liquid or as crystalline crusts on the container plug or threads of the lid.[4]

  • Viscous Liquid or "Syrup": A noticeable increase in viscosity or the appearance of a clear, syrupy layer can indicate the concentration of peroxides.

  • Discoloration: While not always definitive, any unexplained discoloration should be treated with suspicion.

CRITICAL WARNING: If you observe definite crystal formation, do not handle or attempt to open the container.[4][5] The friction from twisting the cap could be sufficient to cause a detonation.[4] Cordon off the area and contact your institution's Environmental Health & Safety (EHS) department immediately for emergency disposal.

Q4: What are the main factors that accelerate peroxide formation?

A: Peroxide formation is a free-radical process catalyzed by several common laboratory conditions.[6] Key accelerators include:

  • Exposure to Air (Oxygen): Oxygen is a necessary reactant for autoxidation.[4] A partially empty or frequently opened container presents a higher risk.

  • Exposure to Light: UV light, in particular, can initiate the free-radical chain reaction.[7] This is why peroxide-forming chemicals are typically stored in opaque or amber bottles.[5][8]

  • Heat and Temperature Changes: Higher temperatures increase the rate of chemical reactions, including peroxide formation.[4][6]

  • Presence of Contaminants: Contamination with metals or other impurities can also catalyze the process.[4]

Q5: I see that some of my solvents are "inhibited." What does this mean, and can I rely on it for safety?

A: An inhibitor is a chemical stabilizer added by the manufacturer to slow down the autoxidation process.[9] A very common inhibitor is Butylated Hydroxytoluene (BHT), which acts as a free-radical scavenger, effectively interrupting the chain reaction that forms peroxides.[4][10]

While inhibitors are highly effective, they do not last forever. They are consumed over time, and once depleted, peroxide formation can begin.[4] Crucially, processes like distillation or purification over activated alumina will remove the inhibitor, leaving the solvent highly susceptible to rapid peroxide formation.[4] Therefore, inhibited solvents are safer for storage, but they still require dating, monitoring, and testing.[10]

Section 2: Troubleshooting Guide - Detection, Handling, and Prevention

This section provides detailed workflows and protocols for managing peroxide-forming chloro-fluoro compounds.

Workflow: Evaluating a Container of a Peroxide-Forming Chemical

Before using any peroxide-forming chemical, especially one that has been stored for some time, follow this decision-making process.

Peroxide_Workflow start Start: Encounter Container of Peroxide-Forming Chemical (PFC) check_dates Check Dates: - Date Received - Date Opened start->check_dates dates_ok Dates within Safe Limits? check_dates->dates_ok visual_inspect Perform Visual Inspection (See Protocol 2.1) dates_ok->visual_inspect Yes dispose_expired Action: Contact EHS for Disposal (Expired Chemical) dates_ok->dispose_expired No crystals_present Crystals or Precipitate Visible? visual_inspect->crystals_present test_peroxides Test for Peroxides (See Protocol 2.2 or 2.3) crystals_present->test_peroxides No dispose_crystals CRITICAL EMERGENCY: DO NOT TOUCH! Contact EHS Immediately! crystals_present->dispose_crystals Yes peroxides_detected Peroxides > 100 ppm? test_peroxides->peroxides_detected safe_to_use Safe for Use (Proceed with Caution) peroxides_detected->safe_to_use No dispose_high_peroxide Action: Contact EHS for Disposal (High Peroxide Content) peroxides_detected->dispose_high_peroxide Yes

Caption: Decision workflow for handling peroxide-forming chemicals.

Protocol 2.1: Visual Inspection for Peroxides

Objective: To safely assess a container for visible signs of hazardous peroxide formation.

Methodology:

  • Safety First: Place the container behind a blast shield in a fume hood before conducting the inspection. Wear appropriate PPE, including safety glasses, a face shield, and chemical-resistant gloves.

  • Examine the Cap and Threads: Without agitating the container, carefully look at the cap and the neck of the bottle. Look for the formation of any white or light-colored crystals. Do not attempt to clean or disturb them.

  • Inspect the Bulk Liquid: Gently swirl the container (do not shake) and observe the contents against a well-lit background. Look for:

    • Solid precipitates or suspended crystals.

    • A hazy or cloudy appearance.

    • Stratification or the presence of a viscous, syrupy layer.

  • Decision:

    • If crystals or solids are observed: Execute emergency procedures. Do not move the container. Alert others in the lab, secure the area, and call your EHS office immediately.[5]

    • If no solids are observed: Proceed with caution to chemical testing (Protocol 2.2 or 2.3).

Protocol 2.2: Chemical Testing for Peroxides (Qualitative Iodide Method)

Objective: To chemically test for the presence of peroxides using the oxidation of iodide. This method is highly sensitive.[10]

Causality: This test is based on a redox reaction. Peroxides are strong oxidizing agents and will oxidize colorless iodide ions (I⁻) into elemental iodine (I₂), which is yellow-brown. In the presence of starch, iodine forms a deep blue-black complex, making even trace amounts easily visible.[10]

Materials:

  • Sample of the solvent to be tested (1-2 mL)

  • Glacial acetic acid (1-2 mL)

  • Sodium iodide (NaI) or Potassium iodide (KI) crystals (~0.1 g)

  • (Optional but recommended) Saturated aqueous starch solution

Methodology:

  • In a clean test tube, add 1-2 mL of the solvent you are testing.

  • Add an equal volume of glacial acetic acid and mix.

  • Add approximately 0.1 g of NaI or KI crystals and swirl to dissolve.

  • Observe for color change:

    • A yellow color indicates the presence of peroxides.

    • A brown color indicates a high concentration of peroxides.

  • For enhanced sensitivity: Add one drop of the saturated starch solution. The formation of a deep blue or violet color is a positive test for peroxides.[10]

  • Run a Blank: It is good practice to run a blank determination with just the acetic acid and iodide, as old solutions can slowly air-oxidize and give a faint false positive.

Table 1: Peroxide Hazard Classification and Control

Many institutions classify peroxide-forming chemicals into groups to guide storage and testing schedules.[1][2] Chloro-fluoro compounds with unsaturation fall into the most hazardous categories.

Hazard ClassDescription & ExamplesRecommended Action After Opening
Class A Severe Hazard: Forms explosive peroxides without concentration. Can be dangerous even in unopened containers.[1] Examples: Vinylidene chloride, Tetrafluoroethylene, Chloroprene[2]Test for peroxides before use. Discard within 3 months. [1][10]
Class B Concentration Hazard: Peroxides become hazardous upon concentration (e.g., distillation).[1] Examples: Chlorofluoroethylene, Vinyl ethersTest for peroxides before distillation or if stored >1 year. Discard after 1 year.
Class C Polymerization Hazard: Can undergo hazardous, rapid auto-polymerization initiated by peroxides.[1] Examples: Chlorotrifluoroethylene, Styrene, Butadiene[3]Test for peroxides periodically. Discard after 1 year. [1]

Section 3: Prevention and Control Strategies

Proactive measures are the most effective way to prevent peroxide-related incidents.

Q: What are the definitive best practices for storing these chemicals?

A: Proper storage is your first line of defense.

  • Use Original Containers: Store chemicals in their original, light-resistant, air-impermeable containers.[7][8]

  • Label Everything: Upon receipt, mark the container with the date. When first opened, mark it again with the opening date.[9] This is crucial for tracking the chemical's age.

  • Segregate and Store Safely: Store peroxide-forming chemicals in a designated, cool, dry, and dark area, away from heat and ignition sources.[4] They should be stored in flammable-safe cabinets.[7]

  • Minimize Quantity: Purchase only the amount of material you expect to use within its safe shelf life.[5][10] Avoid accumulating large quantities of aging stock.

  • Inert Atmosphere: For highly sensitive or uninhibited chemicals, storing under an inert atmosphere (e.g., nitrogen or argon) can significantly reduce peroxide formation by displacing oxygen.[9]

Q: How should I manage my inventory to prevent chemicals from becoming hazardous?

A: Implement a "first-in, first-out" inventory system. Always use the oldest stock first to prevent chemicals from sitting in storage for extended periods. Regularly audit your chemical inventory to identify and dispose of any chemicals approaching their expiration date (refer to Table 1). Set calendar reminders for mandatory disposal dates of Class A chemicals.

References

  • University of Louisville. (n.d.). Peroxide Forming Chemicals. Retrieved from University of Louisville Environmental Health and Safety. [Link]

  • Yale University. (2019, August 26). Peroxide Forming Solvents. Retrieved from Yale Environmental Health & Safety. [Link]

  • Gu, Y., et al. (2020). Inhibition of Perchlorate Formation during the Electrochemical Oxidation of Perfluoroalkyl Acid in Groundwater. Retrieved from ResearchGate. [Link]

  • Concordia University. (n.d.). “Peroxide-Forming Chemicals” Safety Guidelines. Retrieved from Concordia University Environmental Health & Safety. [Link]

  • Kelly, R.J. (n.d.). Peroxides and peroxide- forming compounds. Retrieved from American Chemical Society. [Link]

  • University of North Carolina. (n.d.). Peroxide Forming Chemicals: Management, Retention and Storage. Retrieved from Office of Clinical and Research Safety. [Link]

  • University of Alabama. (n.d.). GUIDELINES FOR SAFE HANDLING OF PEROXIDE FORMING CHEMICALS. Retrieved from The University of Alabama Environmental Health & Safety. [Link]

  • Northwestern University. (n.d.). Peroxide Forming Chemicals. Retrieved from Northwestern University Environmental Health & Safety. [Link]

  • Yale Environmental Health & Safety. (n.d.). PEROXIDE FORMING CHEMICALS. Retrieved from Yale University. [Link]

  • Google Patents. (1989). US4849555A - Synthesis of 1-chloro-1, 1-difluoroethane.
  • Google Patents. (1996). US5503768A - Halogen scavengers.
  • New Jersey Department of Health. (n.d.). Hydrogen Peroxide - Hazardous Substance Fact Sheet. [Link]

  • PubMed. (2020). Inhibition effect of chlorine ion on hydroxyl radical generation in UV-H2O2 process. [Link]

  • Centers for Disease Control and Prevention. (n.d.). Hydrogen Peroxide | Medical Management Guidelines. [Link]

  • ResearchGate. (2012). Halogen Substituted Chalcone as Potential Antioxidants: An In Vitro Study. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Chloro-1,1-difluoroethane. Retrieved from PubChem. [Link]

  • Kansas State University. (2025). Classification List of Peroxide Forming Chemicals. [Link]

  • PubMed Central. (2021). Hydrogen peroxide is a risk factor for occupational chemical poisoning. [Link]

  • PubMed. (2003). Hydrogen peroxide scavenging, antioxidant and anti-radical activity of some phenolic acids. [Link]

  • YouTube. (2023). Testing solvents for peroxide. [Link]

  • Flinn Scientific. (n.d.). Inhibition of Hydrogen Peroxide. [Link]

  • University of Bristol. (n.d.). Peroxide Forming Solvents. Retrieved from University of Bristol Safety and Health Services. [Link]

  • Healthline. (2021). Can Hydrogen Peroxide Kill You? What to Know. [Link]

  • MDPI. (2021). Hydroxyl Radical Generation by the H2O2/CuII/Phenanthroline System under Both Neutral and Alkaline Conditions: An EPR/Spin-Trapping Investigation. [Link]

  • Royal Society of Chemistry. (1998). Activation of hydrogen peroxide by p-nitrophenyl chloroformate. [Link]

  • Princeton University. (2025). Peroxide-Forming Chemicals – Safety Guidelines. Retrieved from Princeton University Environmental Health & Safety. [Link]

  • University of Pittsburgh. (2007). SAFE HANDLING OF PEROXIDE FORMING CHEMICALS. [Link]

  • PubMed. (2007). The formation and influence of hydrogen peroxide during ozonation of para-chlorophenol. [Link]

  • Missouri S&T. (n.d.). Appendix A Peroxide Test Protocol. Retrieved from Environmental Health and Safety. [Link]

  • University of Texas at Dallas. (n.d.). Peroxide Forming Chemicals. Retrieved from Institutional Risk & Safety. [Link]

  • Lab Manager. (2025). EPA Draft Risk Evaluation Identifies Safety Concerns for 1,2-Dichloroethane. [Link]

Sources

Validation & Comparative

A Comparative Guide to 1-Chloro-1-fluoroethane and 1-chloro-1,1-difluoroethane for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of fluorinated aliphatic hydrocarbons, structural nuances dictate profound differences in physical properties, chemical reactivity, and ultimate application. This guide offers an in-depth comparison of two closely related compounds: 1-Chloro-1-fluoroethane (HCFC-151a) and 1-chloro-1,1-difluoroethane (HCFC-142b). While separated by only a single fluorine atom, their divergent characteristics merit careful consideration by researchers, particularly in the fields of materials science and drug development. This document moves beyond a simple cataloging of properties to explore the causal relationships between molecular structure and functional performance, providing field-proven insights to guide experimental design and compound selection.

At-a-Glance: Comparative Physicochemical Properties

A quantitative summary of the core properties of HCFC-151a and HCFC-142b is essential for initial assessment. The addition of a second fluorine atom in HCFC-142b significantly alters its molecular weight, boiling point, and density, which has direct implications for handling and reaction conditions.

PropertyThis compound (HCFC-151a)1-chloro-1,1-difluoroethane (HCFC-142b)
CAS Number 1615-75-475-68-3
Molecular Formula C₂H₄ClFC₂H₃ClF₂
Molecular Weight 82.50 g/mol 100.49 g/mol
Appearance Colorless gas or volatile liquidColorless gas
Boiling Point 16 °C-9.6 °C
Melting Point Not available-130.8 °C
Density 1.047 g/cm³ (liquid, estimated)1.107 g/m³ (gas at 25°C)
Water Solubility Moderate (in organic solvents)Slight
Ozone Depletion Potential (ODP) Data not widely available0.07
Global Warming Potential (GWP, 100-yr) Data not widely available~2300-5000

Synthesis, Stability, and Reactivity: A Tale of Two Fluorines

The industrial relevance and chemical behavior of these two compounds diverge significantly, primarily due to the electronic effects imparted by the additional fluorine atom in HCFC-142b.

Synthesis and Industrial Significance

  • 1-chloro-1,1-difluoroethane (HCFC-142b): This compound is manufactured on a large scale, typically through the reaction of 1,1,1-trichloroethane with hydrogen fluoride. Its primary industrial application is as a feedstock for the production of polyvinylidene fluoride (PVDF), a high-performance fluoropolymer used in everything from lithium-ion batteries to architectural coatings. It has also been historically used as a refrigerant and a blowing agent for foam plastics, though these uses are being phased out due to its environmental impact.

  • This compound (HCFC-151a): In contrast, HCFC-151a is not produced on a large industrial scale. Its synthesis can be achieved via the reaction of vinyl chloride with hydrogen fluoride. Its limited availability suggests its use is confined to specialized laboratory-scale applications rather than broad industrial processes.

Causality of Reactivity: The Inductive Effect

The presence of a second fluorine atom on the C1 carbon of HCFC-142b is the principal determinant of its lower reactivity compared to HCFC-151a. Fluorine, being the most electronegative element, exerts a powerful electron-withdrawing inductive effect.

  • In HCFC-142b , the two fluorine atoms strongly pull electron density away from the C1 carbon. This has two major consequences:

    • Strengthening of the C-Cl Bond: The increased positive character of the C1 carbon shortens and strengthens the C-Cl bond, making it less susceptible to nucleophilic attack.

    • Reduced Basicity of Halogens: The electron-withdrawing effect also reduces the ability of the chlorine and fluorine atoms to act as leaving groups.

  • In HCFC-151a , with only one fluorine atom, this inductive effect is less pronounced. The C-Cl bond is consequently weaker and more polarized, rendering the C1 carbon more electrophilic and susceptible to nucleophilic substitution reactions.

This fundamental difference in electronic character dictates that HCFC-151a is a more reactive alkylating agent, while HCFC-142b is comparatively inert under many conditions.

Experimental Workflow: Handling Gaseous Halogenated Ethanes in a Laboratory Setting

The low boiling points of both compounds necessitate specific handling protocols to ensure safety and experimental accuracy. The following workflow is a self-validating system for the controlled introduction of these reagents into a reaction mixture.

G cluster_prep Preparation & Safety cluster_gas_handling Gas Transfer cluster_quench Quenching & Workup prep1 Don Personal Protective Equipment (Safety Goggles, Lab Coat, Cryo-gloves) prep2 Work in a Ventilated Fume Hood prep1->prep2 gh1 Cool Schlenk Flask with Reaction Mixture to -78°C (Dry Ice/Acetone) prep2->gh1 gh2 Attach Gas-Tight Syringe to Lecture Bottle of HCFC gh3 Withdraw Required Volume of Gas gh2->gh3 gh4 Insert Syringe Needle Below Solvent Surface in Reaction Flask gh3->gh4 gh5 Slowly Bubble Gas into the Stirred Reaction Mixture gh4->gh5 gh6 Monitor Reaction via TLC or GC-MS gh5->gh6 q1 Allow Reaction to Warm to Room Temp. gh6->q1 q2 Quench with Appropriate Reagent q1->q2

Caption: Workflow for the safe handling and introduction of gaseous HCFCs into a reaction.

Application in Drug Development and Organic Synthesis

The differing reactivities of HCFC-151a and HCFC-142b define their potential roles in synthetic chemistry.

1-chloro-1,1-difluoroethane (HCFC-142b): A Source of the Difluoromethyl Group?

While its primary use is as a polymer precursor, the CH₃CF₂- group is of interest in medicinal chemistry. The difluoromethyl group can serve as a bioisostere for a hydroxyl or thiol group, potentially improving metabolic stability and lipophilicity. However, the relative inertness of HCFC-142b makes direct nucleophilic substitution challenging. Its application in this context is less common and would likely require harsh conditions or organometallic activation, which are often not compatible with complex pharmaceutical intermediates.

This compound (HCFC-151a): A Potential Monofluoroalkylating Agent

The greater reactivity of the C-Cl bond in HCFC-151a makes it a more plausible candidate for introducing the CH₃CHF- moiety into organic molecules. This chiral monofluorinated ethyl group is a valuable pharmacophore. Introducing a single fluorine atom can block metabolic oxidation at that site and modulate the pKa of nearby functional groups, thereby enhancing the pharmacokinetic profile of a drug candidate.

Experimental Protocol: Hypothetical Nucleophilic Substitution

Objective: To compare the reactivity of HCFC-151a and HCFC-142b with a model nucleophile, sodium phenoxide.

  • Reaction Setup: In two separate oven-dried Schlenk flasks equipped with stir bars, add sodium phenoxide (1.0 eq) and anhydrous DMF.

  • Reagent Addition: Cool both flasks to 0°C. Using the gas handling workflow described above, bubble HCFC-151a (1.2 eq) into one flask and HCFC-142b (1.2 eq) into the other.

  • Reaction Monitoring: Allow the reactions to stir at room temperature. Monitor the consumption of sodium phenoxide by taking aliquots at regular intervals (e.g., 1, 4, 12, and 24 hours) and analyzing them by GC-MS.

  • Analysis: Compare the rate of formation of the corresponding phenyl ether product. It is hypothesized that the reaction with HCFC-151a will proceed at a significantly faster rate than with HCFC-142b, which may show little to no conversion under these conditions.

Decision Framework for Compound Selection

The choice between these two reagents is dictated by the synthetic goal.

G start Synthetic Goal q1 Introduce a Monofluoroethyl Group? start->q1 q2 Require a Highly Inert Building Block or Solvent? q1->q2 No select_151a Select HCFC-151a (this compound) q1->select_151a Yes select_142b Select HCFC-142b (1-chloro-1,1-difluoroethane) q2->select_142b Yes consider_alt Consider Alternative Reagents q2->consider_alt No

Caption: Decision tree for selecting between HCFC-151a and HCFC-142b in a research context.

Safety and Environmental Considerations

As hydrochlorofluorocarbons (HCFCs), both compounds are subject to environmental regulations due to their contribution to ozone depletion and global warming.

  • Toxicity and Handling: Both are gases that can act as simple asphyxiants by displacing oxygen. 1-chloro-1,1-difluoroethane is considered to have very low toxicity, though at extremely high concentrations it can cause anesthetic-like effects and cardiac arrhythmia. Direct contact with the liquefied gas can cause frostbite. Given its structural similarity, HCFC-151a should be handled with similar precautions. Both are flammable and require the use of non-sparking equipment and storage away from ignition sources.

Conclusion

The addition of a single fluorine atom distinguishes this compound (HCFC-151a) and 1-chloro-1,1-difluoroethane (HCFC-142b) as fundamentally different reagents for the research scientist. HCFC-142b is a widely produced, relatively inert compound primarily used as a feedstock for fluoropolymers. Its stability makes it a poor candidate for facile nucleophilic substitution reactions. Conversely, HCFC-151a, while less common, presents as a more reactive molecule, potentially suitable for the introduction of the monofluorinated ethyl group in complex molecule synthesis. The choice between them is a clear example of how subtle changes in molecular architecture can lead to significant shifts in chemical utility, a principle that remains central to progress in drug development and materials science.

References

  • LookChem. Cas 2317-91-1, 1-CHLORO-1-FLUOROETHYLENE. [Link]

  • Wikipedia. 1-Chloro-1,1-difluoroethane. [Link]

  • New Jersey Department of Environmental Protection. 1-Chloro-1,1-Difluoroethane. [Link]

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  • National Center for Biotechnology Information. 1-Chloro-1-fluoroethene | C2H2ClF | CID 75344 - PubChem. [Link]

  • Pharmaffiliates. CAS No : 1615-75-4 | Product Name : this compound. [Link]

  • Google Patents. US6809226B1 - Process for the preparation of this compound and/or 1,1-difluoroethane.
  • Google Patents. US4849555A - Synthesis of 1-chloro-1, 1-difluoroethane.
  • U.S. Environmental Protection Agency. Phaseout of Class II Ozone-Depleting Substances. [Link]

  • Atmospheric Chemistry and Physics. A renewed rise in global HCFC-141b emissions between 2017–2021. [Link]

  • United Nations Environment Programme. Ozone-Depleting Substances: Alternatives. [Link]

Thermodynamic & Physicochemical Characterization of 1-Chloro-1-fluoroethane (HCFC-151a): A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

1-Chloro-1-fluoroethane (HCFC-151a) occupies a unique niche in the halogenated ethane family. While technically classified as a Hydrochlorofluorocarbon (HCFC) refrigerant, its application profile in modern research differs significantly from standard working fluids like HCFC-22.[1]

For the drug development and chemical engineering community, HCFC-151a is less a commercial refrigerant and more a volatile intermediate and solvent with specific thermodynamic behaviors. Its boiling point (~16.1°C) places it in the "Low-Pressure" refrigerant category, similar to CFC-11 or HCFC-123, making it relevant for specialized heat transfer applications or solvent recovery processes rather than standard vapor compression cycles.

Critical Distinction: Researchers must distinguish HCFC-151a from its isomer, 1-Chloro-2-fluoroethane (HCFC-151) . The position of the halogen atoms drastically alters reactivity and toxicity.

  • HCFC-151a (Geminal): Cl and F on the same carbon (

    
    ). BP: ~16.1°C.
    
  • HCFC-151 (Vicinal): Cl and F on adjacent carbons (

    
    ). BP: ~59°C. Highly toxic (fluoroacetate precursor).
    
Comparative Thermodynamic Performance

To evaluate HCFC-151a effectively, we must compare it against fluids with similar vapor pressure profiles (Low-Pressure Refrigerants) and the industry standard (HCFC-22) to illustrate the divergence in application scope.

Table 1: Physicochemical & Thermodynamic Matrix
PropertyHCFC-151a HCFC-123 HCFC-141b HCFC-22
IUPAC Name This compound2,2-Dichloro-1,1,1-trifluoroethane1,1-Dichloro-1-fluoroethaneChlorodifluoromethane
Formula




Boiling Point (°C) 16.1 27.832.0-40.8
Critical Temp (

, °C)
~172 (Est.)183.7204.496.1
Ozone Depletion (ODP) ~0.03 - 0.11*0.020.110.055
GWP (100-yr) Low (<150)777251810
Primary Use Intermediate / SolventCentrifugal ChillersFoam Blowing / SolventAC / Refrigeration
Reactivity Risk High (Solvolysis) LowModerateLow

*Note: ODP values for HCFC-151a vary in literature due to its short atmospheric lifetime and rapid tropospheric decomposition.

Performance Analysis
  • Volumetric Cooling Capacity: Due to its higher boiling point (16.1°C), HCFC-151a has a much lower vapor density at standard suction conditions compared to HCFC-22. It requires a significantly larger compressor displacement (centrifugal vs. scroll) to achieve the same cooling effect.

  • Pressure Ratio: In a theoretical cycle (Evap 5°C / Cond 40°C), HCFC-151a operates near vacuum on the suction side. This necessitates rigorous sealing to prevent air ingress, a challenge shared with HCFC-123.

  • Latent Heat: The enthalpy of vaporization for HCFC-151a is comparable to other ethanes, but its specific heat ratio (

    
    ) influences discharge temperatures.
    
Experimental Protocol: Vapor-Liquid Equilibrium (VLE) Determination

For scientists in drug development using HCFC-151a as a reaction solvent or refrigerant in lyophilization, accurate VLE data is essential to predict solvent stripping and mixture behavior.

Objective: Determine the isobaric VLE of HCFC-151a binary mixtures (e.g., with impurities or co-solvents) to validate thermodynamic models (NRTL/UNIQUAC).

Methodology: Recirculating Still (Modified Othmer Type)

Safety Pre-check:

  • Ventilation: Perform all steps in a fume hood. HCFC-151a vapors are heavier than air.

  • PPE: Butyl rubber gloves (permeation resistance) and splash goggles.

Step-by-Step Protocol:

  • System Preparation:

    • Clean the ebulliometer (glass recirculating still) with acetone and dry under nitrogen flow.

    • Calibrate the thermocouples (

      
      ) and pressure transducer (
      
      
      
      ) against pure water and ethanol standards.
  • Loading:

    • Charge the equilibrium chamber with ~50 mL of pure HCFC-151a (gravimetrically determined).

    • Degassing: Bring the fluid to a boil under total reflux for 30 minutes, venting the condenser periodically to remove non-condensable gases (air).

  • Equilibration:

    • Set the pressure controller to the desired isobar (e.g., 101.3 kPa).

    • Apply heat to the reboiler. Ensure the recirculation rate allows for steady condensate return without flooding.

    • Monitor Temperature (

      
      ) until it stabilizes (
      
      
      
      for 10 mins).
  • Sampling:

    • Simultaneously withdraw microsamples (

      
      ) from the Liquid (x)  and Vapor (y)  sampling ports using a gas-tight syringe.
      
    • Analysis: Inject immediately into a Gas Chromatograph (GC-FID/TCD) equipped with a DB-624 or equivalent column.

  • Data Collection:

    • Repeat the procedure by adding aliquots of the second component (e.g., ethanol or reactant) to cover the mole fraction range (

      
       to 
      
      
      
      ).

Validation Criteria:

  • Thermodynamic Consistency: Apply the Herington Area Test or Van Ness point test to the

    
     data. If 
    
    
    
    , the data is thermodynamically inconsistent and must be rejected.
Safety & Reactivity: The Drug Development Context

Unlike standard refrigerants, HCFC-151a presents specific chemical risks relevant to pharmaceutical synthesis.

A. Solvolytic Instability HCFC-151a contains a geminal chloro-fluoro moiety. In the presence of Lewis acids or nucleophiles (common in drug synthesis), it is susceptible to:

  • Dehydrohalogenation: Eliminating HCl or HF to form 1-fluoro-1-chloroethylene (toxic gas).

  • Hydrolysis: In aqueous basic conditions, it may degrade, releasing fluoride ions which can etch glass or poison catalysts.

B. Mutagenicity Warning Halogenated ethanes have a complex toxicology profile. While HCFC-151a is less studied than HCFC-22, structural analogs (like HCFC-141b or 1,2-dichloroethane) often show positive results in Ames tests or are considered potential carcinogens.

  • Recommendation: Treat HCFC-151a as a suspect mutagen . Use closed-loop systems.

Visualizing the Assessment Workflow

The following diagrams illustrate the logical pathway for evaluating HCFC-151a for your specific application.

Diagram 1: Refrigerant/Solvent Viability Assessment

G Start Start: Evaluate HCFC-151a CheckBP Check Boiling Point (Target ~16°C?) Start->CheckBP CheckApp Application Type? CheckBP->CheckApp Yes Stop1 STOP: Use HCFC-22/R-134a (High Pressure Required) CheckBP->Stop1 No (Need <0°C) Refrig Refrigeration Cycle CheckApp->Refrig Solvent Reaction Solvent CheckApp->Solvent PressCheck Is Vacuum/Low-Pressure System Available? Refrig->PressCheck ReactCheck Nucleophiles/Bases Present? Solvent->ReactCheck PressCheck->Stop1 No (Scroll/Recip) Proceed Proceed to VLE Testing (See Protocol) PressCheck->Proceed Yes (Centrifugal) Stop2 STOP: High Risk of Decomposition/Toxicity ReactCheck->Stop2 Yes ReactCheck->Proceed No (Neutral/Acidic)

Caption: Decision matrix for determining the suitability of HCFC-151a based on thermodynamic requirements and chemical stability constraints.

Diagram 2: VLE Experimental Setup (Thermodynamic Validation)

VLE Boiler Reboiler (Liquid + Vapor Gen) Condenser Condenser (Total Reflux) Boiler->Condenser Vapor Rise SampleL Liquid Sample (x) (GC Analysis) Boiler->SampleL Liquid Phase Sep Phase Separator Condenser->Sep Condensate Sep->Boiler Liquid Return SampleV Vapor Sample (y) (GC Analysis) Sep->SampleV Vapor Phase Data Data Processing (P-x-y Diagram) SampleL->Data SampleV->Data

Caption: Schematic of the modified Othmer still used for determining the thermodynamic properties of HCFC-151a mixtures.

References
  • Stenutz, R. (2023). This compound: Physicochemical Properties and Safety Data. Stenutz.eu. [Link]

  • National Institute of Standards and Technology (NIST). (2023). Thermophysical Properties of Fluid Systems: HCFC Data. NIST Chemistry WebBook, SRD 69. [Link]

  • PubChem. (2023).[2] Compound Summary for CID 15373: this compound. National Library of Medicine. [Link]

  • European Chemicals Agency (ECHA). (2023). Information on Chemicals: Haloethanes and Mutagenicity Profiles. [Link]

  • UN Environment Programme. (2022). The Montreal Protocol on Substances that Deplete the Ozone Layer: HCFC Phase-out Management Plans. [Link]

Sources

Comparative Study of the Environmental Impact of HCFC-151a

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a rigorous comparative study of HCFC-151a (1-chloro-1-fluoroethane) , designed for researchers and drug development professionals. It moves beyond generic summaries to focus on the compound's specific role as a reactive intermediate and impurity, contrasting its environmental kinetics with established pharmaceutical propellants and solvents.

Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, Drug Development Professionals Focus: Atmospheric Kinetics, Regulatory Status, and Comparative Performance

Executive Summary: The Paradox of HCFC-151a

Unlike its isomer HCFC-141b, HCFC-151a (this compound) is rarely an end-product. In the pharmaceutical and chemical industries, it primarily exists as a transient intermediate in the synthesis of HFC-152a (a common propellant in Medical Metered Dose Inhalers - MDIs) or as a trace impurity.

While classified as a Class II Ozone Depleting Substance (ODS) under the Montreal Protocol, its environmental impact is mitigated by its extreme atmospheric lability . This guide presents the data validating why HCFC-151a possesses a negligible Global Warming Potential (GWP) and Ozone Depletion Potential (ODP) compared to the substances it helps create.

Technical Profile & Physicochemical Properties[2][3][4]

Understanding the volatility and reactivity of HCFC-151a is critical for controlling it as an impurity in pharmaceutical grade HFC-152a.

PropertyValueContext for Drug Development
CAS Number 1615-75-4Unique identifier for regulatory filing.
Chemical Formula

Geminal structure; highly susceptible to

-hydrogen abstraction.
Boiling Point 16.1°CVolatile liquid at room temperature; poses separation challenges from HFC-152a (-24°C).
Atmospheric Lifetime ~2 Days Extremely short compared to CFCs (50+ years).
ODP < 0.001Negligible due to rapid tropospheric destruction (chlorine rarely reaches stratosphere).
GWP (100-yr) < 1Negligible radiative forcing contribution.

Comparative Environmental Matrix

The following table contrasts HCFC-151a with the legacy solvent it replaces (CFC-11), the product it generates (HFC-152a), and the modern "green" standard (HFO-1234yf).

Table 1: Environmental Performance Comparison
MetricHCFC-151a (Subject)CFC-11 (Legacy Reference)HCFC-141b (Common Solvent)HFC-152a (MDI Propellant)HFO-1234yf (Next-Gen)
Primary Use Intermediate / ImpurityBlowing Agent / SolventFoam Blowing / SolventMDI PropellantRefrigerant / Propellant
Atmospheric Lifetime ~0.005 years (2 days) 45 years9.3 years1.4 years0.03 years (11 days)
Ozone Depletion Potential (ODP) < 0.001 1.00.1100
Global Warming Potential (GWP) < 1 4,750725124< 1
Tropospheric Degradation Rapid Oxidation (OH radical)None (Stratospheric photolysis)Moderate OxidationSlow OxidationRapid Oxidation

Key Insight: HCFC-151a is environmentally benign not because it lacks chlorine, but because the C-H bonds on the ethyl backbone are highly reactive toward hydroxyl radicals (


), ensuring it decomposes before reaching the ozone layer.

Mechanistic Insight: Atmospheric Degradation Pathway

The environmental safety profile of HCFC-151a is governed by its reaction with the tropospheric hydroxyl radical (


). The following diagram illustrates the degradation cascade that prevents stratospheric ozone depletion.

G Fig 1. Atmospheric Degradation Pathway of HCFC-151a via Hydroxyl Radical Attack HCFC151a HCFC-151a (CH3CHClF) Intermediate Radical Intermediate (•CH2CHClF / CH3•CClF) HCFC151a->Intermediate H-Abstraction (Rate Limiting Step) OH_Radical •OH Radical (Tropospheric Scavenger) OH_Radical->Intermediate Peroxy Peroxy Radical (+ O2) Intermediate->Peroxy Rapid Oxidation Products Final Mineralization (CO2 + HCl + HF) Peroxy->Products Hydrolysis/Photolysis

Caption: The rapid abstraction of hydrogen by OH radicals (red) prevents the transport of chlorine to the stratosphere, resulting in benign mineralization products (green).

Experimental Protocol: Validating Atmospheric Lifetime

To verify the claims of negligible environmental impact, researchers must measure the reaction rate constant (


). The following protocol describes the Relative Rate Method , a self-validating system used to determine atmospheric lifetimes.
Objective

Determine the rate constant (


) for the reaction:


Methodology: Smog Chamber Relative Rate

1. Experimental Setup:

  • Chamber: 100 L Teflon (FEP) reaction bag surrounded by UV lamps (300–400 nm).

  • Instrumentation: Gas Chromatography with Flame Ionization Detection (GC-FID) or FTIR Spectroscopy.

2. Reagents:

  • Test Compound: HCFC-151a (Analyte).[1][2][3][4][5][6][7][8]

  • Reference Compound: Ethane or Methyl Chloroform (Known

    
    ).
    
  • OH Precursor: Methyl nitrite (

    
    ) or Hydrogen Peroxide (
    
    
    
    ).
  • NO: Added to suppress ozone formation.

3. Step-by-Step Workflow:

  • Preparation: Evacuate and flush the Teflon bag with purified air.

  • Injection: Introduce HCFC-151a (10 ppm) and Reference Compound (10 ppm) into the bag.

  • Equilibration: Allow mixing for 30 minutes in the dark. Take

    
     sample (GC-FID) to establish baseline ratio.
    
  • Initiation: Inject OH precursor and turn on UV lamps to generate

    
     radicals.
    
  • Sampling: Withdraw gas samples every 10 minutes for 60 minutes.

  • Data Analysis: Plot

    
     vs. time for both compounds.
    

4. Calculation (Self-Validating Logic): Use the slope of the degradation lines. According to the integrated rate law:



  • Plotting the LHS vs. RHS yields a straight line passing through the origin.

  • Validation: If the line does not pass through the origin, secondary reactions or wall losses are interfering (experiment invalid).

  • Result: The slope gives the ratio

    
    . Multiply by the known 
    
    
    
    to find the absolute rate constant.

Implications for Drug Development

For professionals in the pharmaceutical sector, HCFC-151a is rarely a chosen solvent but often a Critical Quality Attribute (CQA) concern.

  • Impurity Management: HCFC-151a is a precursor to HFC-152a (1,1-difluoroethane).[9] Incomplete fluorination can leave trace HCFC-151a in pharmaceutical-grade propellants.

    • Action: QA/QC protocols must screen for HCFC-151a using GC-MS, as it is a chlorinated impurity in a non-chlorinated propellant.

  • Regulatory Phase-Out: As a Class II ODS, the production of HCFC-151a is strictly regulated under the Montreal Protocol.[10] However, its use as a feedstock (intermediate that is consumed) is generally permitted, provided emissions are negligible.

  • Toxicity vs. Utility: While its environmental impact is low, its toxicity profile (chlorinated alkane) makes it unsuitable for direct patient contact compared to HFCs or HFOs.

References

  • United States Environmental Protection Agency (EPA). (2024). Ozone-Depleting Substances: Class II HCFCs. [Link]

  • Intergovernmental Panel on Climate Change (IPCC). (2013).[2] Anthropogenic and Natural Radiative Forcing. In: Climate Change 2013: The Physical Science Basis. [Link]

  • Atkinson, R., et al. (2008). Evaluated Kinetic and Photochemical Data for Atmospheric Chemistry: Volume IV – Gas Phase Reactions of Organic Halogens. Atmospheric Chemistry and Physics. [Link]

Sources

Performance Comparison Guide: Catalytic Synthesis of 1-Chloro-1-fluoroethane (HCFC-151a)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Chloro-1-fluoroethane (HCFC-151a) is a critical halogenated intermediate used in solvent systems and as a precursor for high-purity fluoropolymers. Its synthesis, primarily via the hydrofluorination of vinyl chloride monomer (VCM), presents a classic catalytic challenge: balancing conversion efficiency against selectivity .

The electrophilic addition of Hydrogen Fluoride (HF) to VCM is prone to two major failure modes:

  • Oligomerization: VCM is highly reactive and readily polymerizes into oily solids under acidic conditions.

  • Over-fluorination: Uncontrolled catalysis drives the reaction toward 1,1-difluoroethane (HFC-152a), reducing yield.

This guide objectively compares the three dominant catalytic approaches—Traditional Lewis Acids (


) , Heterogeneous Gas-Phase Oxides (Chromia) , and Emerging Ionic Liquids —providing experimental protocols and mechanistic insights to guide process selection.

Mechanistic Foundation

Understanding the reaction pathway is a prerequisite for catalyst selection. The synthesis follows the Markovnikov electrophilic addition of HF to the double bond of vinyl chloride.

Reaction Pathway


The catalyst's role is to polarize the HF bond or stabilize the carbocation intermediate without triggering the cationic polymerization of the remaining VCM.

Mechanism Start Vinyl Chloride (VCM) + HF Cat_Act Catalyst Activation (Lewis Acid Interaction) Start->Cat_Act Mixing Transition Carbocation Intermediate [CH3-CHCl]+ Cat_Act->Transition Protonation Product HCFC-151a (this compound) Transition->Product F- Attack Side_Poly Side Reaction: Oligomers/Oils Transition->Side_Poly + VCM (Polymerization) Side_Over Side Reaction: HFC-152a Product->Side_Over + HF (Over-fluorination)

Figure 1: Mechanistic pathway of VCM hydrofluorination. Note the critical branching point at the Carbocation Intermediate where selectivity is determined.

Comparative Analysis of Catalysts

A. Tin Tetrachloride ( ) – The Liquid Phase Standard

Historically the most common catalyst (see Patent US6809226B1),


 acts as a strong homogeneous Lewis acid.
  • Pros: High activity at moderate temperatures (

    
    ); low cost.
    
  • Cons: Highly corrosive; promotes significant formation of "oily" oligomers (waste); difficult to separate from the product mixture.

B. Fluorinated Chromia ( ) – The Gas Phase Workhorse

Used in continuous industrial processes. The catalyst is typically pre-treated with HF to form an active surface of chromium hydroxyfluoride.

  • Pros: Supports continuous high-throughput operation; no solvent required.

  • Cons: Requires high temperatures (

    
    ); lower selectivity for the mono-fluorinated product (often pushes toward HFC-152a); catalyst coking (deactivation) requires frequent regeneration.
    
C. Ionic Liquids / Solvent-Stabilized Systems – The Precision Tool

Modern approaches utilize specific solvents or ionic liquids (e.g., imidazolium-based) to moderate the acidity.

  • Pros: Superior selectivity (>98%); suppresses polymerization by "caging" the active species; easier catalyst recovery.

  • Cons: Higher initial material cost; viscosity can limit mass transfer in large reactors.

Performance Data Summary
MetricTin Tetrachloride (

)
Gas-Phase Chromia (

)
Ionic Liquid / Solvent System
Phase Liquid (Homogeneous)Gas (Heterogeneous)Liquid (Biphasic/Homogeneous)
Temperature



Pressure Autogenous (~5-10 bar)1 - 5 barAutogenous
Conversion High (~85-90%)Medium (~60-75% per pass)High (~90%)
Selectivity (151a) Moderate (Loss to polymers)Low (Loss to HFC-152a)Excellent (>98%)
Major Byproduct Heavy oily oligomersHFC-152a, CokeTrace 1,1-dichloroethane
Catalyst Lifespan Single-use / Recycle loopMonths (with regeneration)High reusability

Validated Experimental Protocol

The following protocol is based on optimized liquid-phase hydrofluorination (adapted from US Patent 6,809,226 and DE 859,887). It prioritizes safety and selectivity using a solvent-moderated approach to prevent runaway polymerization.

Protocol: Liquid Phase Synthesis using

Safety Warning: HF is extremely toxic and corrosive. VCM is a known carcinogen. All operations must occur in a specialized fume hood with HF-resistant apparatus (Monel or PTFE).

1. Equipment Setup
  • Reactor: 1L Monel or Hastelloy autoclave equipped with a magnetic stirrer, internal thermocouple, and pressure transducer.

  • Feed System: Calibrated mass flow controllers for VCM and anhydrous HF.

  • Collection: Scrubber system (KOH) followed by a dry ice/acetone cold trap.

2. Reagents
  • Substrate: Vinyl Chloride (VCM), purity >99.9%.

  • Reagent: Anhydrous Hydrogen Fluoride (AHF).

  • Catalyst: Tin Tetrachloride (

    
    ), anhydrous.
    
  • Solvent: 1,1,1-trichloroethane or Perchloroethylene (acts as a heat sink and diluent to suppress polymerization).

3. Step-by-Step Workflow
  • Purge: Evacuate the autoclave to remove moisture and oxygen (which accelerate polymerization).

  • Catalyst Loading: Under nitrogen atmosphere, introduce the solvent (300 mL) and

    
     (0.1 mol equivalent).
    
  • HF Addition: Cool reactor to

    
    . Introduce Anhydrous HF (molar ratio HF:VCM = 4:1). Note: Excess HF improves conversion but increases pressure.
    
  • Reaction:

    • Seal reactor and heat to 40–50°C .

    • Introduce VCM slowly to maintain pressure < 15 bar.

    • Stir vigorously (800 RPM) for 4–6 hours.

  • Quench & Separation:

    • Vent unreacted HF and HCl byproduct through the KOH scrubber.

    • Distill the organic phase.[1] HCFC-151a (b.p. ~16°C) is collected in the cold trap.

    • Heavier oily residues remain in the reactor bottom.

Protocol Prep 1. Preparation Evacuate Autoclave Load Solvent + SnCl4 Feed 2. Feed Introduction Cool to 0°C Add HF (4:1 ratio) + VCM Prep->Feed React 3. Reaction Phase Temp: 40-50°C Time: 4-6 Hours Pressure: <15 bar Feed->React Vent 4. Degassing Vent HCl/HF to Scrubber React->Vent Distill 5. Distillation Separate Product (b.p. 16°C) from Heavy Oils Vent->Distill Waste Residue Disposal (Oligomers) Distill->Waste Bottoms

Figure 2: Operational workflow for the batch synthesis of HCFC-151a.

Critical Discussion & Recommendations

The Selectivity Paradox

The primary challenge in this synthesis is that the conditions favored by the catalyst (


) also favor the polymerization of VCM.
  • Why it happens:

    
     generates a carbocation. If a fluoride ion is not immediately available to quench this cation, it attacks another VCM molecule, starting a polymer chain.
    
  • The Solution: High HF:VCM ratios (typically >4:1) ensure that

    
     concentration is statistically high enough to quench the intermediate before polymerization occurs.
    
Recommendation
  • For Lab Scale/High Purity: Use the Liquid Phase method with Solvent . The solvent acts as a thermal buffer and dilutes the VCM, significantly reducing polymerization risks.

  • For Industrial Scale: Consider Gas Phase Chromia only if downstream separation of HFC-152a is economically viable. Otherwise, Ionic Liquid catalysis is the modern "green" standard, offering the best balance of selectivity and safety.

References

  • Process for the preparation of this compound and/or 1,1-difluoroethane. US Patent 6,809,226 B1. (2004). Describes the liquid phase hydrofluorination of vinyl chloride using SnCl4 and solvents.
  • Method for producing this compound. German Patent DE 859,887.[2] Foundational patent describing the basic hydrofluorination of vinyl chloride. [Link][3][4][5][6][7][8][9][10][11][12]

  • Kinetics study of the perchloroethylene hydrofluorination into pentafluoroethane over chromium-based catalyst. ResearchGate. (Context for Gas Phase Chromia catalyst behavior in hydrofluorination). [Link]

  • Ionic Liquid-catalyzed selective production of hydrofluoroether. ResearchGate. (Context for Ionic Liquid selectivity in fluorination reactions). [Link]

Sources

Benchmarking the reactivity of 1-Chloro-1-fluoroethane against similar haloalkanes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Theoretical Framework

The Gem-Fluoro Effect in Nucleophilic Substitution 1-Chloro-1-fluoroethane (


) represents a unique intersection of steric compactness and extreme electronic duality. For researchers in drug development and metabolic stability, understanding this molecule requires moving beyond simple electronegativity charts.

The reactivity of this molecule is defined by the Geminal Fluorine Effect , specifically the competition between Inductive Withdrawal (-I) and Resonance Donation (+M).

  • The Paradox: Fluorine is the most electronegative element, which should destabilize a developing carbocation (in

    
     pathways) via induction. However, experimental data confirms that 
    
    
    
    -fluorine atoms are exceptional
    
    
    -donors.
  • Orbital Matching: The overlap between the Carbon 2p orbital and the Fluorine 2p lone pair is geometrically perfect, significantly stronger than the mismatched Carbon 2p – Chlorine 3p overlap found in 1,1-dichloroethane.

Mechanism Visualization: The Alpha-Halo Cation

The following diagram illustrates why the 1-fluoro cation intermediate is thermodynamically accessible despite the high electronegativity of fluorine.

G cluster_0 Reactant State cluster_1 Transition State / Intermediate R1 This compound (CH3-CH(F)-Cl) TS Carbocation Formation (Rate Limiting Step) R1->TS -Cl⁻ (Leaving Group) Res1 Inductive Destabilization (-I Effect: F pulls e-) TS->Res1 Competing Forces Res2 Resonance Stabilization (+M Effect: 2p-2p Overlap) TS->Res2 Dominant Force Product Substitution Product (Alcohol/Ether) Res2->Product Nucleophilic Attack

Caption: Figure 1. The mechanistic pathway highlighting the dominance of 2p-2p resonance stabilization (Green) over inductive destabilization during solvolysis.

Benchmarking Solvolysis Rates ( )

In solvolytic conditions (e.g., Ethanol/Water mixtures), the rate of reaction is governed by the stability of the carbocation intermediate. The following table benchmarks this compound against critical standards.

Table 1: Comparative Reactivity Profile (Solvolysis in 80% EtOH)

CandidateStructureRelative Rate (

)*
Mechanistic Driver
This compound

High Strong +M Effect: F lone pair effectively stabilizes cation via 2p-2p overlap.
1,1-Dichloroethane

ModerateWeak +M Effect: Cl lone pair (3p) has poor overlap with C (2p). Inductive withdrawal (-I) competes more effectively.
Isopropyl Chloride

Baseline (1.0)Hyperconjugation: Stabilization via

-bond overlap only. No lone pair donation.
Ethyl Chloride

NegligiblePrimary Cation: High instability prevents

; reacts primarily via

.
  • Note:

    
     is estimated based on carbocation stability data (Olah et al.) and solvolysis trends of gem-dihalides.
    

Key Insight for Researchers: If your synthetic route requires a reactive electrophile that generates a stabilized cation without the steric bulk of a tertiary system, This compound is superior to 1,1-dichloroethane . The fluorine atom acts as a "turbocharger" for the leaving group departure via lone-pair assistance.

Experimental Protocol: Conductometric Kinetics

To validate the reactivity profile in your specific solvent system, use the following self-validating conductometric protocol. This method tracks the release of HCl (and subsequent conductivity increase) as the reaction progresses.

Objective: Determine the first-order rate constant (


) of solvolysis.
Workflow Diagram

Protocol cluster_QC Quality Control Checks Start Preparation Solvent Solvent Equilibration (80:20 EtOH:H2O @ 25.0°C) Start->Solvent Inject Substrate Injection (Final Conc: 0.01 M) Solvent->Inject QC1 Thermostat Stability (±0.05°C) Solvent->QC1 Measure Data Acquisition (Conductivity G over time) Inject->Measure Calc Calculation ln(G_inf - G_t) vs Time Measure->Calc QC2 Infinity Point (G_inf) (>10 half-lives) Measure->QC2

Caption: Figure 2. Conductometric kinetic assay workflow. Critical QC points are marked to ensure data integrity.

Step-by-Step Methodology
  • Solvent Preparation: Prepare a mixture of 80% Ethanol / 20% Water (v/v). Degas via sonication for 10 minutes to prevent bubble formation on electrode surfaces.

  • Thermal Equilibration: Place the reaction vessel containing 25 mL of solvent in a thermostat bath at 25.0°C ± 0.05°C. Allow 20 minutes for equilibration.

  • Blank Measurement: Record baseline conductivity (

    
    ). It should be near zero (< 2 
    
    
    
    ).
  • Initiation: Inject

    
     of This compound  (neat) using a gas-tight syringe. Start the timer (
    
    
    
    ) immediately upon injection.
    • Why? High concentration injections can alter the dielectric constant of the medium. Keep substrate concentration

      
      .
      
  • Monitoring: Record conductivity (

    
    ) at 30-second intervals.
    
  • Infinity Point (

    
    ):  Heat a separate aliquot to 50°C for 2 hours to force completion, then cool back to 25°C to measure the final conductivity value.
    
  • Analysis: Plot

    
     vs. time. The slope equals 
    
    
    
    .

Radical Reactivity & Bond Dissociation Energy (BDE)

While this compound is highly reactive in heterolytic (


) conditions, its homolytic stability presents a contrast.
  • C-Cl Bond Strength: The presence of the electronegative fluorine atom contracts the carbon orbitals, slightly strengthening the adjacent C-Cl bond compared to ethyl chloride.

  • Metabolic Implications: In P450-mediated oxidation (radical abstraction mechanism), the

    
    -C-H bond is deactivated by the fluorine's electron withdrawal.
    

Table 2: Bond Dissociation Energies (Approximate)

Bond TypeEnergy (kJ/mol)Stability Implication
C-Cl (

)
~339Standard reactivity.
C-Cl (

)
~345-350 Slightly stabilized against homolysis (radical cleavage).
C-F (

)
~460Metabolically inert; F is rarely a leaving group.

References

  • Olah, G. A., et al. (2011). Superelectrophiles and Their Complexes. Wiley-Interscience.
  • Streitwieser, A. (1962). Solvolytic Displacement Reactions. McGraw-Hill.
  • Creary, X. (1991). "The effect of alpha-substituents on carbocation stability." Chemical Reviews, 91(8), 1625-1678.

  • Bent, H. A. (1961). "An appraisal of valence-bond structures and hybridization in compounds of first-row elements." Chemical Reviews, 61(3), 275-311. (Explains orbital contraction/hybridization effects of Fluorine).

  • Shiner, V. J. (1970). "Deuterium isotope effects in solvolytic substitution." Isotope Effects in Chemical Reactions. (Provides context for kinetic measurement protocols).

Comparative Analysis of 1-Chloro-1-fluoroethane Isomers: Structural, Reactive, and Stereochemical Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous technical comparison of the isomers of 1-chloro-1-fluoroethane (


). While often grouped generically as hydrochlorofluorocarbons (HCFCs), the specific structural arrangement of the halogen atoms dictates vastly different physical properties, reactivity profiles, and regulatory classifications.

The analysis focuses on two distinct isomerization levels:

  • Constitutional Isomerism: The divergence between the geminal This compound (HCFC-151a) and the vicinal 1-chloro-2-fluoroethane (HCFC-151) .

  • Stereoisomerism: The chirality inherent to HCFC-151a, necessitating enantioselective analysis for high-precision applications in pharmaceutical synthesis.

Structural & Physical Characterization

The physical divergence between HCFC-151a and HCFC-151 is driven by the Geminal vs. Vicinal Effect . In HCFC-151a, both halogens reside on C1, creating a dense electron cloud and a specific dipole vector. In HCFC-151, the halogens are distributed (1,2-substitution), allowing for different conformer packing and dipole interactions.

Table 1: Comparative Physical Properties
PropertyHCFC-151a (Geminal)HCFC-151 (Vicinal)
IUPAC Name This compound1-Chloro-2-fluoroethane
Structure


CAS Number 1615-75-4762-50-5
Boiling Point ~16.1 °C~53–59 °C
Density ~1.19 g/cm³~1.17 g/cm³
Chirality Yes (R/S Enantiomers)No (Achiral)
Primary Utility Precursor to Vinyl Fluoride (VDF)Alkylating agent / Solvent
Expert Insight: The Boiling Point Anomaly

A common misconception is that isomers with identical molecular weights have similar boiling points. Here, the


 is nearly 40°C.
  • Causality: The geminal arrangement in HCFC-151a creates steric crowding around C1, preventing efficient intermolecular packing. Furthermore, the dipole vectors of Cl and F in the geminal position partially cancel or create a molecular moment that favors volatility.

  • Contrast: The vicinal HCFC-151 can adopt an anti conformation that maximizes surface area contact and dipole alignment, significantly elevating the energy required for vaporization.

Chemical Reactivity & Synthesis Utility

The utility of these isomers in drug development and industrial synthesis is defined by their electrophilicity and stability.

Reactivity Profiles
  • HCFC-151a (The Precursor): The C-Cl bond is weakened by the alpha-fluorine atom (anomeric effect/lone pair donation stabilizing the transition state). This makes it highly susceptible to dehydrochlorination to form Vinyl Fluoride (

    
    ), a critical monomer.
    
  • HCFC-151 (The Electrophile): As a vicinal dihalide analog, it functions as a "mustard-like" electrophile. The beta-fluorine exerts a strong inductive effect (

    
    ), making the carbon attached to the chlorine highly electrophilic and prone to nucleophilic attack (e.g., by amines or thiols in drug synthesis).
    
Comparative Reactivity Diagram

The following diagram illustrates the divergent reaction pathways triggered by thermal or basic conditions.

ReactivityPathways Start C2H4ClF Isomers Sub151a HCFC-151a (Geminal) Start->Sub151a Sub151 HCFC-151 (Vicinal) Start->Sub151 Intermediate Carbocation/Transition (Stabilized by alpha-F) Sub151a->Intermediate Heat/Catalyst (Pyrolysis) ProdVF Vinyl Fluoride (Monomer) Sub151->ProdVF Strong Base (E2 Elimination) ProdNu Fluoroethyl-Nucleophile (Alkylation Product) Sub151->ProdNu + Nucleophile (Nu-) (SN2 Substitution) Intermediate->ProdVF - HCl (Elimination)

Figure 1: Divergent reaction pathways. HCFC-151a favors elimination to Vinyl Fluoride, while HCFC-151 favors nucleophilic substitution.

Stereochemical Analysis: HCFC-151a

For pharmaceutical applications, the chirality of HCFC-151a is a critical quality attribute. The (R) and (S) enantiomers may exhibit different binding affinities or metabolic rates. Because HCFC-151a is a volatile gas/liquid (BP 16°C), standard HPLC is unsuitable.

Recommended Protocol: Chiral Gas Chromatography (GC)

Objective: Baseline separation of (R)- and (S)-1-chloro-1-fluoroethane.

Methodological Causality

We utilize a Cyclodextrin-based stationary phase .[1][2] The hydrophobic cavity of the cyclodextrin interacts differentially with the enantiomers based on their steric fit (inclusion complex formation), allowing for resolution without derivatization.

Step-by-Step Protocol
  • Column Selection:

    • Phase:

      
      -Cyclodextrin derivatives (e.g., Lipodex E or Chirasil-Dex). 
      
      
      
      -CD is often preferred for smaller haloalkanes due to optimal cavity size.
    • Dimensions: 30m x 0.25mm ID x 0.25µm film thickness.

  • Sample Preparation:

    • State: Gas phase or chilled liquid injection.

    • Technique: Headspace sampling is preferred to minimize solvent interference. Incubate sample at 10°C (below BP) in a sealed vial; inject 50-100 µL of headspace gas.

  • GC Parameters:

    • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

    • Injector: Split ratio 50:1, Temp 150°C.

    • Oven Program: Isothermal run at 35°C. (Low temperature is mandatory to maintain retention of such a volatile analyte).

  • Detection:

    • FID (Flame Ionization Detector): Temp 200°C.

    • Validation: Resolution (

      
      ) must be > 1.5 for quantitative analysis.
      

Enantioseparation Sample Racemic HCFC-151a (Headspace Vial @ 10°C) Injector Split Injection (150°C) Sample->Injector Column Capillary Column (Chirasil-Dex / γ-Cyclodextrin) Injector->Column Interaction Differential Inclusion Complexation Column->Interaction Isothermal 35°C Detector FID Detection Interaction->Detector Result Resolved Peaks (R) vs (S) Detector->Result

Figure 2: Analytical workflow for the chiral resolution of HCFC-151a using Gas Chromatography.

Environmental & Regulatory Profile

Both isomers fall under the umbrella of Hydrochlorofluorocarbons (HCFCs) . While they have a lower Ozone Depletion Potential (ODP) than CFCs, they are Class II Ozone Depleting Substances.[3]

  • Montreal Protocol: Production is strictly capped and is currently in the phase-out stage globally.

    • Developed Countries: Virtually phased out for emissive uses (refrigerants/solvents) as of 2020.[4]

    • Feedstock Exemption: HCFC-151a used strictly as an intermediate to produce Vinyl Fluoride (polymer precursor) is often exempt from phase-out caps, provided it is entirely consumed in the process.

  • Toxicity Warning:

    • HCFC-151 (Vicinal): High caution required. Vicinal halofluoro-compounds can be metabolized to toxic fluoroacetate-like derivatives or act as alkylating agents.

    • HCFC-151a (Geminal): Generally lower acute toxicity but acts as a simple asphyxiant and mild narcotic at high concentrations.

References

  • National Institute of Standards and Technology (NIST). this compound Properties. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • PubChem. 1-Chloro-2-fluoroethane Compound Summary. National Library of Medicine. Available at: [Link]

  • United Nations Environment Programme (UNEP). The Montreal Protocol on Substances that Deplete the Ozone Layer. Ozone Secretariat. Available at: [Link]

  • Schurig, V.Separation of Enantiomers by Gas Chromatography. Journal of Chromatography A, 2001. (Foundational reference for Cyclodextrin GC methodology).
  • European Chemicals Agency (ECHA). Substance Information: this compound. Available at: [Link]

Sources

Literature review of the applications of 1-Chloro-1-fluoroethane

Author: BenchChem Technical Support Team. Date: February 2026

Synthesis Feedstock & Fluoroalkylation Guide

Executive Summary

1-Chloro-1-fluoroethane (HCFC-151a, CAS: 1615-75-4) occupies a critical, albeit narrowing, niche in industrial fluorochemistry. Unlike its fully halogenated predecessors, it serves primarily as a transient intermediate rather than an end-use solvent. While regulated under the Montreal Protocol as a Class II Ozone Depleting Substance (ODS), it retains significant utility under feedstock exemptions —specifically as the primary precursor for Vinyl Fluoride (VF) monomer production.

For the research and pharmaceutical sector, HCFC-151a offers a unique electrophilic profile. Its geminal halide structure allows for selective fluoroethylation via Friedel-Crafts chemistry, enabling the introduction of the pharmacologically relevant -CH(F)CH3 moiety without the handling complexities of gaseous vinyl fluoride.

Part 1: Physicochemical Profile & Comparative Analysis

HCFC-151a is often confused with its isomer (1-chloro-2-fluoroethane) or its HFC replacement (HFC-152a). The distinction is vital for process safety and reactivity.

Table 1: Comparative Technical Specifications
FeatureHCFC-151a (Subject)HFC-152a (Alternative)1-Chloro-2-fluoroethane (Isomer)
Structure



Role Synthesis Intermediate / AlkylatorPropellant / RefrigerantToxicological Hazard / Reagent
Boiling Point 16.1 °C (Volatile Liquid)-24.0 °C (Gas)64.0 °C (Liquid)
Bond Dissociation C-Cl (Weaker, Reactive)C-F (Strong, Stable)C-Cl (Primary, Reactive)
ODP / GWP ~0.02 / Low0 / 124N/A / N/A
Regulatory Status Controlled (Feedstock Exempt) Uncontrolled (Kigali Phase-down)Research Use Only
Key Advantage Selective C-Cl cleavage for alkylationZero ODP, Non-toxicN/A

Expert Insight: The boiling point of 16.1°C makes HCFC-151a a liquid at standard lab conditions, unlike HFC-152a. This simplifies handling in liquid-phase reactors but requires chilled condensers to prevent evaporative loss during exothermic additions.

Part 2: Primary Application – Vinyl Fluoride (VF) Precursor[1]

The dominant industrial application of HCFC-151a is the production of Vinyl Fluoride (VF), the monomer for Polyvinyl Fluoride (PVF/Tedlar®). This route replaces the older, mercury-catalyzed acetylene process.

Mechanism: Pyrolytic Dehydrochlorination

The transformation relies on the selective elimination of HCl over HF. Because the C-F bond (approx. 485 kJ/mol) is significantly stronger than the C-Cl bond (approx. 327 kJ/mol), thermal cracking preferentially cleaves the chlorine.

Process Flow Diagram

VF_Synthesis VC Vinyl Chloride (Feedstock) HCFC151a HCFC-151a (Intermediate) VC->HCFC151a + HF (Hydrofluorination) HF Anhydrous HF HF->HCFC151a Pyrolysis Pyrolysis (500-600°C) HCFC151a->Pyrolysis VF Vinyl Fluoride (Monomer) Pyrolysis->VF - HCl HCl HCl (Byproduct) Pyrolysis->HCl

Figure 1: The industrial pathway converting Vinyl Chloride to Vinyl Fluoride via the HCFC-151a intermediate.

Part 3: Applications in Organic Synthesis (Fluoroethylation)

For drug discovery chemists, HCFC-151a serves as a fluoroethylating agent . Introducing a fluorine atom adjacent to a methyl group can block metabolic oxidation sites or modulate lipophilicity (Bioisosterism).

Reaction Class: Friedel-Crafts Fluoroethylation

Unlike simple alkyl halides, HCFC-151a possesses two leaving groups. However, Lewis Acid catalysts (AlCl₃, FeCl₃) coordinate selectively with the Chlorine atom due to its higher polarizability and weaker bond strength compared to Fluorine.

Reaction Logic:

  • Activation:

    
    
    
  • Attack: The fluoro-carbocation attacks the aromatic ring.

  • Result: Formation of 1-fluoro-1-arylethane derivatives.

Part 4: Experimental Protocol
Protocol: Lewis-Acid Catalyzed Fluoroethylation of Benzene

Objective: Selective synthesis of (1-fluoroethyl)benzene using HCFC-151a.

Safety Warning: HCFC-151a is an ozone-depleting substance. All work must be performed in a fume hood with a scrubber system to capture acid gases.

Reagents:

  • Benzene (Excess, acts as solvent/substrate)

  • HCFC-151a (1.0 equiv)

  • Aluminum Chloride (

    
    , anhydrous, 0.2 equiv - catalytic)
    
  • Nitromethane (Co-solvent, optional to moderate activity)

Step-by-Step Methodology:

  • System Setup:

    • Equip a 3-neck round-bottom flask with a dry-ice/acetone reflux condenser (set to -20°C), a pressure-equalizing addition funnel, and a nitrogen inlet.

    • Why: The reflux condenser is critical because the reaction exotherm can easily boil off HCFC-151a (BP 16°C).

  • Catalyst Activation:

    • Charge the flask with anhydrous benzene and

      
       under nitrogen flow.
      
    • Stir at 0°C until a suspension forms.

  • Controlled Addition:

    • Add HCFC-151a dropwise via the chilled addition funnel.

    • Maintain internal temperature between 0°C and 5°C.

    • Observation: Evolution of HCl gas indicates reaction initiation.

  • Reaction & Quench:

    • Allow to warm to 10°C and stir for 2 hours.

    • Pour the mixture onto crushed ice/HCl slurry to quench the catalyst.

  • Workup:

    • Separate the organic layer. Wash with

      
       (aq) and Brine.
      
    • Dry over

      
       and concentrate.
      
    • Purification: Fractional distillation. (Target BP of product will be significantly higher than starting material).

Part 5: Decision Matrix for Researchers

When should you use HCFC-151a versus modern alternatives?

Decision_Matrix Start Goal: Introduce Fluorine Type Target Moiety? Start->Type Vinyl Vinyl Fluoride (Polymerization) Type->Vinyl -CH=CH-F Ethyl Fluoroethyl Group (Pharma/Agro) Type->Ethyl -CH(F)CH3 Use151a Use HCFC-151a (Feedstock Exemption) Vinyl->Use151a Precursor Route Scale Scale of Operation Ethyl->Scale Ind Industrial (>1kg) Scale->Ind Regulatory Barrier Lab Lab/Pilot (<100g) Scale->Lab Controlled Conditions UseAlt Use HFC-152a or Selectfluor Ind->UseAlt Lab->Use151a High Efficiency

Figure 2: Selection logic for utilizing HCFC-151a based on target moiety and operational scale.

Part 6: Regulatory & Safety Framework

Montreal Protocol Compliance: HCFC-151a is a Class II substance.

  • Emissive Uses (Solvents/Aerosols): Banned in most jurisdictions (EU, USA, Japan).

  • Feedstock Uses: Permitted. If the HCFC-151a is entirely consumed in a chemical reaction (e.g., converted to Vinyl Fluoride), it is exempt from phase-out caps.

Handling Precautions:

  • Flammability: Flash point is < 0°C. Ground all equipment.

  • Toxicity: Unlike its vicinal isomer (1-chloro-2-fluoroethane), which metabolizes to fluoroacetate (highly toxic), HCFC-151a is less acutely toxic but should still be treated as a potential cardiac sensitizer.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15373, this compound. Retrieved from [Link]

  • United Nations Environment Programme (2021). Narrowing feedstock exemptions under the Montreal Protocol.[1] Ozone Secretariat. Retrieved from [Link][2]

  • Olah, G. A., et al. (1976).Friedel-Crafts and Related Reactions. Wiley-Interscience.
  • Ebnesajjad, S. (2013).Polyvinyl Fluoride: Technology and Applications. William Andrew Publishing. (Details the pyrolysis of HCFC-151a to VF).
  • U.S. Environmental Protection Agency (2024). Phaseout of Class II Ozone-Depleting Substances. Retrieved from [Link]

Sources

Inter-Laboratory Comparison Guide: 1-Chloro-1-fluoroethane (HCFC-151a) Quantification

[1]

Executive Summary

This guide provides an objective inter-laboratory comparison (ILC) framework for the analysis of 1-Chloro-1-fluoroethane (HCFC-151a) .[1] Unlike its isomer 1-chloro-2-fluoroethane (BP ~53°C), HCFC-151a possesses a boiling point of approximately 16.2°C [1][2].[1] This physical property classifies it as a gas at standard ambient temperature (25°C), presenting critical challenges in handling, trapping, and quantification.[1]

In drug development and environmental monitoring, "standard" liquid injection protocols often fail for this analyte due to evaporative loss during sample preparation. This guide evaluates three primary methodologies—Static Headspace GC-MS , EPA Method TO-15A (Canister) , and Headspace GC-FID —to establish a robust, self-validating protocol.

Technical Foundation: The Isomer Challenge

Accurate quantification requires distinguishing HCFC-151a from its structural isomer. The physicochemical differences dictate the sampling strategy.

PropertyThis compound (HCFC-151a) 1-Chloro-2-fluoroethane (HCFC-151) Impact on Protocol
CAS Number 1615-75-4762-50-5Must verify standard purity.[1]
Boiling Point 16.2°C [1]~53°C - 59°C [3]HCFC-151a requires cryo-handling or pressurized vessels.
Structure Geminal (Cl and F on same carbon)Vicinal (Cl and F on adjacent carbons)MS fragmentation patterns differ.
State (20°C) Gas / Volatile LiquidLiquidSampling state differs.

Comparative Analysis of Methodologies

The following comparison evaluates methods based on Sensitivity (LOD), Selectivity, and Inter-Laboratory Reproducibility (%RSD).

Method A: Static Headspace GC-MS (Recommended for Pharma/R&D)[1]
  • Principle: Equilibrium partitioning of volatiles from a dissolved matrix into the headspace of a sealed vial.

  • Pros: Eliminates solvent peak interference; minimizes instrument contamination; high automation potential.

  • Cons: Requires careful equilibration temperature optimization to prevent vial over-pressurization or leak.

  • Best For: Residual solvent analysis (ICH Q3C context), purity assays in synthesis.[1]

Method B: EPA TO-15A (Canister Sampling) (Recommended for Environmental)[1]
  • Principle: Whole-air sampling into SUMMA® canisters followed by cryogenic pre-concentration and GC-MS.[2]

  • Pros: Gold standard for trace (pptv) detection; no solvent background; excellent recovery for gases.

  • Cons: Expensive hardware; not suitable for liquid/solid matrices (drug substances).

  • Best For: Ambient air monitoring, industrial hygiene.

Method C: Direct Liquid Injection GC-FID (Not Recommended)[1]
  • Principle: Direct injection of chilled liquid sample.

  • Pros: Low cost.

  • Cons: High failure rate. The analyte boils in the syringe needle or during transfer, leading to massive discrimination effects and poor precision (>20% RSD).

Comparative Data Summary (Simulated based on Volatile Halocarbon Performance)
MetricMethod A: Headspace GC-MS Method B: TO-15A (Canister) Method C: Liquid Injection GC-FID
Linearity (R²) > 0.995> 0.998< 0.95 (Variable)
Limit of Detection 50 - 100 ppb10 - 20 ppt1 - 10 ppm
Inter-Lab Precision (%RSD) 2.5% - 5.0% 5.0% - 10.0% > 25.0% (Unacceptable)
Recovery 95% - 105%85% - 115%60% - 140%

Visualizing the Analytical Workflow

The following diagram illustrates the decision logic for selecting the correct method based on sample matrix and the specific workflow for the recommended Headspace GC-MS approach.

AnalyticalWorkflowStartSample Matrix InputDecisionIs the Matrix Solid/Liquidor Ambient Air?Start->DecisionAirPathAmbient Air / GasDecision->AirPathAirMatrixPathSolid / Liquid(Pharma/Chemical)Decision->MatrixPathSolid/LiquidTO15Method B: EPA TO-15A(Canister -> Cryo-Focus -> GC-MS)AirPath->TO15HS_GCMSMethod A: Static Headspace GC-MS(Equilibrium -> Transfer -> GC-MS)MatrixPath->HS_GCMSPreferredDirectInjMethod C: Direct Liquid Injection(High Risk of Evaporative Loss)MatrixPath->DirectInjAvoidAnalysisData Analysis:Isomer Confirmation & QuantitationTO15->AnalysisHS_GCMS->AnalysisDirectInj->AnalysisUnreliable

Caption: Decision matrix for HCFC-151a analysis. Blue path (Headspace) is recommended for drug development; Green path (TO-15A) for environmental monitoring.[1]

Detailed Protocol: Static Headspace GC-MS

This protocol is designed to be self-validating by using an internal standard with similar volatility (e.g., 1,1-difluoroethane or a deuterated analog) to correct for partition coefficient variations.[1]

Reagents and Standards
  • Analyte: this compound (CAS 1615-75-4), >98% purity.[1]

  • Solvent: High-boiling solvent compatible with the matrix (e.g., Dimethylacetamide (DMAc) or Dimethyl Sulfoxide (DMSO)).[1] Note: Methanol is often too volatile and may interfere.

  • Internal Standard (ISTD): Fluorobenzene or HCFC-142b (if chromatographically resolved).[1]

Sample Preparation (The "Cold Chain" Method)[1]
  • Rationale: Because HCFC-151a boils at 16.2°C, all standards and samples must be prepared at <4°C.

  • Chilling: Pre-chill all vials, solvents, and syringes to 4°C.

  • Stock Solution: Quickly transfer the gaseous/liquid HCFC-151a into a pre-weighed, septum-sealed vial containing chilled solvent. Weigh immediately to determine exact mass added.

  • Dilution: Prepare working standards in the headspace vials (20 mL) by adding the stock solution below the surface of the solvent.

  • Sealing: Crimp caps immediately.

Instrument Parameters[2]
  • GC System: Agilent 7890/8890 or equivalent.

  • Column: DB-624 or DB-VRX (Specialized for volatiles), 30m x 0.25mm x 1.4µm.[1]

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Headspace Autosampler:

    • Incubation Temp: 60°C (High enough to volatilize, low enough to prevent vial failure).

    • Incubation Time: 20 minutes.

    • Syringe/Loop Temp: 70°C (Must be hotter than sample to prevent condensation).

  • Mass Spectrometer:

    • Mode: SIM (Selected Ion Monitoring) for quantitation; Scan for identification.

    • Target Ions: m/z 47, 49 (Base peaks for chlorofluoroethyl group), m/z 82 (Molecular ion, weak).[1]

System Suitability (Self-Validation)

Before running unknown samples, the system must pass:

  • Resolution Check: Separation of HCFC-151a from solvent peak > 1.5.

  • Precision: 6 replicate injections of a standard must yield RSD < 5%.

  • Tailing Factor: < 1.5 (Ensures inert flow path).

References

  • National Institutes of Health (NIH), PubChem. (2023). This compound (Compound Summary). Retrieved from [Link][1]

  • Stenutz, R. (2023). This compound Datasheet.[1][3][4][5][6] Retrieved from [Link][1]

  • National Institutes of Health (NIH), PubChem. (2023). 1-Chloro-2-fluoroethane (Compound Summary). Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (EPA). (2019). Method TO-15A: Determination of Volatile Organic Compounds (VOCs) in Air Collected in Specially Prepared Canisters and Analyzed by Gas Chromatography/Mass Spectrometry (GC/MS). Retrieved from [Link][1]

  • International Council for Harmonisation (ICH). (2021). ICH Guideline Q3C (R8) on Impurities: Guideline for Residual Solvents. Retrieved from [Link]

Safety Operating Guide

1-Chloro-1-fluoroethane (HCFC-151a) Proper Disposal Procedures

[1][2][3][4]

Executive Summary & Core Directive

Do not treat 1-Chloro-1-fluoroethane (HCFC-151a) as a standard organic solvent. [1][2][3]

Its boiling point of 16.1°C (61°F) places it in a hazardous physical transition zone.[1] At typical laboratory temperatures (20–25°C), it exists as a gas or a volatile liquid under its own vapor pressure.[1] Improper containment in standard glass waste bottles can lead to pressure buildup, vessel failure, and uncontrolled release , violating the Montreal Protocol and exposing personnel to asphyxiation and anesthetic hazards.

Immediate Action Required:

  • Segregate strictly as "Halogenated Organic Waste."

  • Contain in pressure-rated vessels or keep chilled below 10°C until transfer.

  • Destroy via high-temperature incineration with acid gas scrubbing (off-site).

Physicochemical Context: The "Why" Behind the Protocol

To ensure safety, we must understand the causality between the molecule's properties and the disposal requirements.

PropertyValueOperational Implication
CAS Number 1615-75-4Unique identifier for waste manifests.[1][2][3]
Boiling Point 16.1°C (61°F) CRITICAL: Material will boil at room temp.[1][2][3] Standard screw-top waste caps are insufficient; pressure-relief or pressure-rated vessels are required.[1][2]
Flash Point N/A (Gas)Treated as a Flammable Gas/Liquid.[1][2][3] RCRA Code D001 (Ignitability) likely applies.[1]
Chemical Structure CH₃CHClFContains Chlorine and Fluorine.[1][2][3] Combustion generates HCl and HF (Hydrofluoric Acid), necessitating specialized scrubbers.[4]
Regulatory Status Class II ODSHCFC (Hydrochlorofluorocarbon). Intentional venting is a violation of the US Clean Air Act (Section 608) and international Montreal Protocol.[2][3]

Pre-Disposal Protocol: Segregation & Packaging[1]

This section details the workflow inside the laboratory before the waste vendor arrives.

A. Waste Stream Segregation

Never mix HCFC-151a with:

  • Alkali Metals (Na, K): Risk of violent explosion (Wurtz-type reaction).[1]

  • Powdered Metals (Al, Mg): Exothermic reaction risk.[1]

  • Non-Halogenated Solvents: Mixing dilutes the halogen content, complicating the incineration process and potentially disqualifying the waste stream from specific treatment paths.

B. Containment Strategy (The "Phase-State" Decision)[1]

Because the boiling point is 16°C, you must determine the physical state of your waste.

Scenario 1: Pure Material (Cylinder or Bulk Liquid)[1]
  • Vessel: Do not transfer to glass. Keep in the original metal cylinder or lecture bottle.

  • Valve: Ensure the valve is closed and capped with a gas-tight plug.[1]

  • Labeling: Mark as "Liquefied Gas Waste."

Scenario 2: Dilute Solution (Dissolved in higher BP solvent)
  • Vessel: Standard amber glass solvent bottles are acceptable ONLY IF the concentration of HCFC-151a is low (<5%) and the solution is stable at room temperature.[1]

  • Headspace: Leave 20% headspace to allow for vapor expansion.[1]

  • Cap: Use a vented cap (0.2 µm PTFE filter) if available to prevent pressure explosion, or store in a fume hood with the sash down if a pressure-rated vessel is unavailable.[1]

Disposal Workflow Diagram

The following logic flow ensures the waste reaches the correct destruction facility without compromising lab safety.

DisposalWorkflowStartWaste Generation:This compoundCheckStateCheck Physical State(@ 20°C)Start->CheckStatePurePure Substance / High Conc.(Gas/Volatile Liquid)CheckState->PureBoilingDiluteDilute Solution(<5% in Solvent)CheckState->DiluteDissolvedPressureVesselContainment: Pressure-RatedCylinder / Lecture BottlePure->PressureVesselGlassVesselContainment: Amber Glass(Leave 20% Headspace)Dilute->GlassVesselLabelingLabeling:RCRA D001 + 'Halogenated'PressureVessel->LabelingGlassVessel->LabelingStorageStorage:Cool (<15°C) & VentilatedLabeling->StorageVendorEHS / Waste Vendor PickupStorage->VendorIncinerationHigh-Temp Incineration(1200°C+)Vendor->IncinerationScrubbingAcid Gas Scrubbing(Capture HF & HCl)Incineration->Scrubbing

Figure 1: Decision matrix for packaging and disposing of HCFC-151a based on concentration and physical state.[1][2][3]

Final Disposal Method: Incineration & Scrubbing[1][4]

As a researcher, you hand the waste off to EHS, but you must verify the downstream path to ensure compliance.

  • Destruction Efficiency: The waste must be sent to a RCRA-permitted TSDF (Treatment, Storage, and Disposal Facility).[1] The method of choice is Rotary Kiln Incineration .

  • Mechanism:

    • The C-Cl and C-F bonds are broken at temperatures exceeding 1000°C.[1]

  • Scrubbing (The Critical Step): Because HF (Hydrofluoric acid) is generated, the incinerator must be equipped with a wet caustic scrubber (using NaOH or Ca(OH)₂).[1]

    • Self-Validating Step: If your waste vendor cannot certify HF scrubbing capabilities, do not release the waste to them. HF emissions are strictly regulated.[1]

Emergency Procedures (Spill/Leak)

Due to the low boiling point, a "spill" is effectively a "gas release."

  • Small Leak (<100g):

    • Isolate the area.[1]

    • Allow to evaporate in a functioning fume hood.[1]

    • Do not attempt to wipe up with paper towels (ineffective due to volatility).[1]

  • Large Release (>100g or Cylinder Failure):

    • Evacuate the lab immediately.

    • Activate the fire alarm (HCFC-151a is flammable).[1]

    • Call EHS/HazMat.[1]

    • Note: Vapor is heavier than air and may accumulate in low-lying areas, causing asphyxiation.[1]

References

  • National Center for Biotechnology Information (NCBI). (n.d.).[1] PubChem Compound Summary for CID 10834, this compound.[1][2] Retrieved October 26, 2023, from [Link][2]

  • U.S. Environmental Protection Agency (EPA). (2023).[1] Phaseout of Ozone-Depleting Substances (ODS).[1] Retrieved October 26, 2023, from [Link][2]

  • U.S. Environmental Protection Agency (EPA). (2023).[1][5] Resource Conservation and Recovery Act (RCRA) Regulations (40 CFR Parts 239-282).[1] Retrieved October 26, 2023, from [Link][2]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] National Academies Press.[1] Retrieved October 26, 2023, from [Link]

Mastering Safety: A Researcher's Guide to Handling 1-Chloro-1-fluoroethane (HCFC-151a)

Author: BenchChem Technical Support Team. Date: February 2026

For the dedicated researcher, scientist, or drug development professional, mastering the safe handling of specialized chemical reagents is paramount. 1-Chloro-1-fluoroethane (CAS No. 1615-75-4), also known as HCFC-151a, is a halogenated hydrocarbon with specific hazards that demand a rigorous and informed approach to personal protection. This guide moves beyond mere compliance, offering a deep dive into the causality behind our recommended safety protocols, ensuring that every step you take in the laboratory is grounded in scientific understanding and field-proven best practices.

Section 1: The Hazard Profile of this compound

Understanding why a substance is hazardous is the first principle of safety. This compound is a colorless, flammable gas. Due to its low boiling point of approximately 16°C, it is shipped and handled as a liquefied gas under pressure. The primary hazards stem from this physical state and its chemical properties.

While specific occupational exposure limits (OELs) from bodies like OSHA or ACGIH have not been established for this compound, data from structurally similar compounds, such as 1-Chloro-1-fluoroethylene, provide a strong basis for risk assessment[1][2]. The key dangers to mitigate are:

  • Flammability: As a flammable gas, it can form explosive mixtures with air. Ignition sources must be rigorously excluded from the handling environment.

  • Inhalation Hazards: High vapor concentrations can displace oxygen and act as a simple asphyxiant. Inhalation may also cause central nervous system effects, including dizziness, drowsiness, headache, and nausea, potentially leading to unconsciousness[1].

  • Skin and Eye Irritation: The gas and its liquid form are irritants. Direct contact with the skin or eyes will cause irritation[1][2].

  • Cryogenic Burns (Frostbite): The most immediate and severe dermal threat comes from the rapid evaporation of the liquefied gas. Contact with the liquid will cause severe frostbite as it rapidly absorbs heat from the skin[1].

Key Physicochemical and Hazard Data
PropertyValueImplication for Handling
CAS Number 1615-75-4Unique identifier for this specific chemical.
Molecular Formula C₂H₄ClFHalogenated ethane.
Boiling Point ~16 °CExists as a gas at standard room temperature; handled as a liquefied gas.
GHS Classifications (Proxy) Flammable Gas, Gas Under Pressure (Liquefied Gas), Skin Irritant, Eye Irritant, STOT SE 3 (CNS effects)Dictates the need for ignition control, pressure-rated equipment, and comprehensive PPE.[1][2]
Primary Routes of Exposure Inhalation, Skin/Eye ContactRespiratory, hand, and eye protection are mandatory.
Primary Acute Hazards Flammability, Asphyxiation, Drowsiness/Dizziness, Skin/Eye Irritation, FrostbiteRequires a multi-faceted PPE approach to address all potential risks.[1]

Section 2: Beyond PPE: Engineering and Administrative Controls

Personal Protective Equipment is the last line of defense. Before any procedure, higher-level controls must be implemented to minimize exposure.

  • Engineering Controls: All handling of this compound must occur in a well-ventilated area, preferably within a certified chemical fume hood designed for flammable gases. Systems using this chemical should be under pressure and regularly checked for leaks. Oxygen detectors should be considered in areas where asphyxiating gases may be released[1].

  • Administrative Controls: Develop and strictly adhere to Standard Operating Procedures (SOPs) for all tasks involving this chemical. Ensure all personnel are trained on the specific hazards and emergency procedures. Keep containers tightly closed when not in use and store them in a cool, dry, well-ventilated area away from sunlight and ignition sources[1][2].

Section 3: Core PPE Protocol for this compound

The selection of PPE is a direct response to the hazards identified. The following protocol is designed to provide comprehensive protection during routine laboratory operations.

Step-by-Step PPE Selection Workflow

This diagram outlines the decision-making process for selecting the appropriate level of PPE based on the specific handling task.

PPE_Selection_Workflow cluster_0 Risk Assessment cluster_1 PPE Specification Start Assess Task: Handling this compound Check_Ventilation Is work performed in a certified chemical fume hood? Start->Check_Ventilation Check_Splash Is there a significant risk of liquid splash? Check_Ventilation->Check_Splash Yes Inadequate_Vent Work Outside Hood: Procedure Not Recommended. Requires formal risk assessment and respiratory protection. Check_Ventilation->Inadequate_Vent Base_PPE Minimum Required PPE: - Safety Glasses with Side Shields - Flame-Resistant Lab Coat - Insulated Cryogenic Gloves Check_Splash->Base_PPE No (Gas Phase Only) Enhanced_Eye Upgrade Eye/Face Protection: - Chemical Splash Goggles - Face Shield Check_Splash->Enhanced_Eye Yes (Handling Liquid) Enhanced_Eye->Base_PPE Respiratory_Protection Add Respiratory Protection: - Supplied-Air Respirator (SAR) or SCBA for high concentrations or emergency Inadequate_Vent->Respiratory_Protection

Caption: PPE selection workflow for this compound.

Eye and Face Protection
  • Minimum Requirement: For handling gas-phase or in closed systems, ANSI Z87.1 compliant safety glasses with side shields are mandatory.

  • Enhanced Protection (Required for Liquid Handling): When there is any potential for splashes of the liquefied gas, protection must be upgraded. Use chemical splash goggles in combination with a full-face shield. This is critical to prevent severe eye injury from frostbite[1].

Hand Protection

The dual threat of chemical exposure and cryogenic burns dictates a specific approach to hand protection.

  • Thermal Protection: Crucially, due to the frostbite hazard, insulated gloves are required when handling the liquid phase. Standard laboratory gloves (e.g., thin nitrile) offer no protection from the cold and can become brittle and fail on contact.

  • Recommended Protocol: Wear well-fitting, insulated Neoprene or cryogenic gloves over a thin pair of nitrile gloves. The inner nitrile gloves provide a secondary barrier against chemical permeation and prevent direct skin contact with the potentially contaminated outer glove during removal. Always inspect outer gloves for any signs of degradation or damage before use.

Skin and Body Protection
  • Laboratory Coat: A flame-resistant (FR) lab coat should be worn and kept fully buttoned. Standard cotton or polyester-blend lab coats are not suitable due to the flammability hazard.

  • Additional Protection: For tasks with a higher risk of splash or release, such as connecting or disconnecting pressurized lines, a chemical-resistant apron worn over the FR lab coat is recommended. Ensure legs and feet are fully covered with long pants and closed-toe shoes.

Respiratory Protection
  • Under Normal Conditions: When working exclusively within a properly functioning chemical fume hood, respiratory protection is typically not required.

  • In Case of Inadequate Ventilation or Emergencies: If engineering controls fail or for emergency response, respiratory protection is essential. A supplied-air respirator (SAR) or a self-contained breathing apparatus (SCBA) is required. Air-purifying respirators are not suitable for oxygen-deficient atmospheres that can be created by a significant release of this gas.

Section 4: Operational and Disposal Plans

Safe Handling and Donning/Doffing Procedures
  • Preparation: Before starting, ensure the fume hood is operational, the work area is clear, and an emergency eyewash and safety shower are accessible[1].

  • Donning PPE: Don PPE in the following order: FR lab coat, inner nitrile gloves, insulated outer gloves, and finally, eye/face protection.

  • Operation: Use non-sparking tools and proper grounding procedures to prevent static discharge[1]. Handle cylinders securely, chaining them to a stable surface.

  • Doffing PPE: Remove PPE in a manner that avoids cross-contamination. First, remove outer gloves. Then, remove the face shield and goggles. Remove the lab coat, and finally, the inner nitrile gloves.

  • Hygiene: Wash hands thoroughly with soap and water after handling the chemical and removing PPE.

Emergency Response: Spill Protocol

Spill_Response_Workflow Spill Spill Detected Evacuate Evacuate Immediate Area Alert Colleagues Spill->Evacuate Assess Assess Spill Size and Ventilation Evacuate->Assess MinorSpill Minor Spill (in Fume Hood): - Increase ventilation - Allow to evaporate Assess->MinorSpill Small & Contained MajorSpill Major Spill: - Activate Alarm - Evacuate Laboratory - Call Emergency Response Assess->MajorSpill Large or Uncontained Secure Secure Area: - Restrict Access - Post Warning Signs MinorSpill->Secure MajorSpill->Secure

Caption: Emergency response workflow for a this compound spill.

Disposal Plan

All waste, including contaminated PPE and empty containers, must be treated as hazardous waste.

  • Contaminated PPE: Disposable items like nitrile gloves should be collected in a designated, sealed hazardous waste container.

  • Chemical Waste: Unused this compound must be disposed of through your institution's hazardous waste program. Do not attempt to vent the gas into the fume hood as a disposal method. Disposal may require removal to an authorized incinerator equipped with an afterburner and flue gas scrubber[1].

  • Empty Cylinders: Return empty or partially empty cylinders to the supplier. Do not attempt to refill or dispose of them as regular scrap metal.

By integrating this in-depth understanding of the hazards with meticulous adherence to these engineering, administrative, and PPE protocols, you can ensure a safe and productive research environment when working with this compound.

References

  • U.S. Environmental Protection Agency. (2022, June 10). Risk Screen on Substitutes in Chillers and Industrial Process Air Conditioning (New Equipment). Regulations.gov. Retrieved from [Link]

  • National Institute for Occupational Safety and Health (NIOSH). (Date not available). NIOSH Pocket Guide to Chemical Hazards - 1,1-Dichloroethane. Centers for Disease Control and Prevention. Retrieved from [Link]

  • Scribd. (Date not available). 1,1-Dichloro-1-nitroethane Safety Guide. Scribd. Retrieved from [Link]

  • National Institute for Occupational Safety and Health (NIOSH). (Date not available). 1,1-dichloro-1-fluoroethane (hcfc-141b). Centers for Disease Control and Prevention. Retrieved from [Link]

  • National Institute for Occupational Safety and Health (NIOSH). (Date not available). 1,1-Dichloroethane - IDLH. Centers for Disease Control and Prevention. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024, January 22). 1,1-DICHLORO-1-FLUOROETHANE. U.S. Department of Labor. Retrieved from [Link]

  • National Institute for Occupational Safety and Health (NIOSH). (2016, September 18). Immediately Dangerous to Life or Health (IDLH) Value Profile: 1,1-Dichloro-1-fluoroethane (HCFC-141b). Centers for Disease Control and Prevention. Retrieved from [Link]

  • New Jersey Department of Health. (2008, February). Hazardous Substance Fact Sheet: Chlorodifluoroethane. NJ.gov. Retrieved from [Link]

  • Ansell. (Date not available). Ansell Chemical Resistance Glove Chart. University of South Florida. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (Date not available). OSHA Glove Selection Chart. U.S. Department of Labor. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.